Technical Documentation Center

3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid
  • CAS: 39658-16-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 3...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document delves into the prevalent synthetic strategies, with a primary focus on the Knorr pyrazole synthesis, and explores alternative routes such as the N-alkylation of a pre-formed pyrazole ring. Key considerations, including the critical challenge of regioselectivity and methods for its control, are discussed in detail. This guide is intended to serve as a valuable resource for researchers by providing not only theoretical background but also practical, step-by-step experimental protocols and data presentation to facilitate the successful synthesis of the target molecule.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific substitution pattern on the pyrazole ring plays a crucial role in modulating the pharmacological profile of these compounds. 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid, with its distinct methyl and propyl groups and a carboxylic acid moiety, represents a valuable scaffold for the development of novel therapeutic agents. The carboxylic acid group, in particular, offers a handle for further chemical modifications, such as amide bond formation, to create libraries of potential drug candidates.

This guide will provide a detailed exploration of the synthetic methodologies to obtain this target molecule, with an emphasis on practical application and the underlying chemical principles that govern the success of the synthesis.

Primary Synthesis Pathway: The Knorr Pyrazole Synthesis

The most direct and widely employed method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] For the synthesis of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid, this translates to the reaction of a suitable β-keto ester with propylhydrazine.

A logical and commonly used starting material for the pyrazole core is ethyl 2,4-dioxovalerate, also known as ethyl acetopyruvate.[4] This precursor contains the necessary carbon framework to furnish the 3-methyl and 5-ethoxycarbonyl substituents on the pyrazole ring.

The overall synthetic strategy via the Knorr pathway is depicted below:

knorr_pathway start Diethyl Oxalate + Acetone ketoester Ethyl 2,4-dioxovalerate start->ketoester Claisen Condensation intermediate_ester Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate ketoester->intermediate_ester Knorr Condensation propylhydrazine Propylhydrazine propylhydrazine->intermediate_ester final_product 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid intermediate_ester->final_product Hydrolysis regioselectivity reactants Ethyl 2,4-dioxovalerate + Propylhydrazine desired_product Ethyl 1-propyl-3-methyl-1H-pyrazole-5-carboxylate reactants->desired_product Attack at C4-carbonyl undesired_product Ethyl 1-propyl-5-methyl-1H-pyrazole-3-carboxylate reactants->undesired_product Attack at C2-carbonyl

Figure 2: Regioselectivity in the Knorr pyrazole synthesis.

Controlling this regioselectivity is a critical aspect of the synthesis. Several factors can influence the outcome:

  • Steric Hindrance: The initial nucleophilic attack of the hydrazine can be directed by steric hindrance. However, with a propyl group, the steric differentiation between the two carbonyl groups of ethyl 2,4-dioxovalerate may not be significant enough to achieve high selectivity.

  • Electronic Effects: The electronic nature of the substituents can influence the reactivity of the carbonyl carbons.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons, thereby influencing the regioselectivity. [5][6]* Solvent Effects: The choice of solvent can have a profound impact on the regioselectivity. For instance, fluorinated alcohols have been shown to improve regioselectivity in some cases. [5] A Field-Proven Approach to Enhance Regioselectivity: The Use of β-Enaminones

A robust strategy to overcome the issue of regioselectivity is to use a 1,3-dicarbonyl surrogate, such as a β-enaminone. [7][8][9][10][11]By first reacting the β-keto ester with an amine (e.g., dimethylformamide dimethyl acetal), a β-enamino keto ester is formed. This "locks in" the regiochemistry before the cyclization step with the hydrazine, leading to the formation of a single regioisomer.

Experimental Protocol: Regioselective Synthesis of Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate

  • Reaction Setup: Ethyl 2,4-dioxovalerate and propylhydrazine are dissolved in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction Conditions: A catalytic amount of a suitable acid (e.g., acetic acid) is added, and the mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate.

Final Step: Hydrolysis to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a base such as sodium hydroxide or lithium hydroxide, followed by acidification.

Experimental Protocol: Hydrolysis of Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate

  • Reaction Setup: The ethyl ester is dissolved in a mixture of ethanol and water in a round-bottom flask.

  • Saponification: An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Acidification and Isolation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with hydrochloric acid to a pH of approximately 2-3. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid.

Alternative Synthesis Pathway: N-Alkylation of a Pre-formed Pyrazole

An alternative approach to the target molecule involves the synthesis of ethyl 3-methyl-1H-pyrazole-5-carboxylate followed by N-alkylation with a propyl halide. This method can be advantageous if the direct condensation with propylhydrazine results in poor regioselectivity.

n_alkylation_pathway start Ethyl 2,4-dioxovalerate + Hydrazine pyrazole_ester Ethyl 3-methyl-1H-pyrazole-5-carboxylate start->pyrazole_ester Knorr Condensation alkylation N-propylation pyrazole_ester->alkylation intermediate_ester Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate alkylation->intermediate_ester final_product 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid intermediate_ester->final_product Hydrolysis

Figure 3: Overview of the N-alkylation pathway.

Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

This intermediate is synthesized via the Knorr condensation of ethyl 2,4-dioxovalerate with hydrazine hydrate. [4][12] Experimental Protocol: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

  • Reaction Setup: Ethyl 2,4-dioxovalerate is dissolved in ethanol in a round-bottom flask cooled in an ice bath.

  • Addition of Hydrazine: Hydrazine hydrate is added dropwise to the cooled solution.

  • Reaction and Isolation: The reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure, and the resulting solid is collected and can often be used without further purification.

N-propylation of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

The N-propylation is typically carried out using a propyl halide (e.g., 1-bromopropane) in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, although with a pre-formed pyrazole, the N1 position is generally more accessible.

Experimental Protocol: N-propylation

  • Reaction Setup: Ethyl 3-methyl-1H-pyrazole-5-carboxylate is dissolved in a suitable solvent such as dimethylformamide (DMF) in a round-bottom flask.

  • Deprotonation: A base, such as sodium hydride (NaH), is added portion-wise at 0 °C.

  • Alkylation: 1-Bromopropane is added dropwise, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Workup and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate. [1] The final hydrolysis step to obtain the carboxylic acid is the same as described in section 2.4.

Data Presentation

The following table summarizes key data for the intermediate and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey Spectroscopic Data (Predicted/Reported)
Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylateC₁₀H₁₆N₂O₂196.25Colorless to pale yellow oil¹H NMR (CDCl₃): δ 4.3 (q, 2H), 4.1 (t, 2H), 2.3 (s, 3H), 1.8 (sext, 2H), 1.3 (t, 3H), 0.9 (t, 3H). ¹³C NMR (CDCl₃): δ 162.0, 148.0, 140.0, 108.0, 60.0, 50.0, 24.0, 14.0, 11.0, 10.0. MS (ESI+): m/z 197.1 [M+H]⁺. [13]
3-methyl-1-propyl-1H-pyrazole-5-carboxylic acidC₈H₁₂N₂O₂168.19White to off-white solid¹H NMR (DMSO-d₆): δ 13.0 (br s, 1H), 6.8 (s, 1H), 4.1 (t, 2H), 2.2 (s, 3H), 1.7 (sext, 2H), 0.8 (t, 3H). ¹³C NMR (DMSO-d₆): δ 163.0, 149.0, 141.0, 109.0, 49.0, 23.0, 11.0, 10.0. MS (ESI-): m/z 167.1 [M-H]⁻.

Conclusion

The synthesis of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid can be effectively achieved through two primary pathways: the Knorr pyrazole synthesis and the N-alkylation of a pre-formed pyrazole ring. The Knorr synthesis offers a more direct route, but careful consideration must be given to controlling the regioselectivity of the condensation reaction. The use of β-enaminone intermediates is a highly recommended strategy to ensure the formation of the desired 1,3,5-trisubstituted pyrazole. The N-alkylation pathway provides a reliable alternative, particularly when regioselectivity is a concern in the primary condensation.

The detailed experimental protocols and discussions on the underlying chemical principles provided in this guide are intended to equip researchers with the necessary knowledge and practical insights for the successful and efficient synthesis of this valuable pyrazole derivative.

References

  • Alberola, A., et al. (1990). β-Aminoenones in the regioselective synthesis of 1,3,5-trialkylpyrazoles. The influence of the substituents in the mechanism and the regioselectivity of the reaction. Journal of the Chemical Society, Perkin Transactions 1, (5), 1277-1283. [Link]

  • Ko, Y. O., et al. (2009). An effective and general method for the highly regioselective synthesis of 1-phenylpyrazoles from beta-enaminoketoesters, tandem Blaise-acylation adducts. Organic & Biomolecular Chemistry, 7(6), 1132-1136. [Link]

  • Alberola, A., et al. (1990). β-Aminoenones in the regioselective synthesis of 1,3,5-trialkylpyrazoles. The influence of the substituents in the mechanism and the regioselectivity of the reaction. Journal of the Chemical Society, Perkin Transactions 1, (5), 1277-1283. [Link]

  • Li, J., et al. (2018). The use of enaminones and enamines as effective synthons for MSA-catalyzed regioselective synthesis of 1,3,4-tri- and 1,3,4,5-tetrasubstituted pyrazoles. New Journal of Chemistry, 42(15), 12533-12540. [Link]

  • Witt, A., & Bergman, J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
  • Google Patents. (2015). Synthetic method for isopropyl hydrazine. CN105017064A.
  • Bonacorso, H. G., et al. (2015). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 20(10), 18838-18856. [Link]

  • Zhang, S., et al. (2001). Synthesis of 1-methyl-3-n-propylpyrazole 5-carboxylic acid ethyl ester. Chinese Journal of Modern Applied Pharmacy, 18(5), 366-367.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Veeprho. Propylhydrazine | CAS 5039-61-2. Veeprho. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Google Patents. (2014).
  • Organic Chemistry Portal. (2014). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Google Patents. (1998). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. EP0854142A1.
  • Google Patents. (1967).
  • Stankevič, M., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(4), 713-725. [Link]

  • Organic Syntheses. (2005). Propanoic acid, 2,2-dimethyl-, hydrazide. Organic Syntheses, 82, 64. [Link]

  • Re-L-Acs, D. J., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11634-11638. [Link]

  • Thieme Chemistry. (2014). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts, 10(07), 0718. [Link]

  • Westöö, G. (1956). Studies on Pyrazolones. IX.
  • Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • PubChem. ethyl 3-propyl-1H-pyrazole-5-carboxylate. PubChem. [Link]

  • ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? ResearchGate. [Link]

  • Wikipedia. Gabriel synthesis. Wikipedia. [Link]

  • Mehta, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 30-38. [Link]

  • Google Patents. (2017).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. ATSDR. [Link]

  • Scholarly. Synthesis and Reactions of Sulphone Hydrazides. Scholarly. [Link]

Sources

Exploratory

3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid chemical properties

Title: Technical Profile: 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic Acid Subtitle: A Strategic Guide to Synthesis, Physicochemical Properties, and Medicinal Chemistry Applications Abstract This technical guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Profile: 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic Acid Subtitle: A Strategic Guide to Synthesis, Physicochemical Properties, and Medicinal Chemistry Applications

Abstract

This technical guide provides an in-depth analysis of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid (CAS: 139755-99-0 / Analogous), a critical heterocyclic building block in drug discovery and agrochemical development. We examine its regioselective synthesis challenges, specifically the control of N1-alkylation versus C3/C5 substitution patterns. The guide details physicochemical parameters (logP, pKa, solubility), reactivity profiles for library generation, and its utility as a bioisostere in GPCR and kinase inhibitor scaffolds.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The 1,3,5-trisubstituted pyrazole core is a privileged scaffold in medicinal chemistry, offering a rigid template that directs substituents into defined vectors. 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid represents a specific substitution pattern where the N1-propyl group provides lipophilic bulk, the C3-methyl group offers metabolic stability and steric fill, and the C5-carboxylic acid serves as a versatile handle for amide coupling or heterocycle formation.

Key Structural Features:

  • N1-Propyl: Increases lipophilicity (logP modulation) and fills hydrophobic pockets (e.g., in GPCR allosteric sites).

  • C3-Methyl: Blocks metabolic oxidation at the pyrazole ring and restricts conformation.

  • C5-Carboxylic Acid: Electron-withdrawing group; pKa ~3.5–4.0; primary vector for fragment elaboration.

Physicochemical Profiling

Understanding the solid-state and solution-phase properties is essential for formulation and assay development.

Table 1: Physicochemical Properties

PropertyValue (Experimental/Predicted)Significance
Molecular Formula C₈H₁₂N₂O₂Core stoichiometry.
Molecular Weight 168.19 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
Appearance White to Off-White Crystalline SolidHigh purity indicator (>98%).
Melting Point 158–162 °C (Analogous)Indicates stable crystal lattice; suitable for solid handling.
Calculated logP (cLogP) 1.68 ± 0.3Moderate lipophilicity; good membrane permeability potential.
pKa (Acid) 3.65 ± 0.10Acidic; exists as carboxylate anion at physiological pH (7.4).
Topological Polar Surface Area (TPSA) 54.0 ŲWell within the range for oral bioavailability (<140 Ų).
Solubility DMSO (>50 mg/mL), Methanol (High), Water (Low, pH-dependent)Stock solutions should be prepared in DMSO.

Regioselective Synthesis & Manufacturing

The primary challenge in accessing 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid is controlling the regiochemistry during the cyclization of hydrazine with 1,3-dicarbonyls. The reaction of propylhydrazine with ethyl acetopyruvate (ethyl 2,4-dioxovalerate) can yield two regioisomers: the desired 1-propyl-3-methyl-5-carboxylate and the undesired 1-propyl-5-methyl-3-carboxylate .

Synthetic Pathway Analysis

The "Knorr Pyrazole Synthesis" variant is the standard route. The regioselectivity is governed by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the dicarbonyl centers.

  • Reagents: Propylhydrazine + Ethyl Acetopyruvate.

  • Mechanism: The terminal nitrogen of propylhydrazine is more nucleophilic. It attacks the most reactive ketone.

  • Control: Using acetic acid as a solvent often favors the formation of the 5-carboxylic acid isomer (Path A) by activating the

    
    -keto ester carbonyl.
    

Synthesis cluster_0 Starting Materials cluster_1 Cyclization (Regiocontrol) SM1 Ethyl Acetopyruvate (Ethyl 2,4-dioxovalerate) Intermediate Hydrazone Formation (Acid Catalyzed) SM1->Intermediate SM2 Propylhydrazine (HCl Salt) SM2->Intermediate Cyclization Cyclization (Reflux) Intermediate->Cyclization - H2O Product Ethyl 3-methyl-1-propyl- 1H-pyrazole-5-carboxylate Cyclization->Product Major Isomer (Regioselective) Hydrolysis Hydrolysis (LiOH/THF/H2O) Product->Hydrolysis Final 3-Methyl-1-propyl-1H-pyrazole- 5-carboxylic Acid Hydrolysis->Final

Figure 1: Regioselective synthesis workflow targeting the 1,5-substitution pattern.

Experimental Protocol (General Procedure):

  • Condensation: Dissolve ethyl acetopyruvate (1.0 eq) in glacial acetic acid. Add propylhydrazine hydrochloride (1.1 eq) slowly at 0°C.

  • Cyclization: Heat the mixture to reflux (100°C) for 2–4 hours. The acidic medium promotes the attack of the substituted hydrazine nitrogen on the ketone adjacent to the ester, favoring the 5-ester product.

  • Workup: Evaporate solvent. Partition residue between EtOAc and NaHCO₃ (aq). Dry organic layer and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient) is critical to separate the minor 3-carboxylate isomer.

  • Hydrolysis: Treat the ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 4 hours. Acidify with 1M HCl to precipitate the free acid.

Chemical Reactivity & Derivatization

The carboxylic acid moiety is the primary handle for library generation. However, the pyrazole ring itself offers secondary reactivity.

Reactivity Landscape:

  • Amide Coupling (C5): Standard HATU/EDC couplings work well. The adjacent N1-propyl group provides some steric shielding, reducing the rate of hydrolysis of derived amides.

  • Decarboxylation (C5): At high temperatures (>200°C) with Cu catalysis, the COOH group can be removed to yield 1-propyl-3-methylpyrazole.

  • Electrophilic Aromatic Substitution (C4): The C4 position is the only open site on the ring. It is nucleophilic and can undergo halogenation (NCS/NBS) or nitration, allowing for the introduction of a third diversity vector.

Reactivity cluster_acid Carboxylic Acid Modifications cluster_ring Ring Modifications (C4) Core 3-Methyl-1-propyl-1H-pyrazole- 5-carboxylic Acid Amide Amide Coupling (R-NH2, HATU) -> Amides Core->Amide Ester Esterification (R-OH, Acid) -> Esters Core->Ester Reduction Reduction (LiAlH4) -> Alcohol Core->Reduction Halogenation Halogenation (NBS/NCS) -> 4-Halo Core->Halogenation Post-Esterification Suzuki Suzuki Coupling (via 4-Bromo) -> 4-Aryl Halogenation->Suzuki

Figure 2: Divergent synthesis pathways from the core scaffold.

Medicinal Chemistry Applications

This scaffold is widely used as a bioisostere for benzoic acid or nicotinic acid derivatives.

1. GPCR Modulators (GPR109A / NIACR1): Pyrazole-5-carboxylic acids are known partial agonists for the Nicotinic Acid Receptor (GPR109A). The N1-propyl group mimics the lipophilic domain required for receptor binding, while the carboxylate interacts with the conserved arginine residues in the binding pocket.

2. Kinase Inhibition (Hinge Binders): When converted to an amide (e.g., with an aminopyridine), the pyrazole nitrogen (N2) and the amide NH can form a bidentate hydrogen bond donor/acceptor motif, interacting with the hinge region of kinases (e.g., p38 MAP kinase or BRAF).

3. Agrochemicals (Herbicides): The 1-alkyl-pyrazole-5-carboxylate core is a precursor to PDHe (Pyruvate Dehydrogenase) inhibitors used in commercial herbicides. The N1-propyl group provides optimal soil mobility and uptake characteristics compared to methyl or phenyl analogs.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Stable for >2 years if kept dry.

References

  • Synthesis of 1-Alkyl-pyrazole-5-carboxylic Acids

    • Title: "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (General methodology reference).

  • Physicochemical Properties & Bioisosterism

    • Title: "Pyrazoles as privileged scaffolds in drug discovery."
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Safety Data (Analogous)

    • Title: "Safety Data Sheet: 1-Methyl-1H-pyrazole-5-carboxylic acid."[4]

    • Source:Fisher Scientific.
  • Regiochemistry of Hydrazine Cyclizations

    • Title: "Regioselectivity in the Reaction of Hydrazines with 1,3-Dicarbonyl Compounds."
    • Source:Heterocycles.
    • URL:[Link] (General reference for regiocontrol mechanisms).

Sources

Foundational

3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid CAS number

An In-depth Technical Guide to 3-methyl-1-propyl-1H-pyrazole-5-carboxylic Acid Abstract This technical guide provides a comprehensive overview of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid (CAS No. 39658-17-8), a he...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-methyl-1-propyl-1H-pyrazole-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid (CAS No. 39658-17-8), a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a substituted pyrazole, this molecule belongs to a class of structures renowned for their diverse pharmacological activities. This document details the compound's chemical identity, physicochemical properties, a validated synthetic pathway with mechanistic insights, and state-of-the-art analytical characterization techniques. It is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile chemical scaffold.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, present in numerous marketed drugs with a wide array of therapeutic applications.[1] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, allow it to serve as a versatile bioisostere for other aromatic systems like benzene or phenol, often leading to improved potency and physicochemical properties.[1]

Substituted pyrazole carboxylic acids, such as 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid, are particularly valuable as intermediates in the synthesis of more complex molecules, including enzyme inhibitors and agrochemicals.[2][3] For instance, the isomeric compound, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, is a key intermediate in the synthesis of Sildenafil, a potent phosphodiesterase 5 (PDE5) inhibitor.[4][5] This highlights the potential of the pyrazole-5-carboxylic acid scaffold in constructing biologically active agents.

This guide will focus specifically on the 3-methyl-1-propyl regioisomer, providing the foundational knowledge required for its synthesis, characterization, and potential application in research and development programs.

Chemical Identity and Physicochemical Properties

A clear definition of the molecule's core attributes is fundamental for any experimental design. The key identifiers and predicted physicochemical properties of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid are summarized below.

PropertyValueSource
CAS Number 39658-16-7[6]
Molecular Formula C₈H₁₂N₂O₂[5]
Molecular Weight 168.19 g/mol Calculated
IUPAC Name 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid-
Canonical SMILES CCCN1N=C(C=C1C(=O)O)C-
Predicted pKa 3.5 ± 0.2 (acidic)ChemAxon
Predicted logP 1.4 ± 0.3ChemAxon
Predicted Solubility Moderately soluble in polar organic solvents (DMSO, MeOH, EtOH), low solubility in water.Inferred from similar structures[7]

Synthesis and Mechanistic Rationale

The regioselective synthesis of asymmetrically substituted pyrazoles is a common challenge. The Knorr pyrazole synthesis and its variations provide a reliable and well-established route. The proposed synthesis for 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid involves a two-step process: (1) regioselective cyclocondensation to form the ethyl ester, followed by (2) saponification to yield the final carboxylic acid.

Synthetic Workflow Overview

G cluster_0 Step 1: Knorr Pyrazole Synthesis (Regioselective) cluster_1 Step 2: Saponification reagent1 Ethyl 2,4-dioxovalerate intermediate Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate reagent1->intermediate 1. Condensation reagent2 Propylhydrazine reagent2->intermediate 2. Cyclization (Acid or Base Catalysis) final_product 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid intermediate->final_product 1. NaOH or LiOH 2. Acidic Workup (HCl) G A 3-methyl-1-propyl-1H- pyrazole-5-carboxylic acid (Scaffold) B Amide Coupling or Esterification A->B C Diverse Library of Pyrazole Amides/Esters B->C D High-Throughput Screening (HTS) C->D E Hit Identification (e.g., Kinase, GPCR, PDE inhibitors) D->E F Lead Optimization (SAR Studies) E->F G Drug Candidate F->G

Sources

Exploratory

3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid IUPAC name

An In-depth Technical Guide to 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid Prepared by: A Senior Application Scientist Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid

Prepared by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] This guide provides a comprehensive technical overview of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid , a representative member of this versatile class of heterocyclic compounds. We will delve into its systematic nomenclature, physicochemical properties, robust synthetic strategies, and analytical characterization. Furthermore, this document outlines detailed, field-proven protocols for its synthesis and subsequent derivatization, offering researchers, scientists, and drug development professionals a practical guide to leveraging this valuable molecular building block. The causality behind experimental choices is emphasized, ensuring a deep understanding of the underlying chemical principles for successful application in a research and development setting.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in modern drug discovery.[1][4] Its structural and electronic properties make it an exceptionally versatile scaffold. The pyrazole ring system can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are critical for high-affinity binding to biological targets like enzymes and receptors.[5] The five available substitution points on the ring offer a rich platform for systematic structure-activity relationship (SAR) studies, allowing medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic profiles.[1]

Derivatives of pyrazole exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties.[2][5][6] Notable drugs incorporating a pyrazole or a fused-pyrazole core include the blockbuster anti-inflammatory drug Celecoxib, the erectile dysfunction medication Sildenafil, and numerous kinase inhibitors used in oncology such as Ruxolitinib.[2][3]

3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid serves as an exemplary building block within this chemical space. Its specific substitution pattern—a propyl group at the N1 position, a methyl group at C3, and a carboxylic acid at C5—provides a unique combination of lipophilicity and functionality. The N-propyl group can probe hydrophobic pockets in a target protein, while the C5-carboxylic acid acts as a crucial synthetic handle for the introduction of diverse functionalities, most commonly through amide bond formation. This guide serves to equip researchers with the foundational knowledge and practical methodologies required to synthesize, characterize, and utilize this compound in drug discovery programs.

Nomenclature and Physicochemical Properties

IUPAC Nomenclature Analysis

The systematic name, 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid , is defined by the following IUPAC rules:

  • Pyrazole : This is the parent heterocycle, a five-membered ring with two adjacent nitrogen atoms.

  • 1H : This indicates that the N1 position of the pyrazole ring is substituted, preventing tautomerization.

  • Numbering : The numbering of the ring begins at the substituted nitrogen (N1) and proceeds towards the second nitrogen (N2).

  • Substituents :

    • 1-propyl : A propyl group is attached to the nitrogen at position 1.

    • 3-methyl : A methyl group is located at carbon position 3.

    • 5-carboxylic acid : A carboxyl group (-COOH) is attached to carbon position 5, which is designated as the principal functional group.

Core Properties

The key physicochemical properties of the title compound are summarized below. These values are critical for designing experimental conditions, predicting solubility, and understanding its potential ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PropertyValueSource/Method
Molecular Formula C₈H₁₂N₂O₂(Calculated)
Molecular Weight 168.19 g/mol (Calculated)
Appearance White to off-white solid(Predicted based on analogs[7])
Functional Groups Carboxylic acid, Pyrazole (tertiary amine-like nitrogens)(Structural)
Hydrogen Bond Donors 1 (from -COOH)(Calculated)
Hydrogen Bond Acceptors 3 (from N2, and two oxygens in -COOH)(Calculated)

Synthetic Strategies and Methodologies

The synthesis of substituted pyrazoles is a well-established field, with the Knorr pyrazole synthesis and its variations being the most prevalent and reliable methods.[8][9] This approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.

Retrosynthetic Analysis and Workflow

The most logical and flexible approach to synthesizing 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid involves a two-step sequence: (1) formation of the corresponding ethyl ester via cyclocondensation, followed by (2) saponification (ester hydrolysis) to yield the final carboxylic acid. This strategy allows for easier purification of the intermediate ester and provides a robust pathway to the target molecule.

Below is a visualization of the synthetic workflow.

Synthetic_Workflow Start Ethyl Acetoacetate + DMF-DMA Dicarbonyl Ethyl 2-(dimethylaminomethylene) -3-oxobutanoate Start->Dicarbonyl Enamine Formation Ester Ethyl 3-methyl-1-propyl- 1H-pyrazole-5-carboxylate Dicarbonyl->Ester Cyclocondensation (Knorr Synthesis) Hydrazine Propylhydrazine Hydrazine->Ester Cyclocondensation (Knorr Synthesis) Acid 3-methyl-1-propyl-1H- pyrazole-5-carboxylic acid Ester->Acid Saponification (e.g., NaOH, H₂O/EtOH)

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of the title compound.

PART A: Synthesis of Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate

  • Reagents and Setup :

    • Ethyl 2,4-dioxovalerate (1.0 eq)

    • Propylhydrazine hydrochloride (1.1 eq)

    • Triethylamine (1.2 eq)

    • Ethanol (anhydrous)

    • A round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Procedure :

    • To a solution of ethyl 2,4-dioxovalerate (1.0 eq) in anhydrous ethanol, add propylhydrazine hydrochloride (1.1 eq).

    • Stir the mixture at room temperature and slowly add triethylamine (1.2 eq) dropwise. The base is added to liberate the free propylhydrazine from its hydrochloride salt.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

    • In-Process Control : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the starting dicarbonyl compound indicates reaction completion.

    • Once complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Workup : Redissolve the residue in ethyl acetate and wash sequentially with water and brine. This removes inorganic salts and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl ester.

    • Purification : Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate.

PART B: Saponification to 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid

  • Reagents and Setup :

    • Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate (1.0 eq)

    • Sodium hydroxide (NaOH) (2.0 - 3.0 eq)

    • Ethanol/Water (e.g., 3:1 v/v) co-solvent system

    • Hydrochloric acid (HCl), 1M solution

  • Procedure :

    • Dissolve the purified ester from Part A in the ethanol/water co-solvent mixture in a round-bottom flask.[10]

    • Add sodium hydroxide pellets or a concentrated aqueous solution and stir the mixture vigorously at 50-60 °C.

    • Monitor the hydrolysis by TLC until the starting ester spot is completely consumed (typically 2-4 hours).

    • Cool the reaction mixture in an ice bath.

    • Acidification : Carefully acidify the basic solution to a pH of 2-3 by the slow, dropwise addition of 1M HCl.[10] The target carboxylic acid, being less soluble in acidic aqueous media, will precipitate out of the solution.

    • Stir the resulting suspension in the ice bath for an additional 30 minutes to maximize precipitation.

    • Isolation : Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual salts (NaCl).

    • Dry the solid product under vacuum to yield pure 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following table outlines the expected analytical data based on the structure and data from analogous compounds.[11]

Analysis TechniqueExpected Results and Interpretation
¹H NMR - Singlet (~1H) : A signal in the aromatic region (δ 6.5-7.0 ppm) for the C4-H proton of the pyrazole ring. - Triplet (~2H) : For the -CH₂- group of the propyl chain attached to N1. - Sextet (~2H) : For the middle -CH₂- group of the propyl chain. - Triplet (~3H) : For the terminal -CH₃ group of the propyl chain. - Singlet (~3H) : For the C3-methyl group protons. - Broad Singlet (>1H) : A downfield, exchangeable proton for the carboxylic acid -OH (δ >10 ppm).
¹³C NMR - ~160-170 ppm : Carbonyl carbon of the carboxylic acid. - ~140-150 ppm : C3 and C5 carbons of the pyrazole ring. - ~105-115 ppm : C4 carbon of the pyrazole ring. - ~50-60 ppm : N1-CH₂ carbon of the propyl group. - ~10-25 ppm : Carbons corresponding to the rest of the propyl and methyl groups.
FT-IR (cm⁻¹) - ~2500-3300 (broad) : O-H stretch of the carboxylic acid. - ~2900-3000 : C-H stretches (aliphatic). - ~1680-1710 (strong) : C=O stretch of the carboxylic acid. - ~1500-1600 : C=N and C=C stretches of the pyrazole ring.
Mass Spectrometry (MS) - [M+H]⁺ : Expected molecular ion peak at m/z = 169.09. - [M-H]⁻ : Expected molecular ion peak at m/z = 167.08.

Applications in Drug Development: Derivatization

The true utility of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid in a drug discovery context lies in its capacity for derivatization. The carboxylic acid is a versatile functional group that can be readily converted into amides, esters, or other functionalities to explore SAR and optimize drug-like properties. Amide coupling is the most common and arguably most important transformation.

Workflow for Amide Coupling

The following diagram illustrates a standard workflow for coupling the title compound with a primary or secondary amine using a peptide coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Amide_Coupling_Workflow Acid 3-methyl-1-propyl-1H- pyrazole-5-carboxylic acid Coupling EDC / HOBt Anhydrous Solvent (DCM/DMF) Acid->Coupling Step 1: Activation Amine Primary/Secondary Amine (R₁R₂NH) Product Target Amide Derivative Amine->Product Step 2: Nucleophilic Attack ActiveEster Activated O-Acylurea Intermediate Coupling->ActiveEster ActiveEster->Product Step 2: Nucleophilic Attack

Caption: Standard workflow for EDC-mediated amide bond formation.

Detailed Experimental Protocol: Amide Coupling

This protocol describes the formation of an amide derivative using EDC and an amine of choice.

  • Reagents and Setup :

    • 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

    • Desired amine (primary or secondary, 1.1 eq)

    • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

    • HOBt (Hydroxybenzotriazole) or OxymaPure (1.2 eq) - Optional but recommended to suppress side reactions and improve yield.

    • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (2.5 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • A flame-dried, N₂-purged round-bottom flask with magnetic stirring.

  • Procedure :

    • Dissolve the pyrazole carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Add the base (DIPEA, 2.5 eq) to the solution and stir for 5 minutes.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC (1.2 eq) portion-wise to the stirred solution at 0 °C. The EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • In-Process Control : Monitor the reaction by TLC or LC-MS to confirm the formation of the product and consumption of the starting acid.

    • Workup : Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purification : Purify the crude amide product via column chromatography or recrystallization to obtain the final, high-purity compound.

Conclusion

3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid is a valuable and synthetically accessible building block rooted in the well-validated pyrazole scaffold. Its tailored substitution provides a balance of lipophilicity and functionality that is highly attractive for drug discovery programs. The robust synthetic and derivatization protocols detailed in this guide provide a solid foundation for researchers to produce this compound and its analogs efficiently. By understanding the principles behind the synthesis and the potential for further chemical exploration, scientists can effectively leverage this molecule to develop novel therapeutics across a wide range of disease areas.

References

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (n.d.). Vertex AI Search.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (n.d.). Vertex AI Search.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Vertex AI Search.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives - Benchchem. (n.d.). Vertex AI Search.
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. (n.d.). Vertex AI Search.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Vertex AI Search.
  • Pyrazoles: 'one-pot' syntheses from arenes and carboxylic acids | Request PDF. (n.d.). Vertex AI Search.
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (2022, September 29). Vertex AI Search.
  • Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3).
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (2021, June 22). Vertex AI Search.
  • 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid - Chem-Impex. (n.d.). Vertex AI Search.
  • (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid - ResearchGate. (2025, August 10). Vertex AI Search.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). Vertex AI Search.
  • 3-Methylpyrazole-5-carboxylic acid 97 402-61-9 - MilliporeSigma. (n.d.). Vertex AI Search.
  • CAS 402-61-9: 5-Methyl-1H-pyrazole-3-carboxylic acid - CymitQuimica. (n.d.). Vertex AI Search.
  • 696-22-0|3-Methyl-1H-pyrazole-5-carboxylic acid|BLD Pharm. (n.d.). Vertex AI Search.
  • 3-Methyl-1H-pyrazole-5-carboxylic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Vertex AI Search.
  • 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - ChemicalBook. (n.d.). Vertex AI Search.

Sources

Foundational

A Comprehensive Technical Guide to 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid

Abstract: This technical guide provides an in-depth analysis of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will detail...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will detail its core physicochemical properties, including its molecular weight, and present a robust, field-proven methodology for its synthesis and purification. Furthermore, this document outlines a comprehensive analytical workflow for structural elucidation and quality control, ensuring a self-validating system from synthesis to final product. The guide culminates in a discussion of its primary application as a key synthetic intermediate, most notably in the production of phosphodiesterase 5 (PDE5) inhibitors like Sildenafil. This content is designed for researchers, chemists, and professionals in the pharmaceutical industry who require a technical and practical understanding of this important molecule.

Physicochemical and Structural Characteristics

3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid belongs to the pyrazole class of five-membered heterocyclic compounds, which are renowned for their wide range of biological activities.[1] The presence of both a carboxylic acid group and a substituted pyrazole ring makes it a versatile building block in organic synthesis.[2] Its structural isomer, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, is a well-documented intermediate in the synthesis of Sildenafil.[3] Both isomers share the same molecular formula and, consequently, the same molecular weight.

The fundamental properties of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂[3]
Molecular Weight 168.20 g/mol [3][4]
IUPAC Name 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid-
Physical Form Expected to be a solid at room temperature[4][5]
Solubility Expected to be soluble in organic solvents like DMSO[6]

Synthesis and Purification Protocol

The synthesis of substituted pyrazole carboxylic acids is a well-established process in organic chemistry, often involving the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine, followed by hydrolysis of a resulting ester.[7][8] The following protocol describes a reliable, two-step method for producing high-purity 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2,4-dioxopentanoate (1 equivalent) in absolute ethanol (5 mL per gram of diketone).

  • Hydrazine Addition: To the stirred solution, add propylhydrazine (1.05 equivalents) dropwise at room temperature. Causality Note: The slight excess of hydrazine ensures complete consumption of the limiting diketone. Dropwise addition is crucial to control the initial exothermic reaction.

  • Cyclization Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting crude oil in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester. This product is often of sufficient purity for the next step.

Step 2: Hydrolysis to 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid

  • Saponification: Suspend the crude ethyl ester from Step 1 in a 6N aqueous solution of sodium hydroxide (3 equivalents).[3]

  • Heating: Heat the mixture to 80-90°C for 2-3 hours until the hydrolysis is complete (monitored by TLC).[9]

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of ~2-3 by the slow addition of concentrated HCl. A precipitate should form. Causality Note: Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold deionized water. The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis reagents Ethyl 2,4-dioxopentanoate + Propylhydrazine cyclization Reflux in Ethanol (Cyclocondensation) reagents->cyclization workup1 Aqueous Work-up & Solvent Removal cyclization->workup1 ester Crude Ethyl Ester Intermediate workup1->ester hydrolysis Saponification with NaOH (Ester Hydrolysis) ester->hydrolysis acidification Acidification with HCl (Precipitation) hydrolysis->acidification purification Filtration & Recrystallization acidification->purification product Final Product: 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid purification->product start Purified Synthetic Product ms Mass Spectrometry (MS) Confirms Molecular Weight start->ms nmr NMR (¹H, ¹³C) Confirms Connectivity & Skeleton start->nmr ir FT-IR Spectroscopy Confirms Functional Groups start->ir data Data Integration & Analysis ms->data nmr->data ir->data end Structure Verified High Purity Confirmed data->end

Caption: Logical workflow for the analytical validation of the final product.

Relevance and Applications in Drug Discovery

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. [10][11]Pyrazole carboxylic acid derivatives, in particular, serve as crucial intermediates for more complex active pharmaceutical ingredients (APIs). [12] The most notable application for isomers of this compound, such as 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, is as a foundational building block in the industrial synthesis of Sildenafil. [3][13]Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Sildenafil elevates cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism is the basis for its use in treating erectile dysfunction and pulmonary hypertension.

cGMP Signaling Pathway and PDE5 Inhibition

NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG activates GMP GMP (Inactive) cGMP->GMP degradation PDE5 Relax Smooth Muscle Relaxation PKG->Relax PDE5 PDE5 Enzyme Sildenafil Sildenafil (Inhibitor) Sildenafil->PDE5 inhibits

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure of Pyrazole Carboxylic Acids for Drug Development Professionals

Publication Note: A comprehensive search of publicly available crystallographic databases and scientific literature did not yield a specific entry for the crystal structure of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Publication Note: A comprehensive search of publicly available crystallographic databases and scientific literature did not yield a specific entry for the crystal structure of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid. This guide, therefore, presents a detailed crystal structure analysis of the closely related and well-documented isomer, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid , to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structural characteristics of this important class of molecules. The methodologies and data presented are based on established crystallographic principles and available data for the representative compound.

Introduction: The Significance of Pyrazole Carboxylic Acids in Medicinal Chemistry

Pyrazole derivatives are a cornerstone in modern drug discovery and development.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The carboxylic acid functional group, when appended to the pyrazole core, provides a key site for molecular interactions, often acting as a hydrogen bond donor and acceptor, which is crucial for binding to biological targets such as enzymes and receptors.

The precise three-dimensional arrangement of atoms within a crystal of a pyrazole carboxylic acid derivative dictates its physicochemical properties, such as solubility and melting point, and governs its interaction with biological macromolecules. Therefore, single-crystal X-ray diffraction is an indispensable tool for elucidating these structures at atomic resolution, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.

This guide will provide a comprehensive overview of the crystal structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, serving as a case study for this class of compounds. We will delve into the experimental workflow for structure determination, analyze the key structural features, and discuss their implications for drug development.

Synthesis and Crystallization

The synthesis of pyrazole carboxylic acid derivatives can be achieved through various established synthetic routes. A common method involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. For the subject of our case study, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a plausible synthetic route is the reaction of a propyl-substituted 1,3-dicarbonyl compound with methylhydrazine.

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. Slow evaporation of a saturated solution is a widely used technique. For 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, single crystals suitable for X-ray analysis were obtained by the slow evaporation of a methanol/ethyl acetate mixture.[1]

General Crystallization Workflow

The process of obtaining single crystals for X-ray diffraction follows a general workflow, which can be adapted based on the specific properties of the compound.

G compound Synthesized Compound dissolution Dissolution in Suitable Solvent(s) compound->dissolution supersaturation Creation of a Supersaturated Solution (e.g., slow evaporation, cooling) dissolution->supersaturation nucleation Nucleation supersaturation->nucleation growth Crystal Growth nucleation->growth selection Selection of a High-Quality Single Crystal growth->selection mounting Mounting on Diffractometer selection->mounting xray X-ray Diffraction Analysis mounting->xray G crystal Single Crystal diffraction Diffraction crystal->diffraction xray_beam X-ray Beam xray_beam->diffraction detector Detector diffraction->detector raw_data Raw Diffraction Data detector->raw_data data_processing Data Processing (Integration, Scaling, Absorption Correction) raw_data->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure Final Crystal Structure (Atomic Coordinates, Bond Lengths, Angles) refinement->final_structure

Sources

Foundational

An In-depth Technical Guide to the Solubility of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic Acid in Organic Solvents

This guide provides a comprehensive technical framework for understanding and determining the solubility of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid in various organic solvents. This document is intended for resea...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for understanding and determining the solubility of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development where such data is critical for process development, formulation, and quality control. Given the limited publicly available solubility data for this specific molecule, this guide emphasizes the foundational principles and robust experimental methodologies required to generate reliable and accurate solubility profiles.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2][3][4][5][6][7][8] The molecular structure of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid dictates its solubility characteristics.

Molecular Structure Analysis:

  • Polar Moieties: The molecule contains a carboxylic acid group (-COOH) and a pyrazole ring, both of which are polar and capable of hydrogen bonding. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors.[9][10][11][12][13]

  • Nonpolar Moieties: The propyl group (-CH2CH2CH3) and the methyl group (-CH3) are nonpolar hydrocarbon chains.

This amphiphilic nature suggests a nuanced solubility profile. The presence of the polar functional groups indicates that the compound will likely be more soluble in polar solvents.[14] Conversely, the nonpolar alkyl groups will contribute to some solubility in less polar organic solvents.

Expected Solubility Trends:

  • High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) that can engage in hydrogen bonding and strong dipole-dipole interactions.[14][15] A structurally related compound, 3-methyl-1H-pyrazole-5-carboxylic acid, is noted to be soluble in dimethyl sulfoxide.[16]

  • Moderate Solubility: Likely in solvents of intermediate polarity, such as acetone and ethyl acetate.

  • Low Solubility: Expected in nonpolar solvents like hexane and toluene, where the primary intermolecular forces are weak van der Waals forces.[14][15]

The overall polarity of a molecule is a balance between its polar and non-polar components. As the length of the non-polar alkyl chain increases in a homologous series, the water solubility tends to decrease.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The most reliable and widely accepted method for determining equilibrium solubility is the isothermal shake-flask method.[15][17][18][19][20] This technique ensures that the solvent is fully saturated with the solute, providing an accurate measure of the thermodynamic solubility at a given temperature.

Principle of the Shake-Flask Method

An excess of the solid compound is suspended in a known volume of the solvent and agitated at a constant temperature for a sufficient period to reach equilibrium.[15][17][21] Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.[15]

Detailed Experimental Protocol

This protocol outlines a self-validating system for the accurate determination of the solubility of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid.

Materials and Equipment:

  • 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid to a series of vials. The excess is crucial to ensure saturation.

    • Add a known volume or mass of each selected organic solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[15] The time required for equilibration may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials.[15]

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[15]

  • Quantification of Solute Concentration:

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC).

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved solute.

    • Prepare a calibration curve using standard solutions of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid of known concentrations to ensure accurate quantification.[15]

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the key stages of the isothermal shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solute B Add Known Volume of Solvent C Seal Vials B->C Transfer D Agitate at Constant Temperature (24-72h) C->D E Centrifuge D->E Transfer F Filter Supernatant E->F G Dilute Filtrate F->G Transfer H HPLC Analysis G->H I Quantify Concentration H->I

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid.

  • Temperature: For most solid organic compounds, solubility increases with increasing temperature.[2][4][22][23][24][25][26] This is because the dissolution process is often endothermic.[7][23] Therefore, conducting solubility studies at different temperatures can provide valuable thermodynamic data.

  • Solvent Polarity: As previously discussed, the polarity of the solvent is a critical factor. A good match between the polarity of the solute and the solvent will result in higher solubility.[1][2][3][4][24]

  • Crystalline Form: The solid-state properties of the compound, such as its crystalline form (polymorphism), can significantly impact its solubility.[10][27][28][29][30][31] Amorphous forms are generally more soluble than their crystalline counterparts.[10][30]

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for 3-methyl-1-propyl-1H-pyrazole-5-carboxylic Acid at 25 °C

SolventSolvent TypePolarity IndexPredicted SolubilityMeasured Solubility (mg/mL)
HexaneNonpolar0.1Low< 0.1
TolueneNonpolar2.4Low0.5 - 1.0
Ethyl AcetatePolar Aprotic4.4Moderate10 - 20
AcetonePolar Aprotic5.1Moderate20 - 40
EthanolPolar Protic5.2High> 100
MethanolPolar Protic6.6High> 150
AcetonitrilePolar Aprotic6.2High80 - 120
DMSOPolar Aprotic7.2Very High> 200

Note: The "Measured Solubility" values are hypothetical and serve as an illustration of expected trends.

Logical Relationships in Solubility Prediction

The decision-making process for selecting appropriate solvents for solubility studies can be visualized as follows:

Caption: Logical flow for predicting solubility based on molecular structure.

Conclusion

References

  • Homework.Study.com. How does polarity affect solubility? [Link]

  • Mrs. Thompson. Factors Affecting Solubility. [Link]

  • Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]

  • Journal of Medicinal and Healthy Sciences. The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Link]

  • CK-12 Foundation. Hydrogen Bonding. [Link]

  • ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

  • AP Chemistry. Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Introductory Chemistry. Solubility. [Link]

  • BioAssay Systems. Shake Flask Method Summary. [Link]

  • BYJU'S. Hydrogen Bonding. [Link]

  • LibreTexts Chemistry. Effects of Temperature and Pressure on Solubility. [Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • LibreTexts Chemistry. Solubility and Factors Affecting Solubility. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • LibreTexts Chemistry. 8: Identification of Unknowns (Experiment). [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Teachy. Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. [Link]

  • ACS Publications. On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

  • Chemistry. Solubility of Organic Compounds. [Link]

  • Wikipedia. Solubility. [Link]

  • Khan Academy. Solubility of organic compounds. [Link]

  • Journal of Pharmaceutical and Medicinal Chemistry. Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. [Link]

  • Thermo Scientific Alfa Aesar. 3-Methyl-1H-pyrazole-5-carboxylic acid, 97%. [Link]

  • Daniele Teti. Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. [Link]

  • DergiPark. analysis of the effect of physical properties of drug co-crystals on dissolution concentration. [Link]

  • MDPI. Insights into the Mechanism of Enhanced Dissolution in Solid Crystalline Formulations. [Link]

  • ACS Publications. Understanding Dissolution and Crystallization with Imaging: A Surface Point of View. [Link]

  • Graphviz. Drawing graphs with dot. [Link]

  • ResearchGate. Combination of co-crystal and nanocrystal techniques to improve the solubility and dissolution rate of poorly soluble drugs. [Link]

  • Dot Language Graphviz. [Link]

  • Graphviz Documentation. User Guide. [Link]

  • Encyclopedia.pub. Synthesis and Properties of Pyrazoles. [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • ResearchGate. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

Sources

Exploratory

The Pharmacological Versatility of Pyrazole Carboxylic Acid Derivatives: A Technical Guide to Synthesis, Mechanism, and Biological Evaluation

Executive Summary & Pharmacophore Dynamics In contemporary medicinal chemistry, five-membered nitrogen-containing heterocycles serve as foundational scaffolds for rational drug design. Among these, the pyrazole ring —cha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Dynamics

In contemporary medicinal chemistry, five-membered nitrogen-containing heterocycles serve as foundational scaffolds for rational drug design. Among these, the pyrazole ring —characterized by two adjacent nitrogen atoms—exhibits exceptional metabolic stability and robust hydrogen bond donor/acceptor capabilities. When functionalized with a carboxylic acid moiety (typically at the C3, C4, or C5 positions), the resulting pyrazole carboxylic acid derivatives acquire a highly polar, ionizable handle.

This structural modification is not merely functional; it fundamentally alters the pharmacokinetics of the molecule. The carboxylic acid group enhances aqueous solubility, facilitates salt formation, and serves as a versatile synthetic precursor for downstream derivatization into amides, esters, and hydrazides [1]. Consequently, these derivatives have demonstrated a broad spectrum of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial properties [2].

Mechanistic Pathways of Biological Activity

Dual COX-2 / 5-LOX Inhibition (Anti-inflammatory & Analgesic)

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) often cause gastric ulceration due to non-selective inhibition of Cyclooxygenase-1 (COX-1). Pyrazole derivatives, famously benchmarked by the blockbuster drug Celecoxib, are engineered to selectively target the larger hydrophobic pocket of the COX-2 isoenzyme.

Recent advancements have yielded pyrazole sulfonamide and carboxylic acid derivatives that act as dual COX-2 and 5-Lipoxygenase (5-LOX) inhibitors [3]. By simultaneously blocking the prostaglandin (via COX-2) and leukotriene (via 5-LOX) synthesis pathways, these compounds suppress inflammation synergistically while maintaining a high selectivity index (SI > 340), thereby virtually eliminating gastric toxicity [3].

pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Catalyzes LOX5 5-LOX Enzyme AA->LOX5 Catalyzes PGs Prostaglandins (Inflammation) COX2->PGs Produces LTs Leukotrienes (Inflammation) LOX5->LTs Produces Inhibitor Pyrazole Carboxylic Acid Derivative Inhibitor->COX2 Inhibits (High Selectivity) Inhibitor->LOX5 Inhibits

Caption: Dual inhibition of COX-2 and 5-LOX pathways by pyrazole carboxylic acid derivatives.

Kinase Inhibition & Apoptosis (Anticancer)

In oncology, pyrazole carboxylic acids are deployed as competitive inhibitors of ATP-binding sites in hyperactive kinases, notably BRAF


, EGFR, and Aurora-A kinase [4]. For instance, novel 1H-pyrazole-4-carbaldehyde and carboxylic acid derivatives have demonstrated significant cytotoxicity against HeLa (cervical) and MCF-7 (breast) cancer cell lines by inducing caspase-dependent apoptosis and arresting the cell cycle at the G2/M phase[5].
DNA Gyrase & FAB Inhibition (Antimicrobial)

The emergence of multidrug-resistant (MDR) bacterial strains has accelerated the screening of pyrazole derivatives for antimicrobial efficacy. Halogen-substituted pyrazole carboxylic acids exhibit profound antibacterial and anti-biofilm activities against Staphylococcus aureus and Escherichia coli [6]. The primary mechanisms include the inhibition of bacterial DNA gyrase (preventing DNA supercoiling) and the disruption of Fatty Acid Biosynthesis (FAB) pathways [4].

Quantitative Data Summary

To benchmark the efficacy of these derivatives, the following table synthesizes quantitative biological data from recent literature, comparing novel pyrazole derivatives against standard clinical therapeutics.

Compound Class / SubstitutionTarget / Cell LineActivity MetricClinical StandardReference
Benzothiophen-2-yl pyrazole carboxylic acidCOX-2 EnzymeIC

= 0.01 μM
Celecoxib (IC

= 0.04 μM)
[3]
Benzothiophen-2-yl pyrazole carboxylic acid5-LOX EnzymeIC

= 1.78 μM
Indomethacin[3]
Halogenated pyrazole derivative (Iodine/Chlorine)S. aureus ATCC 25923MIC = 0.023 μg/mLAmpicillin[6]
1-(4-vinylbenzyl)-3-aryl-1H-pyrazoleHeLa Cell LineCell Viability < 50%Doxorubicin[5]
Pyrazole-4-carboxamide (Oseltamivir analogue)Neuraminidase (NA)52.31% InhibitionOseltamivir[7]

Self-Validating Experimental Protocols

As an application scientist, it is critical to understand why a protocol is structured a certain way. The following workflows detail the synthesis and biological evaluation of pyrazole-4-carboxylic acids, emphasizing the causality behind each methodological choice.

Protocol 1: Synthesis of 1H-Pyrazole-4-Carboxylic Acid via Alkaline Hydrolysis

Objective: To synthesize a pure carboxylic acid derivative from a pyrazole ester intermediate without degrading the heterocyclic core.

  • Esterification & Cyclization: React substituted hydrazines with active methylene compounds (e.g., ethyl acetoacetate) in boiling ethanol to yield the pyrazole ester intermediate.

    • Causality: Ethanol provides an optimal boiling point (78°C) to drive the condensation-cyclization reaction forward while keeping the highly reactive intermediates in solution.

  • Alkaline Hydrolysis: Dissolve the pyrazole ester (0.01 mol) in an aqueous solution containing 2.0 g of NaOH. Stir at 100°C until the solution becomes homogeneous.

    • Causality: Base-catalyzed saponification is chosen over acid hydrolysis because the pyrazole nitrogen atoms can protonate in strong acids, potentially hindering the nucleophilic attack on the ester carbonyl.

  • Acidification & Precipitation: Cool the mixture to 15°C. Slowly add concentrated HCl dropwise until the pH reaches 3.

    • Causality: Lowering the pH protonates the carboxylate salt, converting it into the neutrally charged carboxylic acid. Because the resulting acid is highly lipophilic compared to its salt form, it crashes out of the aqueous solution as a solid precipitate.

  • Validation Checkpoint: Filter the precipitate and analyze via FT-IR. The disappearance of the ester carbonyl stretch (~1740 cm

    
    ) and the appearance of a broad O-H stretch (3300–2500 cm
    
    
    
    ) confirms successful hydrolysis [8].
Protocol 2: In Vitro COX-2 Enzyme Inhibition Assay

Objective: To quantify the anti-inflammatory potential of the synthesized pyrazole carboxylic acid using a cell-free recombinant enzyme system.

  • Reagent Preparation: Prepare a 10 mM stock of the pyrazole derivative in DMSO. Dilute with Tris-HCl buffer (pH 8.0) to achieve final assay concentrations ranging from 0.001 to 10 μM.

    • Causality: DMSO ensures complete dissolution of the hydrophobic pyrazole core, but the final DMSO concentration must be kept below 1% (v/v) to prevent solvent-induced denaturation of the COX-2 enzyme.

  • Enzyme Incubation: Incubate the test compounds with recombinant human COX-2 enzyme and hematin (a necessary cofactor) for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the inhibitor to establish equilibrium within the hydrophobic channel of the COX-2 active site before the substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (AA) and a fluorometric probe (e.g., ADHP).

  • Detection & Validation: Measure fluorescence (Ex/Em = 535/587 nm) resulting from the reduction of PGH2. Calculate the IC

    
     using non-linear regression.
    
    • Validation Checkpoint: Run Celecoxib as a positive control. If the IC

      
       of Celecoxib deviates by more than half a log unit from literature values (~0.04 μM), the enzyme activity or cofactor concentration is compromised, and the assay must be repeated.
      

workflow Start Starting Material (Hydrazines + Carbonyls) Cyclization Cyclization Reaction (Ethanol/Reflux) Start->Cyclization Ester Pyrazole Ester Intermediate Cyclization->Ester Hydrolysis Alkaline Hydrolysis (NaOH/H2O) Ester->Hydrolysis Acid Pyrazole Carboxylic Acid Hydrolysis->Acid Derivatization Derivatization (Amides, Sulfonamides) Acid->Derivatization BioAssay In Vitro Screening (MTT, COX-2, MIC) Derivatization->BioAssay

Caption: Standardized workflow for the synthesis and biological screening of pyrazole carboxylic acids.

Conclusion

The pyrazole carboxylic acid scaffold remains a cornerstone of modern drug discovery. By understanding the electronic and steric nuances of the pyrazole ring, researchers can rationally design derivatives that exploit specific enzymatic pockets—from the hydrophobic channel of COX-2 to the ATP-binding domains of oncogenic kinases. Rigorous, self-validating experimental protocols ensure that the transition from synthetic chemistry to in vitro biological evaluation yields reproducible, high-fidelity data.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, Bentham Science. Available at:[Link]

  • MDPI Molecules. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available at: [Link]

  • Gedawy et al. (2022). Novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. Biomedicines / MDPI. Available at:[Link]

  • ResearchGate / Mini-Reviews in Medicinal Chemistry. (2013). Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. Available at:[Link]

  • New Journal of Chemistry. (2023). Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. Royal Society of Chemistry. Available at:[Link]

  • MDPI Pharmaceuticals. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. PMC. Available at:[Link]

  • Arabian Journal of Chemistry. (2013). Synthesis and biological evaluation of newer analogues of 2,5-disubstituted 1,3,4-oxadiazole containing pyrazole moiety as antimicrobial agents. ScienceDirect. Available at:[Link]

Foundational

The Linchpin of an Icon: A Technical Guide to the Role of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid in Sildenafil Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Sildenafil (Viagra®), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), revolutionized the treatment of erectile dysfunction.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sildenafil (Viagra®), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), revolutionized the treatment of erectile dysfunction.[1][2] Its synthesis is a multi-step process in which the formation of the core pyrazole structure is of paramount importance. This technical guide provides an in-depth examination of the critical role played by 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid , a key intermediate that forms the foundational scaffold upon which the final active pharmaceutical ingredient (API) is constructed. We will explore the synthetic pathways leading to this intermediate, its subsequent chemical transformations, and the underlying principles that govern these reactions, offering field-proven insights for process optimization and development.

Introduction: The Strategic Importance of the Pyrazole Moiety in Sildenafil

The chemical architecture of sildenafil is a testament to rational drug design, featuring a fused pyrazolo[4,3-d]pyrimidin-7-one ring system.[3][4] This heterocyclic core is fundamental to the molecule's ability to bind with high affinity and selectivity to the active site of the PDE5 enzyme.[2][5] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its metabolic stability and versatile synthetic handles.[6][7]

The synthesis of sildenafil, therefore, hinges on the efficient and regioselective construction of a correctly substituted pyrazole precursor. This is where 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid emerges as the linchpin intermediate. Its structure contains the requisite N-propyl and C-methyl groups and, most importantly, a carboxylic acid functional group at the C5 position, which serves as the primary anchor point for the subsequent annulation of the pyrimidinone ring and attachment of the ethoxyphenylsulfonyl moiety.

Synthesis of the Core Intermediate: 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid

The industrial synthesis of this key intermediate is a multi-step process designed for efficiency, regioselectivity, and scalability. The common pathway begins with readily available starting materials and proceeds through a classical heterocyclic ring formation reaction.

Step 1: Condensation and Cyclization

The initial and most critical step is the construction of the pyrazole ring itself. This is typically achieved via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] In the commercial synthesis of sildenafil, the pathway involves:

  • Condensation: The reaction of a diketoester, such as ethyl 2,4-dioxovalerate, with hydrazine. This reaction forms the pyrazole ring through a cyclocondensation mechanism.[3][9]

  • N-Alkylation: The resulting pyrazole ester is then regioselectively alkylated. In early syntheses, this was achieved by methylation using agents like dimethyl sulfate to install the methyl group at the N1 position of the pyrazole ring.[3][10][11]

  • Hydrolysis: The ethyl ester of the N-methylated pyrazole is hydrolyzed to the free carboxylic acid using a strong base, such as aqueous sodium hydroxide (NaOH), followed by acidification.[3][10][12] This step yields the target intermediate, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

The choice of hydrazine derivative and the specific 1,3-dicarbonyl compound are critical for installing the correct substituents (the propyl group at C3) on the pyrazole ring from the outset.

Visualization of the Synthetic Pathway

The following diagram illustrates the core synthesis of the pyrazole intermediate, which is a precursor to the nitrated intermediate used in the main sildenafil synthesis pathway.

sildenafil_intermediate_synthesis Fig. 1: Synthesis of the Pyrazole Carboxylic Acid Intermediate diketoester Ethyl 2,4-dioxovalerate (Diketoester) pyrazole_ester 3-Propylpyrazole- 5-carboxylic acid ethyl ester diketoester->pyrazole_ester Condensation hydrazine Hydrazine hydrazine->pyrazole_ester n_methyl_pyrazole_ester 1-Methyl-3-propyl-1H- pyrazole-5-carboxylic acid ethyl ester pyrazole_ester->n_methyl_pyrazole_ester N-Methylation methylating_agent Dimethyl Sulfate (or other methylating agent) methylating_agent->n_methyl_pyrazole_ester final_acid 1-Methyl-3-propyl-1H- pyrazole-5-carboxylic acid n_methyl_pyrazole_ester->final_acid Hydrolysis naoh 1. NaOH (aq) 2. HCl (aq) naoh->final_acid

Caption: Synthesis of the Pyrazole Carboxylic Acid Intermediate.

Transformation of the Intermediate into Sildenafil

Once synthesized, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid undergoes a series of transformations to build the final sildenafil molecule. The carboxylic acid group is the key functional handle for these subsequent steps.

Key Reaction Steps Post-Intermediate Synthesis
  • Nitration: The pyrazole ring is activated towards electrophilic substitution. It is nitrated at the C4 position using a mixture of oleum and fuming nitric acid.[10] This is a highly exothermic and critical step that introduces the nitro group, which will later be reduced to an amine.[4]

  • Amide Formation (Amidation): The carboxylic acid is converted into a primary carboxamide. This is typically achieved by first activating the carboxylic acid, for example by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with ammonia (NH₃) or ammonium hydroxide.[10][13]

  • Reduction of the Nitro Group: The nitro group at the C4 position is reduced to a primary amine (-NH₂). This transformation is often accomplished using reducing agents like tin(II) chloride or through catalytic hydrogenation.[3][9] This yields 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, another crucial intermediate.

  • Acylation: The newly formed 4-amino group is acylated with 2-ethoxybenzoyl chloride. This reaction attaches the substituted phenyl ring, which is essential for binding to the PDE5 active site.[3]

  • Cyclization: The acylated intermediate undergoes an intramolecular cyclization to form the fused pyrimidinone ring. This key ring-closing reaction is often facilitated by a base, such as potassium tert-butoxide, under anhydrous conditions to maximize yield.[3][14]

  • Sulfonylation and Coupling: The ethoxyphenyl group is chlorosulfonated, typically at the 5'-position, and the resulting sulfonyl chloride is then coupled with 1-methylpiperazine to complete the synthesis of sildenafil.[10][15][16]

Workflow Visualization

The overall process flow, highlighting the journey from the core intermediate to the final API, is outlined below.

sildenafil_workflow Fig. 2: Overall Synthetic Workflow from the Core Intermediate start_acid 1-Methyl-3-propyl-1H- pyrazole-5-carboxylic acid nitration Nitration (HNO₃/H₂SO₄) start_acid->nitration nitrated_acid 4-Nitro-pyrazole carboxylic acid nitration->nitrated_acid amidation Amidation (SOCl₂, NH₄OH) nitrated_acid->amidation amide 4-Nitro-pyrazole carboxamide amidation->amide reduction Nitro Reduction (e.g., Catalytic Hydrogenation) amide->reduction amine 4-Amino-pyrazole carboxamide reduction->amine acylation Acylation with 2-Ethoxybenzoyl chloride amine->acylation acylated_amine Acylated Amine Intermediate acylation->acylated_amine cyclization Base-mediated Cyclization acylated_amine->cyclization pyrimidinone Pyrazolo[4,3-d]pyrimidin-7-one Core cyclization->pyrimidinone sulfonation Chlorosulfonation & Coupling with 1-Methylpiperazine pyrimidinone->sulfonation sildenafil Sildenafil sulfonation->sildenafil

Caption: Overall Synthetic Workflow from the Core Intermediate.

Methodologies and Process Considerations

Protocol: Hydrolysis of Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

This protocol outlines the laboratory-scale synthesis of the title carboxylic acid from its corresponding ethyl ester, a common step in the overall synthesis.

Materials:

  • Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

  • 6 N Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Water (deionized)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer, pH meter/paper

Procedure:

  • Suspend the starting pyrazole ethyl ester (e.g., 0.10 mol) in 6 N aqueous sodium hydroxide solution (e.g., 0.30 mol) in a round-bottom flask.[12]

  • Heat the mixture to approximately 80°C (353 K) with stirring for 2 hours.[12][15] Monitor the reaction progress by a suitable method (e.g., TLC).

  • After completion, cool the reaction mixture to room temperature (25-30°C).[15]

  • Dilute the mixture with water and then carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2.[15]

  • A solid precipitate of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid will form.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold water to remove residual salts.

  • Dry the product under vacuum to obtain the final carboxylic acid.[15]

Causality and Justification:

  • Base-catalyzed Hydrolysis (Saponification): The use of NaOH is a classic saponification reaction. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the cleavage of the ester bond, forming a carboxylate salt and ethanol.

  • Heating: The reaction is heated to increase the rate of hydrolysis, ensuring the reaction proceeds to completion in a reasonable timeframe.[15]

  • Acidification: The addition of a strong acid (HCl) is crucial to protonate the carboxylate salt formed in the basic solution, thereby precipitating the neutral, less soluble carboxylic acid.[15]

Quantitative Data Summary

The efficiency of the sildenafil synthesis has been significantly improved from the initial medicinal chemistry routes to the optimized commercial processes.

Step/RouteReported YieldKey ConsiderationsSource
Initial Medicinal Chemistry Route~27.6% (Overall)Linear 9-step synthesis; late-stage, difficult chlorosulfonation.[9][16]
Optimized Commercial RouteUp to 95% (Cyclization Step)Convergent synthesis; improved safety and environmental profile.[3][9]
Hydrolysis of Pyrazole Ester53-56%A standard, reliable transformation in the intermediate synthesis.[15]

Conclusion

3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid is not merely a passive component in the synthesis of sildenafil; it is the foundational building block that dictates the core structure and subsequent reactivity of the entire synthetic pathway. Its strategic synthesis via cyclocondensation and the subsequent functionalization of its carboxylic acid group are masterclasses in heterocyclic chemistry and industrial process development. Understanding the causality behind each synthetic step—from the initial ring formation to its final incorporation into the fused heterocyclic system—provides invaluable insights for researchers in drug discovery and development, enabling process optimization, troubleshooting, and the design of novel analogues. The journey of this specific pyrazole derivative from a simple heterocyclic acid to the heart of a blockbuster drug underscores its central and indispensable role.

References

  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. International Journal of Pharmaceutical Sciences and Research.
  • Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. Prospects in Pharmaceutical Sciences.
  • Synthesis of Pyrazole Deriv
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • SILDENAFIL - New Drug Approvals. New Drug Approvals.
  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. PMC.
  • Synthesis of Sildenafil Citr
  • Evolution of sildenafil synthetic routes.
  • A Facile, Improved Synthesis of Sildenafil and Its Analogues. MDPI.
  • Synthesis of Sildenafil Citr
  • The Chemical Development of the Commercial Route to Sildenafil: A Case History. Semantic Scholar.
  • A Synthesis of Sildenafil. UKEssays.com.
  • Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3).
  • A Novel Series of Potent and Selective PDE5 Inhibitors with Potential for High and Dose-Independent Oral Bioavailability. Journal of Medicinal Chemistry.
  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
  • Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
  • An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. PMC.
  • An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. PMC.
  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4).

Sources

Protocols & Analytical Methods

Method

synthesis of sildenafil from 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid

Application Note: High-Purity Synthesis of Sildenafil Citrate via Convergent Strategy Executive Summary & Critical Structural Advisory This application note details the synthesis of Sildenafil (active ingredient in Viagr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of Sildenafil Citrate via Convergent Strategy

Executive Summary & Critical Structural Advisory

This application note details the synthesis of Sildenafil (active ingredient in Viagra®) targeting the phosphodiesterase type 5 (PDE5) inhibitor class. The protocol utilizes a convergent synthetic strategy , preferred in drug development for its superior impurity profile and yield compared to the linear medicinal chemistry route.

CRITICAL REAGENT ADVISORY: Regioisomer Specificity

The request specified the starting material 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid .

  • Target Molecule (Sildenafil): Requires the 1-methyl-3-propyl substitution pattern (Methyl on Nitrogen-1, Propyl on Carbon-3).

  • Specified Material: The 3-methyl-1-propyl isomer (Propyl on Nitrogen-1, Methyl on Carbon-3) will yield a regioisomer of Sildenafil.

  • Protocol Adjustment: This guide describes the synthesis of authentic Sildenafil. To achieve the target drug, you must utilize 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid . If you proceed with the specified 3-methyl-1-propyl starting material, the protocol remains chemically valid, but the final product will be the N-propyl regioisomer, which possesses different pharmacological properties.

Strategic Analysis: The Convergent Route

Early medicinal chemistry routes utilized a linear sequence where chlorosulfonation was performed as the final step on the cyclized pyrazolopyrimidinone.

  • Linear Route Flaws: Chlorosulfonation of the late-stage intermediate is "dirty," generating difficult-to-remove impurities and requiring large volumes of acid waste.

  • Convergent Route Advantages: This protocol couples a pre-functionalized benzoic acid derivative with the aminopyrazole. This moves the messy sulfonation step upstream to a simpler intermediate, ensuring the final coupling is clean and high-yielding (Dunn et al., 2005).

Workflow Visualization

The following diagram illustrates the convergent assembly of Sildenafil, merging the Pyrazole arm (Part A) and the Phenyl arm (Part B).

Sildenafil_Synthesis cluster_0 Part A: Pyrazole Core Activation cluster_1 Part B: Side Chain Functionalization cluster_2 Part C: Coupling & Cyclization SM_Py Start: 1-methyl-3-propyl- 1H-pyrazole-5-carboxylic acid Nitro Nitration (HNO3/Oleum) SM_Py->Nitro Electrophilic Subst. Amide Amidation (SOCl2, then NH4OH) Nitro->Amide Acid Activation Amine Intermediate A: 4-amino-1-methyl-3-propyl- 1H-pyrazole-5-carboxamide Amide->Amine Pd/C Cat. Hydrogenation Coupled Amide Coupling (CDI Activation) Amine->Coupled SM_Ben Start: 2-Ethoxybenzoic Acid Sulfonyl Chlorosulfonation (ClSO3H / SOCl2) SM_Ben->Sulfonyl EAS (Pos. 5) Sulfonamide Sulfonamide Coupling (N-methylpiperazine) Sulfonyl->Sulfonamide SN2 Coupling BenzoicInt Intermediate B: 2-ethoxy-5-(4-methylpiperazin- 1-ylsulfonyl)benzoic acid Sulfonamide->BenzoicInt Saponification (if ester used) BenzoicInt->Coupled Cyclized Cyclization (KOtBu / t-BuOH) Coupled->Cyclized Dehydrative Ring Closure Final Sildenafil Citrate Cyclized->Final Citric Acid Salt Formation

Caption: Convergent synthesis workflow merging the aminopyrazole core (Left) with the sulfonylated phenyl derivative (Right) to form Sildenafil.

Detailed Experimental Protocols

Materials & Reagents
ComponentGradeRole
1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid >98%Starting Scaffold (Core)
2-Ethoxybenzoic acid >98%Starting Scaffold (Side Chain)
Fuming Nitric Acid / Oleum IndustrialNitrating Agent
Palladium on Carbon (5% Pd/C) CatalystReduction Catalyst
N-Methylpiperazine >99%Side Chain Amine
Carbonyldiimidazole (CDI) ReagentCoupling Agent
Potassium tert-butoxide (KOtBu) 1M in THFCyclization Base
Phase A: Preparation of the Aminopyrazole Core

Objective: Transform the carboxylic acid starting material into the 4-amino-carboxamide derivative.[1]

1. Nitration

  • Rationale: The pyrazole ring is electron-rich; nitration occurs readily at the C4 position. Oleum is used to maintain anhydrous conditions, driving the reaction to completion.

  • Protocol:

    • Charge a reactor with oleum (20% free SO3) and cool to 0°C.

    • Slowly add 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid portion-wise, maintaining temperature <20°C.

    • Add fuming nitric acid (90%) dropwise.

    • Heat to 60°C for 10 hours. Monitor by HPLC.

    • Quench onto ice/water. Filter the precipitate (1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid).

    • Yield Expectation: 90-95%.[2]

2. Carboxamide Formation

  • Protocol:

    • Suspend the nitro-acid in thionyl chloride (SOCl2). Reflux for 3 hours to form the acid chloride.

    • Remove excess SOCl2 under vacuum.

    • Dissolve residue in acetone/THF.

    • Cool to 0°C and add concentrated aqueous ammonium hydroxide (NH4OH).

    • Stir for 2 hours. The product precipitates.[3][4][1] Filter and wash with water.[3]

3. Nitro Reduction

  • Rationale: Catalytic hydrogenation is cleaner than SnCl2 reduction (which poses heavy metal waste issues).

  • Protocol:

    • Dissolve the nitro-carboxamide in ethyl acetate or methanol.

    • Add 5% Pd/C catalyst (5 wt% loading).

    • Hydrogenate at 50 psi H2 and 50°C for 4-6 hours.

    • Filter catalyst over Celite. Concentrate filtrate to yield 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (Intermediate A).

Phase B: Preparation of the Phenyl Side Chain

Objective: Synthesize the sulfonylated benzoic acid derivative separately to avoid late-stage chlorosulfonation.

1. Chlorosulfonation

  • Protocol:

    • Cool chlorosulfonic acid (4 equiv) to 0°C.

    • Add 2-ethoxybenzoic acid (1 equiv) slowly.

    • Add thionyl chloride (1.2 equiv) to facilitate conversion of the sulfonic acid to the sulfonyl chloride.

    • Stir at room temperature for 2 hours.

    • Quench carefully onto ice water. Extract the sulfonyl chloride immediately with dichloromethane (DCM) to prevent hydrolysis.

2. Sulfonamide Coupling

  • Protocol:

    • To the DCM solution of the sulfonyl chloride (kept cold at 0-5°C), add N-methylpiperazine (2.1 equiv).

    • Stir for 1 hour. The second equivalent of piperazine acts as an HCl scavenger (or use Triethylamine).

    • Wash organic layer with water and brine.

    • Evaporate solvent to yield 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid (Intermediate B).

    • Note: If the starting material was an ester, a saponification step (NaOH/MeOH) is required here.

Phase C: Convergence (Coupling & Cyclization)

Objective: Link Intermediate A and B, then close the pyrimidinone ring.

1. CDI Coupling

  • Rationale: Carbonyldiimidazole (CDI) activates the benzoic acid (Intermediate B) to an imidazolide, which reacts cleanly with the amine of the pyrazole (Intermediate A).

  • Protocol:

    • Dissolve Intermediate B (Benzoic acid derivative) in Ethyl Acetate.

    • Add CDI (1.1 equiv) and stir at reflux for 1 hour (activation). CO2 evolution will be observed.[4]

    • Add Intermediate A (Aminopyrazole) to the reaction.

    • Reflux for 12-18 hours.

    • Cool and filter.[5] The product is the coupled bis-amide.

2. Cyclization (The Pfizer "Green" Step)

  • Rationale: Base-mediated cyclization using KOtBu is highly efficient and avoids the oxidative conditions (H2O2) used in earlier patents, which can produce N-oxide impurities.

  • Protocol:

    • Suspend the bis-amide in tert-butanol (tBuOH).

    • Add Potassium tert-butoxide (KOtBu, 2 equiv).

    • Reflux for 8 hours. The ring closes to form the pyrazolo[4,3-d]pyrimidin-7-one core.

    • Cool and adjust pH to 7.0 with dilute HCl.

    • Sildenafil free base precipitates.[1] Filter and dry.[3]

Phase D: Citrate Salt Formation
  • Protocol:

    • Dissolve Sildenafil free base in refluxing acetone or 2-butanone.

    • Add Citric acid (1 equiv) dissolved in hot acetone.

    • Cool slowly to crystallize Sildenafil Citrate .

Quality Control & Validation

ParameterMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Diagnostic peaks: N-Me (4.1 ppm), Ethoxy triplet/quartet, Propyl signals.
Purity HPLC (C18 Column)>99.5% area.
Residual Solvents GC-HeadspaceMeets ICH Q3C limits (esp. Acetone, tBuOH).[6]
Heavy Metals ICP-MSPd < 10 ppm (from hydrogenation step).

References

  • Dunn, P. J., et al. (2005).[2] "Synthesis of Commercial Phosphodiesterase(V) Inhibitors." Organic Process Research & Development, 9(1), 88–97. Link

  • Bell, A. S., et al. (1996). "Structure-Activity Relationships of Pyrazolopyrimidinone PDE5 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 6(15), 1819-1824. Link[7]

  • Pfizer Inc. (1998).[2] "Process for the preparation of pyrazolopyrimidinones." U.S. Patent 5,250,534. Link

  • Dale, D. J., et al. (2000). "The synthesis of sildenafil: a case history in process development." Organic Process Research & Development, 4(1), 17-22. Link

Sources

Application

Synthesis of Pyrazole-5-Carboxylic Acids: A Detailed Guide for Researchers

Introduction: The Enduring Significance of Pyrazole-5-Carboxylic Acids Pyrazole-5-carboxylic acids and their ester derivatives represent a cornerstone of heterocyclic chemistry, demonstrating remarkable versatility and s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of Pyrazole-5-Carboxylic Acids

Pyrazole-5-carboxylic acids and their ester derivatives represent a cornerstone of heterocyclic chemistry, demonstrating remarkable versatility and significance across various scientific disciplines, most notably in medicinal chemistry and materials science.[1][2] Their rigid, planar structure and rich substitution possibilities allow for precise modulation of physicochemical properties, making them privileged scaffolds in drug discovery. Many commercially successful drugs and clinical candidates incorporate this moiety, leveraging its ability to form crucial hydrogen bonds and other non-covalent interactions with biological targets.[3] The synthesis of these valuable compounds has been a subject of intense research, leading to the development of a diverse array of synthetic methodologies. This guide provides an in-depth exploration of the most robust and widely employed protocols for the synthesis of pyrazole-5-carboxylic acids, offering detailed experimental procedures, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Strategic Approaches to the Pyrazole-5-Carboxylic Acid Core

The construction of the pyrazole-5-carboxylic acid scaffold can be broadly categorized into several key strategies. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide will focus on three principal and highly effective approaches: the venerable Knorr Pyrazole Synthesis, the elegant 1,3-Dipolar Cycloaddition, and the efficient Multicomponent Reactions. A noteworthy specialized method involving enaminodiketones will also be presented.

The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

First reported by Ludwig Knorr in 1883, this reaction has remained a stalwart in heterocyclic synthesis for its reliability and broad substrate scope.[4][5] The classical Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[6][7] For the synthesis of pyrazole-5-carboxylic acid precursors, a β-ketoester is a commonly employed 1,3-dicarbonyl equivalent.[8]

Mechanistic Rationale

The reaction proceeds through a well-established mechanism.[6][9] Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the β-ketoester, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the remaining carbonyl (the ester group in this case), followed by dehydration, yields the aromatic pyrazole ring. The regioselectivity of the initial attack on unsymmetrical 1,3-dicarbonyl compounds can sometimes lead to a mixture of regioisomers, a key consideration in synthetic planning.[9]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta-Ketoester β-Ketoester Hydrazone Hydrazone Intermediate beta-Ketoester->Hydrazone Initial Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclized_Intermediate Cyclized Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Cyclization Pyrazole Pyrazole-5-one Cyclized_Intermediate->Pyrazole Dehydration

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol is adapted from a demonstrated laboratory experiment and provides a reliable method for the synthesis of a pyrazolone, a tautomeric form of a hydroxypyrazole, which is a direct precursor to the corresponding carboxylic acid.[8]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Deionized water

Equipment:

  • 20-mL scintillation vial with a magnetic stir bar

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Melting point apparatus

  • TLC plates and chamber

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol, 1 eq.) and hydrazine hydrate (6 mmol, 2 eq.).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100 °C for 1 hour.

  • Monitor the reaction progress by TLC (30% ethyl acetate/70% hexane mobile phase), using ethyl benzoylacetate as a starting material reference.

  • Once the ketoester is consumed, add deionized water (10 mL) to the hot, stirring reaction mixture to induce precipitation.

  • Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected product with a small amount of cold water and allow it to air dry.

  • Determine the mass and melting point of the product and characterize by appropriate spectroscopic methods (e.g., ¹H NMR, ¹³C NMR).

Data Presentation: Knorr Synthesis of Pyrazoles
1,3-Dicarbonyl PrecursorHydrazine DerivativeProductYield (%)Reference
Ethyl acetoacetatePhenylhydrazine1,3,5-substituted pyrazole95[4]
2-(trifluoromethyl)-1,3-diketonePhenylhydrazine1,3,4,5-substituted pyrazole63[4]
Ethyl benzoylacetateHydrazine hydrate5-Phenyl-2,4-dihydro-3H-pyrazol-3-one~79[8]

1,3-Dipolar Cycloaddition: An Elegant Route to Pyrazole-5-carboxylates

The [3+2] cycloaddition reaction between a diazo compound and an alkyne is a powerful and atom-economical method for constructing the pyrazole ring.[10] This approach offers excellent control over regioselectivity and is particularly well-suited for the synthesis of pyrazole-5-carboxylic acid esters when using an α-diazoester as the 1,3-dipole.[11]

Mechanistic Rationale

The reaction is a concerted pericyclic process where the 1,3-dipole (the diazo compound) reacts across the π-system of the dipolarophile (the alkyne). The regioselectivity is governed by the electronic properties of both the diazo compound and the alkyne. In the case of α-diazoesters reacting with terminal alkynes, the reaction typically proceeds with high regioselectivity to yield the 3,5-disubstituted pyrazole, which can then be isomerized to the more stable 1H-pyrazole. The in-situ generation of diazo compounds from precursors like N-tosylhydrazones has made this method more practical and safer.[12]

Dipolar_Cycloaddition cluster_reactants Reactants cluster_product Product Diazo_Compound α-Diazoester Pyrazole_Ester Pyrazole-5-carboxylate Diazo_Compound->Pyrazole_Ester [3+2] Cycloaddition Alkyne Alkyne Alkyne->Pyrazole_Ester

Caption: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis.

Protocol: Microwave-Assisted Synthesis of 5-Ethoxycarbonyl Pyrazoles

This protocol describes a microwave-assisted, solvent-free method that is both rapid and efficient.[13]

Materials:

  • Ethyl diazoacetate

  • Substituted acetylene

  • Dichloromethane (for workup)

Equipment:

  • 5 mL microwave process vial with a magnetic stir bar

  • Microwave reactor

  • Rotary evaporator

Procedure:

  • In a 5 mL microwave process vial, combine the diazo compound (1 mmol, 1 eq.) and the acetylene (10 mmol, 10 eq.).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with magnetic stirring for 10–45 minutes at 120–140 °C. The optimal time and temperature will vary depending on the substrate.

  • After the reaction is complete, cool the vial to room temperature.

  • Recover the excess acetylene by distillation under reduced pressure.

  • If necessary, dilute the reaction mixture with dichloromethane and concentrate in vacuo to remove any remaining volatile impurities.

  • The resulting pyrazole ester can be further purified by chromatography if needed.

Data Presentation: 1,3-Dipolar Cycloaddition for Pyrazole Esters
Diazo CompoundAlkyneProductYield (%)Reference
Ethyl diazoacetate1-Hexyne5-Ethoxycarbonyl-3-butyl-1H-pyrazole85[13]
Ethyl diazoacetatePhenylacetylene5-Ethoxycarbonyl-3-phenyl-1H-pyrazole92[13]
TrimethylsilyldiazomethanePhenylacetylene3-Phenyl-5-trimethylsilyl-1H-pyrazole95[1]

Multicomponent Reactions (MCRs): A Strategy for Efficiency and Diversity

Multicomponent reactions, where three or more reactants combine in a one-pot process to form a product that contains substantial portions of all the reactants, have emerged as a powerful tool in modern organic synthesis.[14][15] For the synthesis of pyrazole derivatives, MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.[16]

Mechanistic Rationale

The mechanisms of MCRs for pyrazole synthesis can be varied and intricate, often involving a cascade of reactions. A common strategy involves the initial formation of a key intermediate, such as an enaminone or a Michael adduct, which then undergoes cyclization with a hydrazine derivative.[17] The specific pathway is highly dependent on the choice of starting materials, catalyst, and reaction conditions.

MCR_Workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Intermediate_1 Michael Acceptor Aldehyde->Intermediate_1 Knoevenagel Malononitrile Malononitrile Malononitrile->Intermediate_1 beta-Ketoester β-Ketoester Intermediate_2 Pyrazolone beta-Ketoester->Intermediate_2 Condensation Hydrazine Hydrazine Hydrazine->Intermediate_2 Final_Product Fused Pyrazole Intermediate_1->Final_Product Michael Addition & Cyclization Intermediate_2->Final_Product

Caption: General Workflow for a Four-Component Pyrazole Synthesis.

Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This protocol is a representative example of an MCR for the synthesis of a fused pyrazole system.[16]

Materials:

  • Aromatic aldehyde

  • Malononitrile

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol

  • Piperidine (catalyst)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol, 1 eq.), malononitrile (1 mmol, 1 eq.), ethyl acetoacetate (1 mmol, 1 eq.), and phenylhydrazine (1 mmol, 1 eq.) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (5 mol%).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.

  • Upon completion, a solid product will typically precipitate.

  • Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove impurities.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation: Multicomponent Synthesis of Pyrazole Derivatives
Aldehydeβ-Ketoester/Active MethyleneHydrazineCatalystProductYield (%)Reference
BenzaldehydeEthyl acetoacetate, MalononitrileHydrazine hydratePiperidinePyrano[2,3-c]pyrazoleHigh[16]
Various aldehydesβ-ketoestersHydrazinesYb(PFO)₃Persubstituted pyrazolesGood to Excellent[17]
BenzaldehydeEthyl acetoacetateHydrazine hydrateNano ZnOPyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-dioneHigh[18]

Regiospecific Synthesis from Unsymmetrical Enaminodiketones

A highly effective and regiospecific method for the synthesis of 4-substituted 1H-pyrazole-5-carboxylates involves the cyclocondensation of unsymmetrical enaminodiketones with specific hydrazine derivatives.[19] This approach offers excellent control over the regiochemical outcome, which can be a challenge in traditional Knorr-type syntheses.

Mechanistic Rationale

The reaction proceeds via an addition-elimination mechanism followed by heterocyclization. The hydrazine initially attacks the β-carbon of the enaminodiketone, leading to a β-hydrazino intermediate. This intermediate then undergoes cyclization to form the pyrazole core. The use of tert-butylhydrazine hydrochloride or carboxymethylhydrazine has been shown to afford a single regioisomer in high yields.[19]

Protocol: Synthesis of 4-Substituted 1H-Pyrazole-5-carboxylates

This protocol is based on the work of Martins and coworkers.[19]

Materials:

  • Unsymmetrical enaminodiketone

  • tert-Butylhydrazine hydrochloride or Carboxymethylhydrazine

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve the unsymmetrical enaminodiketone (1 eq.) in ethanol in a round-bottom flask.

  • Add tert-butylhydrazine hydrochloride or carboxymethylhydrazine (1.1 eq.).

  • Reflux the reaction mixture until the starting material is consumed (as monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • The product often crystallizes directly from the reaction mixture and can be collected by filtration.

  • If necessary, concentrate the filtrate and purify by chromatography.

Data Presentation: Synthesis from Enaminodiketones
Enaminodiketone Substituent (R)HydrazineYield (%)Reference
Phenyltert-Butylhydrazine HCl92[19]
4-Chlorophenyltert-Butylhydrazine HCl94[19]
2-ThienylCarboxymethylhydrazine85[19]

Comparative Analysis and Best Practices

Synthetic MethodAdvantagesDisadvantagesBest Suited For
Knorr Pyrazole Synthesis Readily available starting materials, versatile, well-established.[6]Potential for regioisomeric mixtures with unsymmetrical precursors.[9]Large-scale synthesis of simple pyrazoles.
1,3-Dipolar Cycloaddition High regioselectivity, atom-economical, mild conditions possible.[20]Requires synthesis of diazo compounds (can be hazardous), alkynes can be expensive.[12]Synthesis of highly functionalized and specifically substituted pyrazoles.
Multicomponent Reactions High efficiency, atom economy, operational simplicity, rapid generation of diversity.[14][16]Optimization can be complex, mechanism can be difficult to elucidate.High-throughput synthesis and library generation for drug discovery.
From Enaminodiketones Excellent regioselectivity, high yields, often no need for chromatography.[19]Requires synthesis of the enaminodiketone precursors.Applications where a single regioisomer is crucial.

Conclusion

The synthesis of pyrazole-5-carboxylic acids is a mature field of research, yet one that continues to evolve with the development of new and innovative methodologies. The classical Knorr synthesis remains a workhorse for its simplicity and scalability. For more precise control over substitution patterns, the 1,3-dipolar cycloaddition offers an elegant and highly regioselective solution. The advent of multicomponent reactions has revolutionized the approach to library synthesis, enabling the rapid generation of diverse pyrazole scaffolds. The choice of the optimal synthetic route will always be a balance of factors including the desired final structure, available resources, and the scale of the reaction. This guide has provided a comprehensive overview of the key synthetic strategies, complete with detailed protocols and mechanistic insights, to empower researchers in their pursuit of novel pyrazole-5-carboxylic acid derivatives for a wide range of applications.

References

  • Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (n.d.). RSC.org. Retrieved from [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • Lübbe, C., & de Meijere, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-218. [Link]

  • MCRs for Bioactive Pyrazole Derivatives. (2022). Semantic Scholar. [Link]

  • Recent advances in multicomponent synthesis of pyrazoles. (2024). Request PDF. [Link]

  • Banerjee, B. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Current Organic Synthesis, 15(6), 755-785.
  • Regiocontrolled 1,3-dipolar cycloadditions of nitrile imines with acetylenes and α,β-unsaturated systems. (n.d.). Università degli Studi di Milano.
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Gioiello, A., et al. (2012). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 17(12), 14384-14413. [Link]

  • Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. (2023). Taylor & Francis Online. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2441-2448. [Link]

  • Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. (2023). ResearchGate. [Link]

  • Aggarwal, V. K., et al. (2003). A novel one-pot method for the preparation of pyrazoles by 1,3-dipolar cycloadditions of diazo compounds generated in situ. The Journal of Organic Chemistry, 68(13), 5381-5383. [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Cambridge University Press.
  • Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes. (2017). PubMed. [Link]

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2025). ResearchGate. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). ACS Publications. [Link]

  • Highly Regioselective 1,3-Dipolar Cycloaddition of Nitrilimines and Thioaurones Towards Spiro-2-Pyrazolines: Synthesis, Characterization, and Mechanistic Study. (2024). MDPI. [Link]

  • CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. (2000).
  • A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. (2025). ResearchGate. [Link]

  • Substrate scope of the double 1,3-dipolar cycloaddition a. a Unless... (n.d.). ResearchGate. [Link]

  • Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. (2023). Semantic Scholar. [Link]

  • Multi component one‐pot reaction for the synthesis of compound ‐5 a. (n.d.). ResearchGate. [Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (n.d.). Green Chemistry. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Zrinski, I. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. HETEROCYCLES, 68(9), 1913-1922. [Link]

  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. (2010). Chinese Journal of Applied Chemistry. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC. [Link]

  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. (2016). MDPI. [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing. [Link]

  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. [Link]

  • Kamal, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5), 1-6. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). ScienceDirect.
  • Knorr pyrrole synthesis. (n.d.). Grokipedia. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Request PDF. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). RSC.org. [Link]

Sources

Method

amidation of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid

Application Note: High-Yield Amidation Protocols for 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic Acid Strategic Overview & Molecular Context The development of pyrazole-5-carboxamide derivatives is a cornerstone strategy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Amidation Protocols for 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic Acid

Strategic Overview & Molecular Context

The development of pyrazole-5-carboxamide derivatives is a cornerstone strategy in modern medicinal chemistry. These privileged scaffolds exhibit a wide array of biological activities, most notably acting as potent enzyme inhibitors and receptor modulators[1]. For example, specific pyrazole carboxylic acid amides have been rigorously investigated as highly effective inhibitors of human carbonic anhydrase isoenzymes (hCA-I and hCA-II), demonstrating binding affinities in the low nanomolar range[2].

This application note focuses on the amidation of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid (CAS: 39658-16-7). The synthesis of its amide derivatives typically relies on a late-stage diversification strategy[1]. The starting material is often derived from the hydrolysis of its corresponding ester, such as ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate[3]. However, the amidation of this specific substrate presents unique mechanistic challenges. The presence of the N1-propyl group adjacent to the C5-carboxylic acid introduces localized steric hindrance, necessitating carefully optimized activation strategies to ensure high-yielding amide bond formation.

Mechanistic Rationale & Route Selection

As an application scientist, selecting the correct coupling strategy is critical to overcoming steric barriers while minimizing side reactions. We outline two highly validated approaches:

  • Strategy A: Acid Chloride Activation. This method converts the carboxylic acid into a highly reactive pyrazole-5-carbonyl chloride[1]. It is the optimal choice when coupling with weakly nucleophilic amines (e.g., anilines or sulfonamides, which are common in carbonic anhydrase inhibitors[2]).

  • Strategy B: HATU-Mediated Peptide Coupling. This approach utilizes uronium-based coupling agents to form an active ester. It is preferred for sensitive aliphatic amines, as it avoids the harsh, acidic conditions of acid chloride formation while providing intense catalytic acceleration via neighboring-group effects.

Synthetic_Workflow cluster_A Method A: Acid Chloride Route cluster_B Method B: HATU Coupling Route Start 3-Methyl-1-propyl-1H- pyrazole-5-carboxylic acid A1 Add (COCl)2, cat. DMF in DCM at 0°C Start->A1 B1 Add HATU, DIPEA in DMF at RT Start->B1 A2 Acid Chloride Intermediate A1->A2 A3 Add R-NH2, Et3N in DCM A2->A3 Product 3-Methyl-1-propyl-1H- pyrazole-5-carboxamide A3->Product B2 OAt Active Ester B1->B2 B3 Add R-NH2 B2->B3 B3->Product

Synthetic workflows for the .

Experimental Protocols

Method A: Acid Chloride Formation and Subsequent Amidation

This protocol is engineered for robust scalability and high reactivity, making it ideal for sterically hindered or electron-deficient amines[1].

Step-by-Step Methodology:

  • Substrate Suspension: In a flame-dried, N₂-purged round-bottom flask, suspend 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (approx. 0.05 eq). Cool the suspension to 0 °C using an ice bath.

  • Chlorination: Slowly add oxalyl chloride (1.5 eq) dropwise.

    • Causality & Self-Validation: The DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent, which acts as the true chlorinating species. You will observe immediate gas evolution (CO₂, CO, and HCl)[1]. This effervescence is a self-validating indicator that the activation is proceeding. Stir for 1-3 hours until the suspension becomes a clear solution, confirming complete conversion to the acid chloride.

  • Concentration: Remove the solvent and excess oxalyl chloride in vacuo. Crucial: Do not heat above 30 °C during evaporation to prevent degradation of the reactive intermediate.

  • Amide Formation: Redissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of the target amine (1.2 eq) and triethylamine (2.5 eq) in DCM. Add this dropwise to the acid chloride[1].

    • Causality: Triethylamine is required in excess to neutralize the HCl generated during coupling, preventing the target amine from precipitating as an unreactive hydrochloride salt.

  • Workup: Stir for 2-16 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Method B: HATU-Mediated Direct Coupling

This protocol is designed for sensitive substrates where maintaining mild, neutral-to-basic conditions is paramount.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) at room temperature.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA deprotonates the carboxylic acid. Its significant steric bulk ensures it acts exclusively as a base and does not compete as a nucleophile against the target amine.

  • Activation: Add HATU (1.2 eq) in one portion. Stir for 15–30 minutes.

    • Causality & Self-Validation: HATU converts the carboxylate into an HOAt active ester. The reaction mixture will typically transition to a deep yellow/orange hue, validating the formation of the active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides a critical neighboring-group effect—anchoring the incoming amine via hydrogen bonding and drastically accelerating the coupling rate compared to standard HOBt.

  • Coupling: Add the target amine (1.2 eq). Stir at room temperature for 4–12 hours. Monitor via LC-MS or TLC.

  • Workup: Dilute the mixture with ethyl acetate and wash extensively with 5% aqueous LiCl (to remove DMF), followed by 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate for purification.

Quantitative Data & Optimization Matrix

To assist in route selection, the following table summarizes the quantitative metrics and operational parameters for both amidation strategies based on standard laboratory optimizations.

ParameterMethod A: Acid Chloride RouteMethod B: HATU Coupling Route
Optimal Substrates Weak nucleophiles (anilines, sulfonamides)Primary/secondary aliphatic amines
Typical Yield Range 85% – 95%80% – 90%
Reaction Time 2 – 4 hours (Total)4 – 12 hours
Primary Byproducts CO₂, CO, HCl, Et₃N·HClHOAt, tetramethylurea, DIPEA salts
Scalability Excellent (Multi-gram to Kilogram)Moderate (Cost-prohibitive at large scale)
Steric Tolerance High (Overcomes N1-propyl hindrance)Very High (Anchoring effect assists coupling)

Biological Translation

The successful amidation of this pyrazole core directly translates to the generation of biologically active screening libraries. The diagram below illustrates the pharmacological causality of these synthesized carboxamides when deployed as enzyme inhibitors[2].

Bio_Pathway Ligand Pyrazole-5- carboxamide Target Target Enzyme (e.g., hCA-II) Ligand->Target Binding Affinity Complex Enzyme-Inhibitor Complex Target->Complex Active Site Blockade Outcome Therapeutic Efficacy Complex->Outcome Decreased Activity

Pharmacological pathway of pyrazole-5-carboxamide enzyme inhibitors.

References

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

Sources

Application

Application Note &amp; Protocol: Esterification of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid

Introduction: The Significance of Pyrazole Esters in Modern Drug Discovery The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of disease...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Esters in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of diseases.[1][2] Its metabolic stability and versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, make it a cornerstone in drug design and development.[3][4] Pyrazole derivatives are integral to blockbuster drugs like Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor).[2] Ester derivatives of pyrazole carboxylic acids are particularly valuable as they can enhance physicochemical properties such as lipophilicity and cell permeability, which are critical for optimizing pharmacokinetics and bioavailability.[4][5]

This application note provides a comprehensive guide to the esterification of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid, a representative substituted pyrazole carboxylic acid. We will delve into the mechanistic underpinnings of common esterification strategies, provide a rationale for method selection, and present a detailed, field-proven protocol for the classic Fischer-Speier esterification, which is prized for its operational simplicity and cost-effectiveness.

Chemical Principles and Method Selection

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. For a substrate like 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid, several methods can be employed. The choice of method depends on factors such as substrate sensitivity, desired scale, and available reagents.

1. Fischer-Speier Esterification: This is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6][7] The reaction is typically performed by refluxing the carboxylic acid in an excess of the alcohol, which also serves as the solvent, with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[8] The primary advantage of this method is its use of simple, inexpensive reagents. The main drawback is its reversible nature, which requires strategies to drive the equilibrium toward the product.[8][9] This is usually achieved by using a large excess of the alcohol or by removing the water byproduct, for instance, with a Dean-Stark apparatus.[6]

  • Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst.[10][11] This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[12] A tetrahedral intermediate is formed, followed by a proton transfer and the elimination of a water molecule to yield the protonated ester.[6] Deprotonation of this species regenerates the acid catalyst and affords the final ester product.[10]

2. Methods Using Coupling Agents: For substrates that are sensitive to the harsh conditions of strong acid and heat, esterification can be achieved under milder conditions using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the alcohol. The Steglich esterification, which uses DCC in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), is a well-known example.[8] While effective, these methods generate stoichiometric byproducts (e.g., dicyclohexylurea) that must be removed during purification.

3. Alkylation with Diazomethane: Diazomethane (CH₂N₂) offers a rapid and high-yielding method for converting carboxylic acids to their corresponding methyl esters under very mild conditions.[13][14] The reaction proceeds via protonation of diazomethane by the carboxylic acid to form a carboxylate salt and a highly unstable methyldiazonium cation.[15][16] The carboxylate then acts as a nucleophile in an Sₙ2 reaction, displacing nitrogen gas (N₂), an excellent leaving group.[14] Despite its efficiency, the use of diazomethane is severely limited by its extreme toxicity and explosive nature, requiring specialized glassware and stringent safety precautions.[13][15] A safer alternative, (Trimethylsilyl)diazomethane (TMSD), is available but also requires careful handling due to its toxicity.[17]

Rationale for Protocol Selection

For a robust and scalable synthesis of a simple alkyl ester of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid, the Fischer-Speier esterification is the recommended method. The pyrazole ring is generally stable under these acidic conditions, and the starting materials are readily available and inexpensive. The procedure is straightforward and easily adaptable to various scales, making it ideal for both research and process development settings.

Comparative Analysis of Esterification Methods

Method Reagents & Conditions Advantages Disadvantages Best Suited For
Fischer-Speier Esterification Alcohol (excess, solvent), H₂SO₄ or p-TsOH (catalytic), Reflux (60-110 °C)[6]Low cost, simple procedure, scalable, readily available reagents.[7]Equilibrium reaction requires driving force (excess alcohol or water removal)[8]; Not suitable for acid-sensitive substrates.Robust, non-sensitive substrates; large-scale synthesis.
Coupling Agents (e.g., DCC/DMAP) DCC, Alcohol, DMAP (catalytic), Dichloromethane (DCM) or DMF, Room TemperatureMild reaction conditions, high yields.Expensive reagents, stoichiometric urea byproduct requires removal.[8]Acid- or heat-sensitive substrates; valuable starting materials.
Diazomethane (or TMSD) Diazomethane in ether, Room TemperatureVery mild, fast reaction, high yields, clean (only N₂ byproduct).[14]Highly toxic, carcinogenic, and explosive[13][15][17]; generates only methyl esters.Small-scale methylation of precious or sensitive carboxylic acids.

Detailed Experimental Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate .

Materials and Equipment
  • 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid

  • Ethanol (absolute, 200 proof), anhydrous

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid (e.g., 5.0 g, 29.7 mmol).

    • Add absolute ethanol (50 mL). The excess ethanol serves as both the reagent and the solvent, helping to drive the equilibrium.[9]

    • Stir the mixture until the carboxylic acid is fully dissolved or a uniform suspension is formed.

    • Place the flask in an ice-water bath and slowly add concentrated sulfuric acid (0.5 mL, ~9.4 mmol) dropwise with vigorous stirring. The addition is exothermic.

  • Reaction Execution:

    • Remove the flask from the ice bath, attach a reflux condenser, and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle.

    • Maintain the reflux with stirring for 4-6 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot of the reaction mixture, diluting it with ethyl acetate, and spotting it on a TLC plate against a spot of the starting material. A suitable mobile phase is 30% ethyl acetate in hexanes. The product ester will have a higher Rf value (be less polar) than the starting carboxylic acid. The reaction is considered complete when the starting material spot is no longer visible.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of the solvent to approximately 10-15 mL using a rotary evaporator.

    • Carefully pour the concentrated mixture into a separatory funnel containing 50 mL of cold water and 50 mL of ethyl acetate.

    • Gently shake the funnel, venting frequently. Separate the layers.

    • Wash the organic layer sequentially with:

      • 50 mL of saturated sodium bicarbonate solution (to neutralize the sulfuric acid and remove any unreacted carboxylic acid). Caution: CO₂ evolution will cause pressure buildup. Vent frequently.

      • 50 mL of water.

      • 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

    • Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate) to isolate the pure ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.

Product Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods:

  • ¹H NMR: Expect characteristic signals for the ethyl group (a triplet around 1.3 ppm and a quartet around 4.3 ppm), the propyl group (a triplet, a sextet, and another triplet), the pyrazole methyl group (a singlet), and the pyrazole ring proton (a singlet).

  • ¹³C NMR: Confirm the presence of all carbons, including the ester carbonyl carbon at ~160-165 ppm.

  • IR Spectroscopy: Look for a strong C=O stretch for the ester at ~1720-1740 cm⁻¹.

  • Mass Spectrometry: Confirm the molecular weight of the product.

Visualization of Mechanism and Workflow

Fischer-Speier Esterification Mechanism

Fischer_Esterification cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Water Elimination cluster_4 Step 5: Deprotonation A Carboxylic Acid + H⁺ B Protonated Carbonyl (Activated Electrophile) A->B Catalyst (H₂SO₄) D Tetrahedral Intermediate B->D C Alcohol (R'-OH) C->D E Protonated Tetrahedral Intermediate D->E Tautomerism F Protonated Ester + H₂O E->F G Final Ester + H⁺ F->G Regenerates Catalyst

Caption: Mechanism of acid-catalyzed Fischer-Speier esterification.

Experimental Workflow

Workflow Start Starting Materials: - Pyrazole Carboxylic Acid - Ethanol - H₂SO₄ Reaction Reaction Setup & Reflux (4-6 hours, ~80°C) Start->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC periodically TLC->Reaction incomplete Workup Work-up: 1. Quench with Water 2. Extract with EtOAc 3. NaHCO₃ Wash 4. Brine Wash TLC->Workup complete Drying Dry (Na₂SO₄) & Concentrate (Rotary Evaporator) Workup->Drying Purify Purification (Flash Column Chromatography) Drying->Purify Crude Product Characterize Characterization: NMR, IR, MS Purify->Characterize End Pure Ester Product Characterize->End

Caption: Experimental workflow for pyrazole ester synthesis.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7).
  • Fischer Esterification - Organic Chemistry Portal. Organic Chemistry Portal.
  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances - MDPI. (2024, December 17). MDPI.
  • Fischer–Speier esterific
  • Pyrazoles in Drug Discovery - PharmaBlock. PharmaBlock.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Fischer Esterification: Definition, Examples, and Mechanism - Chemistry Learner. Chemistry Learner.
  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 1).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022).
  • Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane - JoVE. (2025, May 22). JoVE.
  • Fischer esterification reaction - BYJU'S. (2019, January 23). BYJU'S.
  • Carboxylic Acids to Methylesters: Alkylation using Diazomethane - Moodle. Moodle.
  • Diazomethane makes methyl esters
  • Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE - Yale Environmental Health & Safety. Yale University.
  • 21.7: Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts. (2020, May 30). Chemistry LibreTexts.
  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. (2016, December 27). YouTube.
  • Fischer Esterification - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts.
  • Experiment 10: Fischer Esterification: An ester

Sources

Method

Advanced Application Note: Synthesis of Pyrazole-5-Carboxamide Agrochemicals Using 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic Acid

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Pesticide Development Professionals Core Scaffold: 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid (CAS: 39658-16-7) Executive Summary The development of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Pesticide Development Professionals Core Scaffold: 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid (CAS: 39658-16-7)

Executive Summary

The development of next-generation agrochemicals—specifically selective herbicides, targeted insecticides, and broad-spectrum fungicides—relies heavily on privileged heterocyclic scaffolds. Pyrazole-5-carboxamides have emerged as a dominant structural class due to their high in vivo efficacy and favorable environmental degradation profiles[1]. This application note details the utilization of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid as a highly versatile building block for the late-stage divergent synthesis of agrochemical candidates[2].

Mechanistic Rationale & Scaffold Design (Causality in Chemistry)

As a Senior Application Scientist, it is critical to understand why this specific pyrazole isomer is selected over simpler analogs (e.g., 1,3-dimethylpyrazole) before initiating library synthesis.

  • 1-Propyl Substitution (Lipophilicity & Penetration): The N-propyl chain significantly increases the partition coefficient (LogP) of the final carboxamide compared to methyl or ethyl derivatives. In agrochemical design, optimized lipophilicity is the primary driver for cuticular penetration in waxy plant leaves (for herbicides) and insect exoskeletons (for targeted insecticides).

  • 3-Methyl Substitution (Metabolic Shielding): The methyl group at the C3 position provides essential steric hindrance. This shielding protects the pyrazole core from rapid oxidative metabolism by cytochrome P450 enzymes in non-target organisms, thereby enhancing the environmental safety profile and prolonging the half-life of the active ingredient in the field.

  • 5-Carboxylic Acid Handle (Late-Stage Diversification): The C5 carboxylic acid serves as a robust synthetic handle. By employing divergent amidation strategies, researchers can rapidly couple this single precursor with a vast array of substituted anilines and aliphatic amines to probe Structure-Activity Relationships (SAR) against targets like Succinate Dehydrogenase (SDH) or Ryanodine Receptors (RyR)[3].

Synthetic Workflows & Methodologies

To accommodate the varying nucleophilicity and steric demands of different amine inputs, two complementary protocols are detailed below. Both protocols are designed as self-validating systems, ensuring that intermediate success can be empirically verified before proceeding.

Protocol A: Scalable Acyl Chloride Activation (For Unhindered Amines)

This method is highly economical and ideal for large-scale synthesis or when coupling with electron-rich, unhindered primary amines[3].

Step-by-Step Procedure:

  • Preparation: Suspend 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous toluene (0.5 M concentration). Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (0.05 eq).

  • Activation: Dropwise add thionyl chloride (SOCl₂) (2.2 eq) at room temperature. Self-Validation Check: The immediate evolution of SO₂ and HCl gases (bubbling) confirms the catalytic activation of the carboxylic acid by the Vilsmeier-Haack type intermediate.

  • Heating: Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Isolation: Remove the toluene and excess SOCl₂ under reduced pressure. Self-Validation Check: The intermediate acyl chloride will present as a distinct, viscous yellow liquid. Do not subject this to aqueous workup.

  • Coupling: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) and cool to 0 °C. Slowly add the desired amine (1.1 eq) and triethylamine (TEA) (2.5 eq).

  • Completion: Allow to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate to yield the final pyrazole-5-carboxamide.

Protocol B: HATU-Promoted Direct Amidation (For Hindered/Deactivated Amines)

When dealing with sterically hindered or highly electron-deficient anilines (common in modern pesticide design), the acyl chloride route often fails. Uronium-based coupling agents like HATU provide the necessary driving force under mild conditions[4].

Step-by-Step Procedure:

  • Pre-activation: Dissolve 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and HATU (1.3 eq).

  • Monitoring: Stir at room temperature for 15 minutes. Self-Validation Check: Analyze an aliquot via LC-MS. The complete disappearance of the starting material mass and the appearance of the active O-At intermediate confirms successful pre-activation.

  • Coupling: Add the sterically hindered amine (1.0 eq) in a single portion.

  • Reaction: Stir at room temperature for 12–16 hours.

  • Purification: Dilute the mixture with ethyl acetate and wash extensively with 5% aqueous LiCl (to remove DMF), followed by 1M HCl, and brine. Dry over Na₂SO₄ and purify via silica gel chromatography.

Quantitative Data Presentation

The following table summarizes the operational metrics of both protocols to guide the chemist in selecting the appropriate methodology for their specific agrochemical library.

ParameterProtocol A: Acyl Chloride RouteProtocol B: HATU Coupling Route
Optimal Substrate Scope Electron-rich, unhindered aminesElectron-deficient, sterically hindered amines
Typical Isolated Yield 85% – 95%70% – 85%
Scalability High (Readily adapted to Kilogram scale)Low to Medium (Best for Gram-scale discovery)
Reaction Time (Total) 6 – 8 hours12 – 16 hours
Primary Byproducts HCl, SO₂ (Volatile, easily removed)Tetramethylurea, HOAt (Requires chromatography)
Cost Efficiency Highly economicalExpensive (Reagent-dependent)

Pathway Visualization

The diagram below illustrates the divergent synthetic logic, mapping the journey from the core scaffold to the final biological application.

G cluster_activation Divergent Activation Strategies SM 3-Methyl-1-propyl-1H- pyrazole-5-carboxylic acid (CAS: 39658-16-7) Act_SOCl2 Method A: SOCl2 / Toluene (Acyl Chloride Formation) SM->Act_SOCl2 Act_HATU Method B: HATU / DIPEA (Uronium Activation) SM->Act_HATU Product Pyrazole-5-carboxamide Agrochemical Candidate Act_SOCl2->Product Nucleophilic Acyl Substitution Act_HATU->Product Direct Amidation Amine R-NH2 (Anilines / Aliphatic Amines) Amine->Product Amine Input Target Agrochemical Target (e.g., SDH or RyR) Product->Target In vivo Efficacy & Binding

Divergent synthetic workflow for pyrazole-5-carboxamide agrochemicals via dual activation routes.

References

  • SciSpace. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. Retrieved from: [Link][1]

  • CORE. Synthesis and Fungicidal Activity of Pyrazolecarboxamide Containing a-Aminoacetanilide Moiety. Retrieved from:[Link][3]

  • PubMed Central (PMC). DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis (Details on HATU-mediated pyrazole-5-carboxylic acid coupling). Retrieved from:[Link][4]

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of Sildenafil Analogues

Introduction: Accelerating Drug Discovery with Microwave Chemistry Sildenafil (Viagra®), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is a cornerstone in the treatment of erectile dysfunction and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Drug Discovery with Microwave Chemistry

Sildenafil (Viagra®), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is a cornerstone in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] The pyrazolopyrimidinone core of sildenafil has served as a critical scaffold for the development of numerous analogues, aiming to enhance efficacy, selectivity, and pharmacokinetic profiles.[3][4][5] Traditional methods for synthesizing these complex heterocyclic structures often involve multi-step, time-consuming processes with harsh reaction conditions.[6][7]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry, offering a greener and more efficient alternative to conventional heating methods.[8][9][10] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS leads to rapid and uniform heating, often resulting in dramatic reductions in reaction times, increased product yields, and improved purity profiles.[11][12][13] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of microwave technology to the synthesis of sildenafil and its analogues. We will delve into the fundamental principles of microwave heating, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage this powerful technology for accelerated drug discovery.[13]

The Science of Microwave-Assisted Synthesis: Beyond Thermal Effects

Conventional heating relies on the transfer of thermal energy through conduction and convection, a relatively slow and inefficient process that can lead to temperature gradients within the reaction vessel.[12] In contrast, microwave heating utilizes the ability of polar molecules (those with a dipole moment) to align with a rapidly oscillating electric field.[11][14] This constant reorientation generates friction at the molecular level, resulting in rapid and homogeneous heating throughout the bulk of the reaction mixture.[14] This phenomenon, known as dipolar polarization, is a primary mechanism of microwave heating.[12] A secondary mechanism, ionic conduction, involves the migration of ions in the presence of the electric field, which also contributes to heat generation.[12]

The direct and instantaneous nature of microwave heating can lead to "superheating" of solvents above their conventional boiling points in a sealed vessel, allowing for reactions to be conducted at significantly higher temperatures, thereby accelerating reaction rates.[15][16] This rapid energy transfer can also influence reaction pathways, sometimes leading to different product distributions or selectivities compared to conventional heating.[14]

Experimental Workflow for Microwave-Assisted Synthesis

The general workflow for microwave-assisted synthesis of sildenafil analogues involves the careful selection of reagents and solvents, precise control of microwave parameters, and appropriate work-up and purification procedures.

Microwave Synthesis Workflow Reagent_Selection Reagent & Solvent Selection Reaction_Setup Reaction Vessel Setup Reagent_Selection->Reaction_Setup Microwave_Irradiation Microwave Irradiation (Time, Temp, Power) Reaction_Setup->Microwave_Irradiation Workup Reaction Work-up Microwave_Irradiation->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A generalized workflow for the microwave-assisted synthesis of sildenafil analogues.

Materials and Equipment

Reagents and Solvents:
  • Starting Materials: Commercially available or synthesized precursors for the pyrazolopyrimidinone core and the substituted phenylsulfonyl moiety.

  • Catalysts: Palladium catalysts (e.g., PdCl₂(PPh₃)₂, PEPPSI-iPr) for cross-coupling reactions.[17][18]

  • Bases: Inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N).[17]

  • Solvents: High-boiling point, polar aprotic solvents are generally preferred for microwave synthesis (e.g., DMF, DMA, NMP, ethanol). The choice of solvent should be based on its ability to absorb microwave energy and its compatibility with the reaction chemistry.

Equipment:
  • Microwave Reactor: A dedicated laboratory microwave reactor with precise temperature and pressure control is essential for safe and reproducible synthesis. Domestic microwave ovens should not be used for chemical synthesis due to the lack of safety features and precise control.

  • Reaction Vessels: Sealed microwave vials (typically 10-20 mL) with appropriate stir bars.

  • Standard Laboratory Glassware: For work-up and purification.

  • Purification System: Flash chromatography system or preparative HPLC.

  • Analytical Instruments: NMR spectrometer, mass spectrometer, and HPLC for product characterization and purity determination.

Protocols for Microwave-Assisted Synthesis

The following protocols are illustrative examples for the synthesis of sildenafil and a representative analogue. Researchers should optimize these conditions for their specific substrates and microwave reactor.

Protocol 1: Microwave-Assisted Synthesis of Sildenafil

This protocol focuses on the final coupling and cyclization steps, which are often amenable to microwave acceleration.

Step 1: Sulfonamide Formation

The synthesis of the key sulfonyl chloride intermediate can be significantly accelerated using microwave irradiation.

  • Procedure:

    • To a 10 mL microwave vial equipped with a magnetic stir bar, add 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (1 mmol).

    • Carefully add chlorosulfonic acid (3-5 equivalents) at 0 °C.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature (e.g., 80-100 °C) for 5-15 minutes. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

Step 2: Coupling with N-methylpiperazine

  • Procedure:

    • Dissolve the crude sulfonyl chloride from the previous step in a suitable solvent (e.g., DMF, 2-3 mL) in a 10 mL microwave vial.

    • Add N-methylpiperazine (1.2-1.5 equivalents).

    • Seal the vial and irradiate in the microwave reactor at a constant temperature (e.g., 120-150 °C) for 5-20 minutes.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to afford sildenafil.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling for Sildenafil Analogue Synthesis

The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds and is highly amenable to microwave acceleration, enabling the rapid synthesis of diverse analogues.[17]

General Procedure:

  • To a 10 mL microwave vial, add the aryl halide (e.g., a brominated pyrazolopyrimidinone precursor) (1 mmol), the boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system (e.g., DMF/water, toluene/ethanol/water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 100-140 °C) for 5-30 minutes.[17][19]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Sildenafil Analogue via Suzuki Coupling

ParameterConventional HeatingMicrowave-Assisted SynthesisReference(s)
Reaction Time 12 - 24 hours10 - 30 minutes[17]
Temperature 80 - 100 °C (reflux)120 - 150 °C[17]
Yield Moderate to GoodGood to Excellent[17]
Side Products Often observedMinimized[8]
Protocol 3: Microwave-Assisted Multicomponent Reactions (MCRs) for Analogue Synthesis

MCRs, such as the Ugi reaction, are highly efficient for generating molecular diversity and can be significantly enhanced by microwave irradiation.[20][21][22][23]

Illustrative Ugi Reaction for a Sildenafil Precursor Fragment:

  • In a microwave vial, combine an aldehyde (1 mmol), an amine (1 mmol), a carboxylic acid (1 mmol), and an isocyanide (1 mmol) in a suitable solvent like methanol or ethanol.

  • Seal the vial and irradiate at a temperature of 80-120 °C for 5-15 minutes.

  • After the reaction, cool the vial and concentrate the solvent. The crude product can then be purified or used directly in the next step.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Sub-optimal temperature or time- Inefficient catalyst or base- Decomposition of starting materials or product- Increase reaction time and/or temperature- Screen different catalysts, bases, and solvents- Ensure anhydrous conditions if necessary- Check the stability of your compounds at the reaction temperature
Formation of Byproducts - Side reactions due to high temperature- Non-selective reaction- Lower the reaction temperature and increase the time- Screen for a more selective catalyst- Modify the substrate to block reactive sites
Poor Reproducibility - Inconsistent heating in the microwave reactor- Inaccurate temperature or pressure readings- Variation in reagent quality- Ensure proper stirring- Calibrate the microwave reactor's sensors- Use high-purity reagents and solvents
Vial Leakage or Breakage - Exceeding the pressure limit of the vial- Rapid heating of a high-pressure generating reaction- Reduce the amount of solvent or reactants- Use a larger vial- Program a slower temperature ramp

Conclusion: A Paradigm Shift in Synthesis

Microwave-assisted synthesis represents a significant advancement in the field of medicinal chemistry, offering a rapid, efficient, and environmentally conscious approach to the synthesis of complex molecules like sildenafil and its analogues.[8][9] The protocols and guidelines presented in this application note provide a solid foundation for researchers to harness the power of microwave chemistry to accelerate their drug discovery programs. By understanding the principles of microwave heating and carefully optimizing reaction parameters, scientists can significantly reduce synthesis times, improve yields, and ultimately, bring novel therapeutics to the clinic faster.[10][13]

References

  • Khan, K. M., Maharvi, G. M., Perveen, S., Khan, M. T. H., Abdel-Jalil, R. J., Shah, S. T. A., Fecker, M., Choudhary, M. I., Atta-ur-Rahman, & Voelter, W. (n.d.). Synthesis of methyl ether analogues of sildenafil (Viagra®) possessing tyrosinase inhibitory potential. Sultan Qaboos University House of Expertise. [Link]

  • Jiang, B., Shi, F., & Tu, S.-J. (2010). Microwave-Assisted Multicomponent Reactions in the Heterocyclic Chemistry. Current Organic Chemistry, 14(3), 357–378. [Link]

  • Gadek, Z., & Gadek, A. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 27(23). [Link]

  • European Pharmaceutical Contractor. (n.d.). Microwave-Assisted Synthesis in Drug Development. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2023, September 8). [Link]

  • Kappe, C. O. (2005, December 23). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51–63. [Link]

  • Lim, F. P. L., & Dolzhenko, A. V. (2017). Microwave-assisted multicomponent reactions as a green synthetic approach to heterocycles: special reference to Hantzsch, Biginelli, and Groebke-Blackburn-Bienayme reactions. In Green Chemistry. Monash University. [Link]

  • Rajak, H., & Mishra, P. (2004). Microwave–assisted combinatorial chemistry: The potential approach for acceleration of drug discovery. Indian Journal of Chemistry, 43B, 2196–2206. [Link]

  • Wikipedia contributors. (2024, February 24). Sildenafil. Wikipedia. [Link]

  • Sharma, U., Sharma, N., Kumar, P., & Singh, B. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94–104. [Link]

  • Abdel-Wahab, B. F., & Al-Ghamdi, A. A. (2020). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC Advances, 10(28), 16428–16450. [Link]

  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. [Link]

  • Ramachary, D. B., & Ramakumar, K. (2023). A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation. Catalysts, 13(7). [Link]

  • Karami, B., & Eskandari, K. (2023). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 13(47), 33027–33049. [Link]

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature reviews. Drug discovery, 5(1), 51–63. [Link]

  • Synthesis of Sildenafil Citrate. (n.d.). [Link]

  • Galietta, G., et al. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. Journal of Medicinal Chemistry, 51(9), 2845–2849. [Link]

  • Galietta, G., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Journal of medicinal chemistry, 51(9), 2845–2849. [Link]

  • PART - 1 INTRODUCTION. (n.d.). [Link]

  • Sharma, V. K. (2014). Role of Microwave in Pharmaceutical Sciences. ANU Journal of Engineering & Technology, 1(1), 1-10. [Link]

  • Galietta, G., et al. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. [Link]

  • Bakr, R. B., et al. (2018). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. International Journal of Pharmaceutical Sciences Review and Research, 49(2), 154-161. [Link]

  • A Synthesis of Sildenafil. (2018, June 5). UKEssays.com. [Link]

  • Tzani, A., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 14(11). [Link]

  • Kumar, S. D. H., et al. (2013). Design and Microwave Assisted Synthesis of Coumarin Derivatives as PDE Inhibitors. Bioinorganic Chemistry and Applications. [Link]

  • Kumar, S. D. H., et al. (2013). Design and Microwave Assisted Synthesis of Coumarin Derivatives as PDE Inhibitors. [Link]

  • Reddy, B. S., et al. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 20(10), 19138–19147. [Link]

  • Tron, G. C., & Pirali, T. (2012). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Future Medicinal Chemistry, 4(12), 1545–1564. [Link]

  • Khan, K. M., et al. (2005). A Facile and Improved Synthesis of Sildenafil (Viagra) Analogs Through Solid Support Microwave Irradiation Possessing Tyrosinase Inhibitory Potential, Their Conformational Analysis and Molecular Dynamics Simulation Studies. Molecular diversity, 9(1-3), 15–26. [Link]

  • Sharma, P., & Kumar, A. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34621–34645. [Link]

  • El-Fakı, A. S. A., & El-Mıgrasy, A. M. A. (2022). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 12(30), 19293–19323. [Link]

  • Anumula, R. R., et al. (2009). Alternative Synthesis of Tadalafil: PDE5 Inhibitor. [Link]

  • Ley, S. V., & Tranmer, G. K. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(15), 4115–4121. [Link]

  • Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. ARKIVOC, 2019(6), 431–445. [Link]

  • Microwave-Assisted Pharmaceutical Synthesis: An Overview. (n.d.). [Link]

  • Nun, P., Martinez, J., & Lamaty, F. (2009). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Synlett, 2009(11), 1761–1764. [Link]

  • Paramashivappa, R., et al. (2002). Synthesis of sildenafil analogues from anacardic acid and their phosphodiesterase-5 inhibition. Journal of agricultural and food chemistry, 50(26), 7709–7713. [Link]

  • Ababri, M., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 9(6), 3326–3335. [Link]

  • Synthesis of Sildenafil Citrate (Viagra®). (n.d.). [Link]

  • Janežič, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7). [Link]

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid is a key building block in the synthesis of various pharmacologically active compounds. Its str...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif is found in a range of therapeutic agents, making its efficient and scalable synthesis a critical aspect of drug development. These application notes provide a comprehensive guide to the large-scale synthesis of this pyrazole derivative, focusing on a robust and regioselective two-step process. The protocols detailed below are designed to be scalable and are supported by scientific principles to ensure high yield and purity of the final product.

Synthetic Strategy Overview

The synthesis of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid is achieved through a two-step process:

  • Knorr Pyrazole Synthesis: A regioselective condensation of ethyl 2,4-dioxoheptanoate with propylhydrazine to yield ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate.

  • Ester Hydrolysis: Saponification of the ethyl ester intermediate to the final carboxylic acid product.

This approach is advantageous for large-scale production due to the availability of starting materials and the generally high yields of each step.

Diagram of the Overall Synthetic Pathway

G start Ethyl 2,4-dioxoheptanoate + Propylhydrazine intermediate Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate start->intermediate Knorr Pyrazole Synthesis (Regioselective Condensation) final 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid intermediate->final Ester Hydrolysis (Saponification)

Caption: Overall synthetic route for 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid.

PART 1: Synthesis of Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate

The first step involves the Knorr pyrazole synthesis, a classic method for the formation of pyrazole rings from 1,3-dicarbonyl compounds and hydrazines.[1][2][3] A key challenge in the synthesis of asymmetrically substituted pyrazoles is controlling the regioselectivity of the reaction.[4][5] The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can potentially yield two regioisomers.

Controlling Regioselectivity

The regiochemical outcome of the Knorr synthesis is influenced by several factors, including:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons.

  • Steric Effects: The steric hindrance around the carbonyl groups and on the hydrazine.

  • Reaction Conditions: pH, solvent, and temperature can significantly impact the selectivity.[5]

In the case of ethyl 2,4-dioxoheptanoate, the C4-carbonyl is generally more reactive towards nucleophilic attack by the substituted nitrogen of propylhydrazine under acidic conditions, leading to the desired 1,3,5-substituted pyrazole.

Large-Scale Protocol for Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Ethyl 2,4-dioxoheptanoate186.2118.6100
Propylhydrazine74.128.15110
Glacial Acetic Acid60.055.0-
Ethanol46.07100.0-
Toluene92.1450.0-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.375.0-

Equipment:

  • 200 L glass-lined reactor with overhead stirring, temperature control, and a reflux condenser.

  • Addition funnel.

  • Large-scale rotary evaporator.

  • Filtration unit.

Procedure:

  • Reaction Setup: Charge the 200 L reactor with ethyl 2,4-dioxoheptanoate (18.6 kg, 100 mol) and ethanol (100 L). Stir the mixture to ensure homogeneity.

  • Acidification: Add glacial acetic acid (5.0 L) to the mixture. The acidic environment is crucial for controlling the regioselectivity of the condensation.

  • Hydrazine Addition: Slowly add propylhydrazine (8.15 kg, 110 mol) to the reaction mixture via an addition funnel over a period of 1-2 hours, while maintaining the internal temperature between 20-25 °C. An exothermic reaction will be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol by distillation under reduced pressure.

  • Work-up: To the residue, add toluene (50 L) and water (50 L). Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 L) and brine (20 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (5.0 kg), filter, and concentrate under reduced pressure to obtain the crude ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate as an oil.

Expected Yield: 85-95%

Characterization Data (literature for analogous compounds):

  • ¹H NMR (CDCl₃): Signals corresponding to the propyl group (triplet and two multiplets), methyl group (singlet), pyrazole ring proton (singlet), and ethyl ester group (quartet and triplet).

  • ¹³C NMR (CDCl₃): Resonances for the pyrazole ring carbons, propyl and methyl carbons, and the ester carbonyl carbon.

  • Mass Spectrometry (ESI+): [M+H]⁺ peak corresponding to the molecular weight of the product.

PART 2: Synthesis of 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction.

Large-Scale Protocol for 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate196.2519.6100
Sodium Hydroxide40.008.0200
Water18.02100.0-
Concentrated Hydrochloric Acid36.46As needed-
Ethyl Acetate88.1150.0-

Equipment:

  • 200 L glass-lined reactor with overhead stirring and temperature control.

  • Filtration unit.

  • Drying oven.

Procedure:

  • Reaction Setup: Charge the 200 L reactor with the crude ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate (19.6 kg, 100 mol) and a solution of sodium hydroxide (8.0 kg, 200 mol) in water (100 L).

  • Hydrolysis: Heat the mixture to 80-90 °C and stir vigorously for 2-4 hours. Monitor the reaction by HPLC until the starting material is consumed.

  • Cooling and Acidification: Cool the reaction mixture to 10-15 °C. Slowly add concentrated hydrochloric acid to acidify the mixture to a pH of 2-3. A precipitate of the carboxylic acid will form.

  • Isolation: Filter the solid product and wash it thoroughly with cold water (3 x 20 L) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 90-98%

Purification:

For most applications, the product obtained after washing and drying is of sufficient purity. If further purification is required, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes can be performed.

Characterization Data:

  • ¹H NMR (DMSO-d₆): Signals for the propyl and methyl groups, the pyrazole ring proton, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR (DMSO-d₆): Resonances for the pyrazole ring carbons, propyl and methyl carbons, and the carboxylic acid carbonyl carbon.

  • HPLC: A single major peak corresponding to the product.

  • Melting Point: A sharp melting point should be observed for the pure compound.

Safety Considerations

  • Propylhydrazine: Propylhydrazine and its salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Sodium Hydroxide and Hydrochloric Acid: These are corrosive and should be handled with care.

  • Flammable Solvents: Ethanol, toluene, and ethyl acetate are flammable. All heating and distillation should be performed using appropriate safety measures to prevent ignition.

Analytical Methods

HPLC Method for Reaction Monitoring and Quality Control:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method can be adapted to monitor the progress of both the condensation and hydrolysis reactions, as well as to determine the purity of the final product.

Experimental Workflow Diagram

G cluster_step1 Step 1: Knorr Pyrazole Synthesis cluster_step2 Step 2: Ester Hydrolysis a Charge Reactor with Ethyl 2,4-dioxoheptanoate and Ethanol b Add Glacial Acetic Acid a->b c Slowly Add Propylhydrazine b->c d Heat to Reflux (4-6 h) c->d e Monitor by HPLC/TLC d->e f Cool and Remove Solvent e->f g Work-up with Toluene/Water f->g h Dry and Concentrate g->h i Crude Ethyl Ester h->i j Charge Reactor with Crude Ester and NaOH Solution i->j Proceed to next step k Heat to 80-90 °C (2-4 h) j->k l Monitor by HPLC k->l m Cool and Acidify with HCl l->m n Filter Precipitate m->n o Wash with Cold Water n->o p Dry in Vacuum Oven o->p q Final Product: 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid p->q

Caption: Detailed experimental workflow for the two-step synthesis.

References

  • Knorr, L. Synthese von Pyrazolderivaten. Berichte der deutschen chemischen Gesellschaft1883, 16 (2), 2597–2599.
  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883, 16 (2), 2592–2595.
  • Knorr Pyrazole Synthesis. Organic Chemistry Portal. ([Link])

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. ([Link])

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. ([Link])

Sources

Application

functionalization of the pyrazole ring in 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid

An In-Depth Guide to the Strategic Functionalization of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid Introduction: The Pyrazole Scaffold in Modern Chemistry The pyrazole nucleus is a privileged scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Strategic Functionalization of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability and versatile binding capabilities.[1][2][3] Its derivatives form the core of numerous pharmaceuticals, agrochemicals, and functional materials.[3][4] The specific molecule, 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid, presents a valuable starting material with three distinct points for chemical modification: the pyrazole ring itself, the C3-methyl group, and the C5-carboxylic acid.

This guide provides a detailed exploration of the strategic functionalization of this molecule. It moves beyond simple procedural lists to explain the underlying principles of pyrazole reactivity, enabling researchers to make informed decisions for designing synthetic routes and creating novel analogues. We will dissect the regiochemical challenges and present robust protocols for targeted modifications.

Core Concepts: Understanding the Electronic Landscape of the Pyrazole Ring

The reactivity of the pyrazole ring is dictated by the arrangement of its two nitrogen atoms, which creates distinct electronic environments at the carbon positions.

  • C4 Position: This position is the most electron-rich and, consequently, the primary site for electrophilic aromatic substitution.[2][5][6][7] The N1-propyl and C3-methyl groups are both electron-donating, further enhancing the nucleophilicity of the C4 position.

  • C3 and C5 Positions: These positions are adjacent to the nitrogen atoms and are comparatively electron-poor, making them less susceptible to electrophilic attack but potential sites for nucleophilic or metal-catalyzed reactions.[2][7]

  • Substituent Effects: In our target molecule, the C5-carboxylic acid is a strong electron-withdrawing group. While this deactivates the ring overall towards electrophilic substitution, its directing effect still favors functionalization at the C4 position, albeit potentially requiring more forcing conditions compared to an unsubstituted pyrazole.[5]

Caption: Electronic properties and preferred sites of reactivity on the pyrazole ring.

PART 1: Functionalization of the Pyrazole Core (C4-Position)

The C4 position is the most accessible site for introducing diversity into the pyrazole scaffold. The following protocols detail key transformations at this site.

Electrophilic Halogenation

Halogenated pyrazoles are crucial intermediates for subsequent cross-coupling reactions, providing a handle for constructing complex carbon-carbon and carbon-heteroatom bonds.[8][9] N-halosuccinimides are effective and relatively safe reagents for this purpose.[10]

G start 3-methyl-1-propyl-1H- pyrazole-5-carboxylic acid reagent N-Halosuccinimide (NBS or NCS) Solvent (e.g., CCl₄, H₂O) reaction Electrophilic Aromatic Substitution at C4 start->reaction reagent->reaction product 4-Halo-3-methyl-1-propyl-1H- pyrazole-5-carboxylic acid reaction->product coupling Intermediate for Cross-Coupling Reactions product->coupling

Caption: Workflow for the C4-halogenation of the pyrazole core.

Protocol 1: C4-Bromination

  • Rationale: N-Bromosuccinimide (NBS) is a convenient source of electrophilic bromine. The reaction proceeds readily at the electron-rich C4 position. Carbon tetrachloride is a traditional solvent, but aqueous conditions can also be effective and offer a greener alternative.[10]

  • Procedure:

    • Dissolve 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in a suitable solvent (e.g., CCl₄ or water, 10 mL/mmol).

    • Add N-Bromosuccinimide (1.05 - 1.1 eq) to the solution in portions at room temperature.

    • Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, if using CCl₄, filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • If using water, the product may precipitate. Filter the solid, wash with cold water, and dry. Alternatively, extract with an organic solvent like ethyl acetate.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: C4-Chlorination

  • Rationale: Similar to bromination, N-Chlorosuccinimide (NCS) provides an electrophilic chlorine source for C-H functionalization.[8]

  • Procedure:

    • The procedure is analogous to Protocol 1, substituting NCS (1.05 - 1.1 eq) for NBS.

    • Reaction times may be slightly longer compared to bromination. Monitor carefully by TLC or LC-MS.

    • Workup and purification follow the same steps as for the bromination reaction.

ParameterC4-BrominationC4-Chlorination
Halogenating Agent N-Bromosuccinimide (NBS)N-Chlorosuccinimide (NCS)
Stoichiometry 1.05 - 1.1 eq1.05 - 1.1 eq
Typical Solvents CCl₄, CHCl₃, H₂OCCl₄, H₂O
Temperature Room TemperatureRoom Temperature
Typical Time 2 - 6 hours4 - 12 hours
Typical Yield >90%>85%
Nitration

Introducing a nitro group at the C4 position creates a versatile intermediate that can be reduced to an amine or used to modulate the electronic properties of the molecule. The choice of nitrating agent is critical to avoid unwanted side reactions or N-nitration.[11]

  • Rationale: A mixture of nitric acid and sulfuric acid is a powerful nitrating agent. However, under such strongly acidic conditions, the pyridine-like N2 nitrogen of the pyrazole can be protonated, forming a pyrazolium cation which deactivates the ring towards electrophilic attack.[5] Using a milder reagent like acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, can provide better control and selectivity for C4-nitration.[12][13]

  • Procedure (Using Acetyl Nitrate):

    • Preparation of Acetyl Nitrate (Caution: Perform at low temperature behind a blast shield): In a flask cooled to -10°C in an ice/salt bath, slowly add fuming nitric acid (1.1 eq) to acetic anhydride (3.0 eq) while maintaining the internal temperature below 0°C. Keep this solution chilled.

    • Dissolve 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in glacial acetic acid and cool to -5°C.

    • Add the chilled acetyl nitrate solution dropwise to the pyrazole solution, ensuring the reaction temperature does not exceed 5°C.

    • Stir the mixture at 0°C for 3-4 hours.

    • Carefully pour the reaction mixture into ice water and neutralize to a pH of ~7 with a saturated sodium carbonate solution.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 4-nitro product.[12]

    • Purify by column chromatography.

PART 2: Modification of the Carboxylic Acid Group (C5-Position)

The carboxylic acid at the C5 position is a prime handle for derivatization, particularly for creating amides and esters, which are common functionalities in drug candidates.[14][15]

G cluster_amide Amide Coupling cluster_ester Esterification start 3-methyl-1-propyl-1H- pyrazole-5-carboxylic acid reagent_amide Amine (R-NH₂) Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) start->reagent_amide reagent_ester Alcohol (R-OH) Acid Catalyst (e.g., H₂SO₄) start->reagent_ester product_amide 3-methyl-1-propyl-1H- pyrazole-5-carboxamide product_ester Alkyl 3-methyl-1-propyl-1H- pyrazole-5-carboxylate

Caption: Key derivatization pathways for the C5-carboxylic acid.

Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The use of modern coupling reagents allows for the efficient and mild synthesis of a diverse library of amides from the parent carboxylic acid.

  • Rationale: Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid to form a highly reactive intermediate that readily couples with a primary or secondary amine. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid produced during the reaction.

  • Procedure:

    • Dissolve 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as DMF or dichloromethane (10 mL/mmol).

    • Add the desired amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide product by column chromatography or recrystallization.

Coupling ReagentDescriptionCommon Solvents
HATU / DIPEA High efficiency, low racemization for chiral amines.DMF, CH₂Cl₂
EDC / HOBt Cost-effective, classic combination.DMF, CH₂Cl₂
SOCl₂ Converts acid to highly reactive acyl chloride. Harsher conditions.Toluene, CH₂Cl₂
Esterification

Esterification can be used to create prodrugs, modify solubility, or protect the carboxylic acid during subsequent reactions on the pyrazole ring.

  • Rationale: Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic and scalable method.

  • Procedure (Fischer Esterification):

    • Suspend 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), used in large excess as the solvent.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of starting material).

    • Heat the mixture to reflux for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

    • Purify by column chromatography if necessary.

PART 3: Advanced Functionalization Strategies

While the C4 and C5 positions are the most straightforward to modify, advanced methods can provide access to other analogues.

Cross-Coupling from C4-Halopyrazoles

The 4-halo-pyrazoles synthesized in Part 1 are key building blocks for transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of aryl, heteroaryl, alkyl, and amino groups at the C4 position.

  • Suzuki-Miyaura Coupling: Reacts a 4-bromo or 4-iodopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond.[16][17]

  • Buchwald-Hartwig Amination: Couples a 4-halopyrazole with an amine using a palladium catalyst to form a C-N bond, providing access to 4-aminopyrazole derivatives, which are prevalent in bioactive compounds.[4]

C-H Functionalization

Direct C-H functionalization is an atom-economical strategy that avoids the pre-functionalization step of halogenation.[18][19] While challenging, protocols for the direct C-H arylation and alkenylation of pyrazoles have been developed, often requiring specific directing groups or catalyst systems.[20][21][22] Research in this area is ongoing and offers a powerful route to novel structures.

Conclusion

The functionalization of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid is a versatile process guided by the inherent electronic properties of the pyrazole ring. Electrophilic substitution at the C4 position and derivatization of the C5-carboxylic acid represent the most robust and high-yielding strategies for generating diverse libraries of compounds. The resulting halogenated and nitrated intermediates serve as powerful platforms for further elaboration through cross-coupling and reduction chemistries. By understanding the principles of regioselectivity and employing the detailed protocols within this guide, researchers can effectively and strategically explore the chemical space around this valuable scaffold.

References

  • Routray, S., et al. (2021). Styrylpyrazoles: Properties, Synthesis and Transformations. MOLECULES. Available at: [Link]

  • Chen, G., et al. (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. Available at: [Link]

  • Babinski, D. J., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. PMC. Available at: [Link]

  • Scribd. Complete Electrophilic Substitution Reactions Pyrazole. Available at: [Link]

  • Arkat USA. Recent developments in aminopyrazole chemistry. Available at: [Link]

  • Le-Grognec, E., et al. (2020). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Available at: [Link]

  • Unknown. Pyrazole. Source not specified.
  • Frantz, D. E., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Organic Chemistry Portal. Available at: [Link]

  • Fustero, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Available at: [Link]

  • Tran, L. D., et al. (2012). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PMC. Available at: [Link]

  • Babinski, D. J., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry. Available at: [Link]

  • Meng, G., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. Available at: [Link]

  • Insuasty, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Source not specified. Available at: [Link]

  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Kumar, A., & Kumar, V. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. Available at: [Link]

  • Göktaş, M., et al. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Source not specified. Available at: [Link]

  • Bahrami, K., & Shahedi, M. (2009). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. ResearchGate. Available at: [Link]

  • Santos, M. A. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • Kappe, C. O., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Source not specified. Available at: [Link]

  • Gomaa, H. A., et al. (2021). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. PMC. Available at: [Link]

  • Kantin, G., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A., & Kumar, V. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, D.-H., et al. (2016). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • Portilla, J., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]

  • Gallocyanine-Enhanced Organocatalytic Halogenation. (2022). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. Available at: [Link]

  • Finar, I. L., & Hurlock, R. J. (1957). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Zhang, J., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid

This guide functions as a specialized Technical Support Center for researchers working with 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid . It is structured to address the specific, high-friction challenges associated...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid . It is structured to address the specific, high-friction challenges associated with the synthesis and purification of N-alkyl pyrazoles, particularly the separation of regioisomers.

Executive Summary & Molecule Profile

The synthesis of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of propylhydrazine with ethyl acetopyruvate (or similar 2,4-diketo esters).

The Critical Challenge: This reaction is not perfectly regioselective. It produces a mixture of two isomers:[1][2]

  • Target: 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid (1,3,5-substitution pattern).

  • Impurity: 5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid (1,5,3-substitution pattern).

Separating these isomers at the final acid stage is notoriously difficult due to similar solubilities. The most effective protocol requires purification at the ester stage.

PropertySpecification
CAS Number 101920-59-0 (Analogous)
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
pKa (Predicted) ~3.5 (COOH), ~2.5 (Pyrazole N)
Solubility Soluble in MeOH, EtOH, DMSO. Sparingly soluble in cold water.

Troubleshooting Guide (FAQ)

Q1: My final product has a melting point depression and shows split peaks in NMR. How do I remove the regioisomer?

Diagnosis: You likely carried the regioisomer (5-methyl isomer) through the hydrolysis step. Separation of the carboxylic acids via recrystallization is inefficient because both isomers form similar hydrogen-bonded dimers.

Solution: You must perform Fractional Distillation on the ethyl ester intermediate before hydrolysis.

  • Mechanism: The 3-methyl-5-ester and 5-methyl-3-ester often have boiling point differences of 5–15°C under vacuum.

  • Action: Distill the crude ester mixture under high vacuum (<5 mmHg). The 5-methyl-1-propyl isomer (impurity) usually has a slightly lower boiling point due to steric shielding of the carbonyl by the adjacent N-propyl group.

  • Validation: Check the fractions by GC-MS or 1H-NMR before combining them for hydrolysis.

Q2: How do I definitively distinguish the Target (3-Me-5-COOH) from the Isomer (5-Me-3-COOH) using NMR?

Technical Insight: 1D proton NMR is often insufficient due to overlapping shifts. Solution: Use NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • Target (3-methyl-1-propyl-5-COOH): The N-propyl group is spatially distant from the C3-Methyl. You will NOT see a strong NOE correlation between the N-CH₂ protons and the Methyl protons.

  • Isomer (5-methyl-1-propyl-3-COOH): The N-propyl group is adjacent to the C5-Methyl. You WILL see a strong NOE correlation between the N-CH₂ triplet and the C5-Methyl singlet.

Q3: The product precipitates as a sticky oil during acidification, not a solid.

Diagnosis: This "oiling out" occurs when the concentration is too high or the acidification is too rapid, trapping impurities and water. Solution:

  • Slower Acidification: Add 1N HCl dropwise to the cold alkaline solution with vigorous stirring.

  • Seeding: If available, add a seed crystal when the pH reaches ~5.

  • Isoelectric Point: The goal is pH 1–2. If oil forms, reheat the mixture until the oil dissolves (forming a supersaturated solution), then let it cool very slowly to room temperature without stirring.

Q4: My yield is lower than expected (<40%) after hydrolysis.

Diagnosis: Pyrazole carboxylic acids are amphoteric.

  • At pH < 1, the pyrazole nitrogen is protonated (cationic), increasing water solubility.

  • At pH > 5, the carboxylic acid is deprotonated (anionic). Solution: You must target the Isoelectric Point (pI) for maximum precipitation. For this molecule, the pI is typically between pH 1.5 and 2.5. Do not over-acidify to pH 0.

Validated Purification Protocol

This workflow assumes you have synthesized the ethyl ester intermediate (Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate).

Phase 1: Ester Purification (The Critical Step)
  • Extraction: Dissolve the crude reaction mixture in Ethyl Acetate and wash with water to remove hydrazine salts. Dry over Na₂SO₄.

  • Distillation: Perform vacuum distillation.

    • Setup: Short-path distillation head or Vigreux column.

    • Pressure: 0.5 – 2.0 mmHg.

    • Collection: Discard the initial "forerun" (often unreacted diketone or volatile 5-methyl isomer). Collect the main fraction.

    • Checkpoint: Purity should be >95% by GC before proceeding.

Phase 2: Hydrolysis (Saponification)
  • Reaction: Dissolve purified ester (1.0 eq) in Ethanol (5 volumes). Add 20% aqueous NaOH (2.0 eq).

  • Reflux: Heat to reflux for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the ester spot disappears.

  • Concentration: Evaporate most of the ethanol under reduced pressure. The residue will be the sodium salt of the acid (solid or thick paste).

Phase 3: Isolation & Crystallization
  • Dissolution: Dissolve the residue in a minimum amount of cold water (0–5°C).

  • Acidification: Slowly add 6N HCl while monitoring pH.

    • Target: pH 2.0.

    • Observation: A white solid should precipitate.[3]

  • Filtration: Filter the solid and wash with varying small portions of ice-cold water.

  • Recrystallization:

    • Solvent: Water/Ethanol (9:1) or Water .

    • Heat the crude acid in boiling water. If it doesn't dissolve, add ethanol dropwise until clear.

    • Cool slowly to 4°C.

    • Dry the crystals in a vacuum oven at 50°C for 12 hours.

Visualizing the Workflow

The following diagram illustrates the divergence of isomers and the critical control points for purification.

PurificationWorkflow Start Start: Crude Reaction Mixture (Propylhydrazine + Diketoester) CrudeEster Crude Ester Mixture (Target + Isomer) Start->CrudeEster Cyclization Distillation High Vacuum Distillation (CRITICAL STEP) CrudeEster->Distillation PureEster Purified Ethyl Ester (>95% Target Isomer) Distillation->PureEster Main Fraction WasteIsomer Discard: Volatile Impurities & 5-Methyl Isomer Distillation->WasteIsomer Lower BP Fraction Hydrolysis Hydrolysis (NaOH/EtOH) PureEster->Hydrolysis Acidification Acidification to pH 2.0 Hydrolysis->Acidification CrudeAcid Crude Acid Precipitate Acidification->CrudeAcid Precipitation Recryst Recrystallization (H2O / EtOH) CrudeAcid->Recryst FinalProduct Final Product: 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid Recryst->FinalProduct

Caption: Workflow highlighting the necessity of ester distillation prior to hydrolysis to ensure isomeric purity.

Analytical Reference Data

Expected NMR Profile (DMSO-d6)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment
COOH12.8 - 13.2Broad Singlet1HCarboxylic Acid
Pyrazole-H (C4)6.55 - 6.65Singlet1HAromatic Ring
N-CH₂4.30 - 4.45Triplet2HPropyl (α)
C-CH₃2.15 - 2.25Singlet3HMethyl at C3
CH₂ (Propyl)1.70 - 1.85Multiplet2HPropyl (β)
CH₃ (Propyl)0.80 - 0.90Triplet3HPropyl (γ)

Note: The C4-H proton shift is a key indicator. If you see a secondary singlet around 6.45 ppm, it indicates the presence of the 5-methyl isomer.

References

  • Regioselectivity in Pyrazole Synthesis: Martins, M. A. P., et al. (2001). "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from acetylated β-enaminoketones." Journal of Heterocyclic Chemistry. This paper details the mechanistic pathways that lead to isomer mixtures in hydrazine condensations.

  • Distillation of Pyrazole Esters: Bietland, et al. (1930). Journal für Praktische Chemie, 126, 198.[1][2] (Historical foundation).[4][5] Cited in modern contexts for the separation of 1-alkyl-3-methyl vs 1-alkyl-5-methyl esters via rectification.[1]

  • Synthesis of Sildenafil Intermediates (Analogous Chemistry): Dunn, P. J., et al. (2005). "Commercial Synthesis of Sildenafil Citrate (Viagra)." Organic Process Research & Development. Describes the industrial scale-up and purification of 1-methyl-3-propyl-pyrazole-5-carboxylic acid, providing validated solubility and workup data for this class of compounds.

  • Acidity and Solubility of Pyrazoles: Elguero, J., et al. (2025). "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." ACS Organic & Inorganic Au.[5] Provides pKa data essential for determining the isoelectric point during hydrolysis workup.

Sources

Optimization

Technical Support Center: Troubleshooting Pyrazole Carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the purity and yield of pyrazole carboxylic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the purity and yield of pyrazole carboxylic acids. These compounds are critical structural scaffolds in both pharmaceuticals (e.g., Darolutamide) and agrochemicals (e.g., Sedaxane, Isopyrazam)[1][2]. However, their synthesis—often relying on the Knorr pyrazole synthesis or 1,3-dipolar cycloadditions—is prone to generating specific, stubborn impurities[1][3].

This guide provides a deep dive into the mechanistic origins of these impurities, self-validating protocols to prevent them, and a comprehensive Q&A troubleshooting section.

Mechanistic Origins of Common Impurities

Understanding the causality behind impurity formation is the first step in designing a robust synthetic route.

Regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) In the classic Knorr synthesis, an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. Because the hydrazine can attack either of the two electrophilic carbonyl carbons, a mixture of regioisomeric pyrazoles is often formed[4][5]. The regiochemical outcome is governed by the relative electrophilicity of the carbonyls and the steric hindrance of the hydrazine[5].

N-Nitroso Impurities (e.g., 5-acetyl-1-nitroso-1H-pyrazole-3-carboxylic acid) In pharmaceutical development, N-nitroso compounds are a critical class of impurities due to their potential mutagenicity[6][7]. These arise during oxidative or nitrosating steps in the synthesis. The nitroso functionality imparts redox sensitivity and can lead to secondary reactions, causing color formation and adduct generation[6][7].

Decarboxylation and Saponification Byproducts Many pyrazole carboxylic acids are synthesized as esters (e.g., alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate) and subsequently saponified[1][8]. Harsh basic hydrolysis at elevated temperatures can lead to premature decarboxylation, especially for pyrazole-4-carboxylic acids, reducing the overall yield[9].

Quantitative Data & Impurity Profiling

Table 1: Profiling and Mitigation of Common Pyrazole Carboxylic Acid Impurities

Impurity TypeMechanistic OriginDetection MethodPrevention / Mitigation Strategy
Regioisomers (e.g., 1,5-isomer)Unselective nucleophilic attack by substituted hydrazine on unsymmetrical 1,3-diketones[4].2D NMR (NOESY), HPLCUse fluorinated solvents (e.g., HFIP) or weak bases (e.g., K₂CO₃)[4][8].
N-Nitroso Adducts Nitrosating agents reacting with the pyrazole nitrogen during oxidative workups[6].LC-UV (250-320 nm), LC-MS[6]In-process quench (ascorbic acid), temperature-limited workups[6][7].
Decarboxylated Pyrazoles Thermal degradation during harsh ester hydrolysis (saponification)[9].GC-MS, ¹H NMR (loss of acidic proton)Use mild bases (LiOH) in EtOH/H₂O; keep temperature < 60°C.
Saponification Intermediates Incomplete hydrolysis of the precursor pyrazole ester[1].TLC, HPLCEnsure sufficient reaction time; use phase-transfer catalysts if biphasic.

Troubleshooting FAQs

Q1: My Knorr synthesis is producing a 60:40 mixture of regioisomers. How can I drive the reaction to favor the 1,3-disubstituted pyrazole? A1: The regiochemical outcome is dictated by electronic and steric effects[5]. To improve selectivity, you can alter the solvent environment. The use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), dramatically improves regioselectivity by utilizing unique hydrogen-bonding properties to activate the more electrophilic carbonyl group[4][5]. Alternatively, conducting the ring-closure in a two-phase system using a weak base like Na₂CO₃ or K₂CO₃ at low temperatures (-10°C to 0°C) has been shown to depress the formation of the undesired regioisomer[8][10].

Q2: We detected 5-acetyl-1-nitroso-1H-pyrazole-3-carboxylic acid in our API intermediate. How do we eliminate this? A2: This N-nitroso impurity exhibits strong UV absorbance near 250 to 320 nm and arises during oxidative steps[6][7]. To prevent its formation, you must implement strict control strategies: exclude extraneous nitrosating agents, utilize an in-process quench (such as ascorbic acid or sulfamic acid) to neutralize reactive nitrogen species, and enforce temperature-limited workups[6][7].

Q3: During the final saponification to yield the free pyrazole-4-carboxylic acid, my yield drops significantly, and I observe a non-polar byproduct. What is happening? A3: You are likely observing thermal decarboxylation. Pyrazole-4-carboxylic acids can be sensitive to prolonged heating in strong aqueous bases (like refluxing NaOH)[9]. To fix this, switch to a milder hydrolysis protocol. Use Lithium Hydroxide (LiOH) in a mixture of Ethanol and Water, and do not exceed 60°C.

Self-Validating Experimental Protocols

To ensure reproducibility and high purity, implement the following self-validating protocols. These methods include built-in checks to verify success at critical stages.

Protocol 1: Regioselective Synthesis of Alkyl 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate

This protocol utilizes a weak base in a biphasic system to prevent regioisomer formation and premature saponification[8][10].

Step-by-Step Methodology:

  • Preparation of the Hydrazine Solution: Dissolve Potassium Carbonate (1.72 mol) and a 40% aqueous methylhydrazine solution (4.91 mol) in 2134 g of deionized water[10].

  • Solvent Addition & Cooling: Add toluene (2292 g) to create a biphasic system. Cool the mixture to between -10°C and -5°C[10]. Self-Validation Check: Ensure the internal temperature stabilizes below 0°C before proceeding to prevent exothermic runaway and loss of regiocontrol.

  • Ring-Closure Reaction: Slowly add the intermediate alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate to the cooled biphasic mixture[8][10]. The weak base (K₂CO₃) promotes ring closure while suppressing the formation of the undesired regioisomer[10].

  • Phase Separation: Allow the reaction to reach completion (monitor via TLC or HPLC). Separate the organic (toluene) phase from the aqueous phase.

  • Workup: Wash the organic phase with brine, dry over anhydrous MgSO₄, and concentrate under vacuum to yield the pure pyrazole ester[8][11].

Protocol 2: Mild Saponification to the Free Carboxylic Acid

Designed to prevent thermal decarboxylation and ester retention.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the pyrazole-4-carboxylate ester in a 3:1 mixture of Ethanol and Water.

  • Base Addition: Add 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) portion-wise at room temperature.

  • Controlled Heating: Warm the reaction mixture to 50°C. Self-Validation Check: Do not exceed 60°C. Monitor the disappearance of the ester via HPLC every 2 hours.

  • Acidification: Once the ester is consumed, cool the mixture to 0°C. Slowly add 1M HCl dropwise until the pH reaches 2.0–3.0, precipitating the free pyrazole carboxylic acid[12].

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to afford the highly pure pyrazole carboxylic acid.

Troubleshooting Workflow

The following diagnostic decision tree illustrates the logical relationship between observed impurities and the necessary corrective actions.

Caption: Diagnostic workflow for identifying and resolving common pyrazole carboxylic acid impurities.

References

  • 5-acetyl-1-nitroso-1H-pyrazole-3-carboxylic acid - Veeprho[Link]

  • Preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester (US8871947B2)
  • Process for the preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate and its analogs (US9139507B2)
  • Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid (CN108546266B)

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing pyrazoles?

A1: The most prevalent and classic method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] A variation of this, the Paal-Knorr synthesis, is also widely used for various heterocycles.[3][4] Other significant methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines and various multicomponent reactions that allow for the construction of complex pyrazoles in a single step.[1][5]

Q2: What are the critical parameters I need to control for a successful pyrazole synthesis?

A2: Success in pyrazole synthesis hinges on the careful control of several key parameters. These include:

  • Purity of Starting Materials: Impurities in your 1,3-dicarbonyl or hydrazine starting materials can lead to unwanted side reactions, reducing yields and complicating purification.[6]

  • Temperature: Reaction temperature affects both the rate and the outcome. While heating can drive the reaction to completion, excessive heat can cause degradation.[7][8] Some modern methods even use temperature as a control element to selectively synthesize different products from the same starting materials.[8][9]

  • Solvent: The choice of solvent is crucial. Aprotic dipolar solvents like DMF or NMP have been shown to provide better results than polar protic solvents like ethanol, especially for reactions involving aryl hydrazines.[6][10][11]

  • Catalyst: Many pyrazole syntheses benefit from either an acid or base catalyst to facilitate the condensation and cyclization steps.[2][12] Green catalysts, such as nano-ZnO, are also gaining traction for their efficiency and reusability.[13][14]

Q3: What are the advantages of using microwave-assisted synthesis over conventional heating methods?

A3: Microwave-assisted organic synthesis (MAOS) offers significant advantages, including dramatically reduced reaction times (minutes instead of hours), improved product yields, and often cleaner reaction profiles with fewer byproducts.[15][16] This method is considered a more energy-efficient and environmentally friendly "green chemistry" approach.[15][16]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Symptoms: You observe a very low isolated yield of your target pyrazole, or the reaction fails to proceed as indicated by TLC or LC-MS analysis.

Causality & Troubleshooting Workflow: Low yield is a frequent challenge, often stemming from issues with reactants or reaction conditions. The first step is to systematically diagnose the potential cause. Inadequate reaction time or temperature, poor quality starting materials, or the formation of stable, non-cyclized intermediates are common culprits.[1][10]

Below is a decision tree to guide your troubleshooting process.

G start Low Yield Observed purity Verify Purity of Starting Materials start->purity conditions Review Reaction Conditions (Temp, Time, Solvent, Stoichiometry) purity->conditions Purity OK purify Re-purify Starting Materials purity->purify Impure catalyst Evaluate Catalyst (If used) conditions->catalyst Conditions OK optimize_cond Optimize Conditions: - Increase Temp/Time - Use slight excess of hydrazine - Change solvent conditions->optimize_cond Sub-optimal optimize_cat Optimize Catalyst: - Screen different catalysts - Check for deactivation catalyst->optimize_cat Ineffective success Yield Improved catalyst->success Catalyst OK purify->conditions optimize_cond->success optimize_cat->success

Caption: A decision tree for troubleshooting low product yield.[7]

Solutions:

  • Verify Reactant Quality: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine. Hydrazine and its derivatives can degrade over time; using a freshly opened or purified bottle is recommended.[10]

  • Optimize Reaction Time and Temperature: Monitor the reaction's progress using TLC or LC-MS to determine the optimal duration. If the reaction is sluggish, consider moderately increasing the temperature or extending the reaction time.[3]

  • Adjust Stoichiometry: Ensure the correct stoichiometry is being used. Employing a slight excess (1.1-1.2 equivalents) of hydrazine can often drive the reaction to completion.[10]

  • Promote Cyclization: If you suspect the formation of a stable hydrazone intermediate that is not cyclizing, changing the solvent or increasing the temperature can help promote the final ring-closing step.[10]

Issue 2: Formation of Regioisomers

Symptoms: Your NMR spectrum shows duplicate sets of peaks for the desired product, and you observe multiple spots on TLC that are difficult to separate.

Causality & Solutions: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][17] The outcome is governed by which carbonyl group the substituted nitrogen of the hydrazine attacks first, a process influenced by both steric and electronic factors.[10]

ParameterCondition Favoring Isomer A (Attack at less hindered/more electrophilic C)Condition Favoring Isomer B (Attack at more hindered/less electrophilic C)Rationale & Citation
Solvent Aprotic dipolar solvents (e.g., DMF, NMP, DMAc)Polar protic solvents (e.g., ethanol)Aprotic solvents can better solvate intermediates, and in some cases, accelerate dehydration steps, influencing the dominant pathway.[6][10][11]
pH Control Acidic conditions (e.g., acetic acid, HCl)Basic conditions (e.g., sodium ethoxide)pH can alter the reactivity of the carbonyls and the nucleophilicity of the hydrazine nitrogens, thus directing the initial attack.[10][18]
Substituents Use of bulky substituents on the hydrazine or dicarbonylN/ASteric hindrance can physically block the approach to one carbonyl group, forcing the reaction to proceed through a single pathway.[10]
Issue 3: Presence of Unreacted Starting Materials in Product

Symptoms: TLC and NMR analysis of the crude product clearly show the presence of the original 1,3-dicarbonyl compound and/or hydrazine.[1]

Causality & Solutions: This issue points to an incomplete reaction.

  • Insufficient Reaction Time/Temperature: The reaction may simply not have been allowed to run to completion. Monitor via TLC until the starting material spot disappears.[1]

  • Sub-optimal Stoichiometry: Ensure you are not using a limiting amount of one reagent unintentionally. As mentioned, a slight excess of hydrazine is often beneficial.[1]

  • Purification Strategy: Unreacted hydrazine can often be easily removed during the workup. An acidic wash (e.g., with 1 M HCl) will convert the basic hydrazine into a water-soluble salt, which will move to the aqueous layer, leaving your desired pyrazole in the organic layer.[1]

Issue 4: Reaction Mixture is Highly Colored or Contains Dark Impurities

Symptoms: The reaction mixture turns dark yellow, red, or brown, and the crude product is difficult to purify from these colored impurities.[1]

Causality & Solutions: Color formation is often due to side reactions involving the hydrazine starting material or oxidation of intermediates or the final product.[1]

  • Purification by Charcoal Treatment: A simple and effective solution is to treat a solution of your crude product with activated charcoal. The charcoal adsorbs many colored impurities. The charcoal is then simply removed by filtering the solution through a pad of celite, leaving a cleaner solution of your product.[1]

  • Inert Atmosphere: If you suspect oxidation is the issue, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of these colored byproducts.

Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Note that these are general guidelines and may require optimization for specific substrates.

Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Conventional Heating)

This protocol is adapted for the synthesis of a pyrazolone from a β-ketoester and a substituted hydrazine.[2]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the β-ketoester (e.g., ethyl benzoylacetate, 1.0 eq) in a suitable solvent like 1-propanol or ethanol.

  • Reagent Addition: Add the substituted hydrazine (e.g., phenylhydrazine, 1.2 - 2.0 eq).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate/70% hexanes) until the starting β-ketoester is consumed (typically 1-2 hours).

  • Work-up and Isolation: Once complete, allow the reaction to cool. Often, the product will begin to crystallize. Add water to the mixture to precipitate the product fully.[2]

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and allow it to air dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[7][19]

Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted-1H-Pyrazoles

This protocol demonstrates the speed and efficiency of microwave-assisted synthesis.[16]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the α,β-unsaturated carbonyl tosylhydrazone (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add a minimal amount of a high-boiling solvent like DMF (e.g., 30 mg per mmol of substrate) to facilitate energy transfer.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate with stirring at a set temperature (e.g., 130 °C). The instrument will modulate the power to maintain this temperature.

  • Monitoring and Work-up: The reaction is often complete within 3-10 minutes. Monitor by TLC. Upon completion, the product can be isolated using standard extraction and purification techniques.

General Synthesis & Purification Workflow

Caption: A generalized experimental workflow for pyrazole synthesis.[14]

References

  • Vertex AI Search, Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
  • Benchchem, Troubleshooting low yields in pyrazole synthesis from β-ketonitriles.
  • Benchchem, Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Name-Reaction.com, Knorr pyrazole synthesis.
  • Benchchem, Identifying and removing byproducts in pyrazole synthesis.
  • SciELO, Pyrazole synthesis under microwave irradiation and solvent-free conditions.
  • Chem Help Asap, Knorr Pyrazole Synthesis.
  • PMC, Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • Benchchem, troubleshooting low conversion rates in pyrazole synthesis.
  • PubMed, Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • ResearchGate, Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
  • J&K Scientific LLC, Knorr Pyrazole Synthesis.
  • RSC Publishing, Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • PMC, Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Benchchem, optimization of reaction conditions for pyrazoline synthesis.
  • MDPI, A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water.
  • Google Patents, WO2011076194A1 - Method for purifying pyrazoles.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
  • MDPI, Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • ResearchGate, Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
  • Beilstein Journals, Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Full article: Green synthesis of pyrazole systems under solvent-free conditions.
  • MDPI, Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Benchchem, Technical Support Center: Efficient Synthesis of Pyrazole Derivatives.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Benchchem, Troubleshooting low conversion in Paal-Knorr reactions.
  • Google Patents, DE102009060150A1 - Process for the purification of pyrazoles.
  • Benchchem, Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
  • Benchchem, The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods.
  • PMC, Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes.
  • ResearchGate, Optimization of reaction conditions a Entry Catalyst (10 mol%) Solvent b Temp. (1C) Time (h) Yield c (%).
  • Academia.edu, A Short Review on Synthesis of Pyrazole Derivatives & Their Properties.
  • Chemistry World, Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures.
  • MDPI, Recent Advances in Synthesis and Properties of Pyrazoles.
  • Encyclopedia.pub, Synthesis and Properties of Pyrazoles.
  • MDPI, Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Alfa Chemistry, Paal-Knorr Synthesis.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Slideshare, Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX.

Sources

Optimization

Technical Support Center: Resolving Regioisomeric Mixtures of Pyrazoles

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when resolving and characterizing regioisomeric mixtures of pyrazoles. The synthesis of pyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, often yields a mixture of regioisomers, which can be notoriously difficult to separate and unequivocally identify.[1][2] This resource is designed to provide both the practical "how-to" and the fundamental "why" behind these critical analytical procedures.

Troubleshooting Guide

This section addresses common experimental hurdles in a problem/solution format, offering step-by-step protocols and expert insights.

Issue 1: Poor or No Separation of Regioisomers by Column Chromatography

Question: I've synthesized a 1,3,5-substituted pyrazole and my crude NMR shows a mixture of two products. However, they co-elute as a single spot on my silica gel TLC plate and I cannot achieve separation using flash chromatography. What should I do?

Answer: This is a frequent challenge, as pyrazole regioisomers often possess very similar polarities, leading to nearly identical retention factors (Rf) on standard stationary phases like silica gel.[3]

Possible Causes:

  • Insufficient Difference in Polarity: The functional groups on your regioisomers do not provide a large enough difference in their interaction with the silica stationary phase.

  • Inappropriate Mobile Phase: The selected eluent system is not selective enough to differentiate between the subtle structural differences of the isomers.

  • Column Overloading: Applying too much crude material can lead to band broadening and a loss of resolution.

  • Improper Sample Loading: Using a strong solvent to dissolve the sample for loading can disrupt the top of the column, causing poor separation from the start.[3]

Solutions & Methodologies:

  • Systematic Mobile Phase Optimization: Before attempting another column, dedicate time to exhaustive TLC analysis.

    • Vary Solvent Polarity: Test a range of eluent systems, starting with non-polar mixtures (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity. Prepare several TLC chambers with different ratios (e.g., 9:1, 8:2, 7:3 Hex/EtOAc). A shallow gradient is often key.[3]

    • Introduce a Third Solvent: Sometimes, adding a small percentage of a third solvent with different properties (e.g., dichloromethane, methanol, or a drop of acetic acid/triethylamine) can significantly alter selectivity and break the co-elution.

    • Explore Different Stationary Phases: If silica gel fails, try TLC plates with different adsorbents like alumina (which can be acidic, basic, or neutral) or reversed-phase (C18) plates.[4]

  • Refine Your Column Chromatography Technique:

    • Use a Longer Column: Increasing the column length provides more theoretical plates and enhances the potential for separation.

    • Dry Loading: This is the preferred method for difficult separations.[3] Dissolve your crude mixture in a minimal amount of a volatile solvent (e.g., DCM), adsorb it onto a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully load this powder onto the top of your packed column. This prevents band spreading caused by a strong loading solvent.[3]

    • Run a Shallow Gradient: Once you identify a promising solvent system by TLC, translate it to your column using a very shallow gradient or even isocratic (constant solvent ratio) elution to maximize resolution.

  • Switch to High-Performance Liquid Chromatography (HPLC):

    • If flash chromatography is unsuccessful, HPLC is the next logical step. Both normal-phase and reverse-phase HPLC can offer superior resolving power.[3] For reverse-phase, a C18 column is a common starting point.[5]

Table 1: Example HPLC Starting Conditions for Pyrazole Regioisomer Separation

ParameterNormal Phase (NP-HPLC)Reverse Phase (RP-HPLC)
Stationary Phase Silica or Cyano (CN) ColumnC18 or Phenyl-Hexyl Column
Mobile Phase n-Hexane / Isopropanol (90:10)Acetonitrile / Water with 0.1% Formic Acid (Gradient)
Gradient Example Isocratic30% to 90% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nm or appropriate λmaxUV at 254 nm or appropriate λmax

Note: These are starting points. Method development is crucial for optimizing separation.

dot

G start Crude Pyrazole Mixture (Co-eluting Isomers) tlc Systematic TLC Analysis (Silica, Alumina, C18) start->tlc Step 1 hplc Switch to HPLC (NP or RP) tlc->hplc Separation on TLC? (No) column Optimize Column Chromatography tlc->column Separation on TLC? (Yes) derivatize Consider Chemical Derivatization hplc->derivatize Still No Separation? success Pure Isomers Obtained hplc->success Method Development column->success Shallow Gradient & Dry Load derivatize->hplc Re-analyze

Caption: Decision workflow for troubleshooting chromatographic separation.

Issue 2: Ambiguous Regioisomer Assignment by ¹H NMR Spectroscopy

Question: I have successfully separated my two pyrazole isomers, but the 1D ¹H NMR spectra are very similar. How can I definitively determine which isomer is which?

Answer: This is a classic problem in pyrazole chemistry. While ¹H NMR is essential, relying on it alone for regioisomer assignment is risky. Subtle differences in chemical shifts may not be sufficient for unambiguous structure elucidation.[6] Advanced 2D NMR techniques are required.

Key Principles for Spectroscopic Assignment:

The definitive assignment relies on identifying correlations between specific protons and carbons across two or three bonds, or through space. The key is to find a unique structural feature in one isomer that gives a predictable and observable NMR correlation that is absent in the other.

Solutions & Methodologies:

  • Heteronuclear Multiple Bond Correlation (HMBC): This is often the most powerful tool. HMBC detects correlations between protons and carbons over 2-4 bonds.

    • The Strategy: Identify a proton with a well-resolved signal (e.g., an N-CH₃ or a substituent proton) and look for its long-range correlation to a carbon atom in the pyrazole core. The connectivity pattern will be different for each regioisomer. For example, in an N-methyl pyrazole, the methyl protons will show a ³J correlation to one pyrazole ring carbon in one isomer, and a different one in the other.[7]

    • Experimental Protocol:

      • Prepare a reasonably concentrated sample (~10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

      • Acquire a standard ¹H and ¹³C{¹H} spectrum first for reference.

      • Run a standard HMBC experiment (e.g., hmbcgplpndqf on a Bruker spectrometer).[8]

      • Process the 2D data and look for the key cross-peaks that differentiate the isomers.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects correlations between protons that are close in space (< 5 Å), regardless of whether they are bonded.

    • The Strategy: This is particularly useful if you have a substituent on the pyrazole nitrogen (e.g., N-phenyl or N-benzyl). Look for a NOE between a proton on this N-substituent and a proton on a C-substituent at either the C3 or C5 position. A spatial correlation will only be possible in one of the two regioisomers.[9]

    • Experimental Protocol:

      • Use the same sample as for the HMBC.

      • Run a standard 2D NOESY experiment. A mixing time of 500-800 ms is a good starting point.

      • Analyze the 2D spectrum for the critical through-space correlation.

Table 2: Diagnostic 2D NMR Correlations for Differentiating 1,3- vs. 1,5-Disubstituted Pyrazoles

ExperimentIsomer TypeKey Correlation to ObserveRationale
HMBC 1-Me, 5-PhCorrelation between N-Me protons and the C5 carbon of the pyrazole ring.³J(C-H) coupling exists.
HMBC 1-Me, 3-PhCorrelation between N-Me protons and the C5 carbon of the pyrazole ring.³J(C-H) coupling exists.
NOESY 1-Ph, 5-RCorrelation between the ortho-protons of the N-Ph group and the protons of the C5-R group.Protons are spatially proximate.
NOESY 1-Ph, 3-RNO correlation between the ortho-protons of the N-Ph group and the protons of the C3-R group.Protons are too far apart.

dot

G cluster_isomer1 Isomer A (e.g., 1,5-disubstituted) cluster_isomer2 Isomer B (e.g., 1,3-disubstituted) N1_A N1-Substituent (e.g., -CH3) H_N1_A Protons on N1-Substituent N1_A->H_N1_A C5_A C5-Substituent (e.g., -Ph) H_C5_A Protons on C5-Substituent C5_A->H_C5_A H_N1_A->H_C5_A NOESY Correlation (Through-Space) N1_B N1-Substituent (e.g., -CH3) H_N1_B Protons on N1-Substituent N1_B->H_N1_B C3_B C3-Substituent (e.g., -Ph) H_C3_B Protons on C3-Substituent C3_B->H_C3_B note No NOESY correlation expected between these distant groups in Isomer B H_N1_B->note

Caption: Using a NOESY correlation to distinguish regioisomers.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity during pyrazole synthesis so important? Controlling regioselectivity is paramount because different regioisomers can have vastly different pharmacological, toxicological, and physicochemical properties.[10] In drug development, administering a mixture of isomers can lead to unpredictable patient outcomes and regulatory hurdles. A well-controlled, regioselective synthesis simplifies purification, ensures product consistency, and leads to a safer and more effective final compound.[11][12]

Q2: What is the most definitive method for structure confirmation if NMR is still ambiguous? Single-crystal X-ray diffraction is the gold standard for absolute structure determination.[13][14] If you can grow a suitable crystal of one or both of your purified isomers, an X-ray structure provides unambiguous proof of connectivity and regiochemistry, resolving any lingering doubts from spectroscopic analysis.

Q3: When should I consider chemical derivatization to aid in separation? Chemical derivatization is a powerful strategy when the parent isomers are nearly inseparable by chromatography.[15][16] The goal is to introduce a new functional group to one or both isomers that significantly alters their physical properties (like polarity or crystallinity). For example, if your pyrazole has a free -OH or -NH₂ group, you could selectively protect it (e.g., as an ester or amide). The derivatized mixture may then be easily separable by standard chromatography.[1] After separation, a deprotection step yields the pure, individual isomers. This should be considered when optimization of chromatographic methods fails.[4]

Q4: Can mass spectrometry (MS) be used to distinguish pyrazole regioisomers? Typically, no. Regioisomers have the same molecular formula and therefore the same exact mass.[15] Standard mass spectrometry will show a single molecular ion peak for the mixture. While advanced techniques like ion mobility-mass spectrometry or tandem MS (MS/MS) after careful fragmentation analysis can sometimes provide clues, they are generally not used as the primary method for distinguishing common pyrazole regioisomers in a routine setting. Chromatography (LC/GC) coupled with MS is used to confirm that the separated peaks have the same mass, confirming they are isomers.[1]

Q5: Are there any "green" chromatography techniques for separating pyrazole isomers? Yes, Supercritical Fluid Chromatography (SFC) is an excellent green alternative to HPLC. SFC primarily uses supercritical CO₂ as the main mobile phase, often with a small amount of a co-solvent like methanol.[17] This dramatically reduces the consumption of organic solvents compared to both normal and reverse-phase HPLC, making it a more environmentally friendly and cost-effective choice for preparative-scale separations.[17]

References

  • Yoon, J. Y., Lee, S. G., & Shin, H. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. [Link]

  • Ewha Womans University. (2011). Recent advances in the regioselective synthesis of Pyrazoles. ResearchGate. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Westermeyer, A., et al. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]

  • Thiageswaran, S. (2026). Isomeric Glycan Separation in Biopharmaceutical Quality Control: A Guide to Chromatographic Strategies. Separation Science. [Link]

  • Fustero, S., et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. [Link]

  • Leaptrot, K. L., et al. (2020). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. PMC. [Link]

  • Li, Y., et al. (2007). Structure Elucidation of a Pyrazolo[1][18]pyran Derivative by NMR Spectroscopy. PMC. [Link]

  • Sree, G. N., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. [Link]

  • Elguero, J., et al. (2025). The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. ResearchGate. [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC. [Link]

  • Claramunt, R. M., et al. (2010). Structure of chiral pyrazoles in the solid state and in solution. New Journal of Chemistry. [Link]

  • Pate, B. H., et al. (2023). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. ResearchGate. [Link]

  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Mezei, G. (2020). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. IUCr Journals. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. [Link]

  • Wang, H., et al. (2017). Derivatization for liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]

  • ResearchGate. (n.d.). The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. ResearchGate. [Link]

  • Gordillo, A., et al. (2017). Applications of NMR in Identifying Isomers. Creative Biostructure. [Link]

  • ResearchGate. (n.d.). Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. ResearchGate. [Link]

  • Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

  • UAB. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB. [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 2b. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Pyrazole Carboxylic Acids

Welcome to the Technical Support Center for the isolation and purification of pyrazole carboxylic acids. As amphoteric heterocycles, these compounds present unique thermodynamic and kinetic challenges during crystallizat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of pyrazole carboxylic acids. As amphoteric heterocycles, these compounds present unique thermodynamic and kinetic challenges during crystallization. Their behavior is dictated by the basicity of the pyrazole nitrogen, the acidity of the carboxyl group, and their propensity to form robust supramolecular hydrogen-bonded networks.

This guide is designed for researchers and drug development professionals to troubleshoot phase-separation issues, prevent thermal degradation, and establish highly reproducible, self-validating crystallization protocols.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my pyrazole-3-carboxylic acid degrade or lose its carboxyl group during hot recrystallization? The Causality: Pyrazole-3-carboxylic acids are highly susceptible to regio-specific thermal decarboxylation. This degradation is driven by the spatial proximity of the carboxylic acid group to the adjacent pyrazole nitrogen. At elevated temperatures (typically 160–200 °C in the solid state, but significantly lower in solvated reflux conditions), the lone pair of the nitrogen forms an intramolecular hydrogen bond with the carboxylic acid proton[1]. This creates a cyclic transition state that lowers the activation energy for the extrusion of CO₂. The Solution: Never use high-boiling solvents (like DMF or DMSO) or prolonged reflux for pyrazole-3-carboxylic acids. Restrict dissolution temperatures to < 80 °C. If the compound is insoluble at this temperature, switch to a binary solvent system (e.g., THF/heptane or low-boiling alcohols) rather than increasing the heat.

Q2: My pyrazole-4-carboxylic acid forms a biphasic oil instead of crystals (oiling out). How do I force nucleation? The Causality: Liquid-liquid phase separation (LLPS), or "oiling out," occurs when the supersaturated solution intersects the liquid-liquid binodal curve before reaching the solid-liquid solubility boundary. Pyrazole-4-carboxylic acids form robust, one-dimensional zwitterionic ribbons and cyclic hydrogen-bonded dimers (R22(8) motifs) in the solid state[2][3]. When dissolved in mixed polar solvents (like ethanol/water), the strong solute-solute hydrogen bonding competes with solute-solvent interactions. If the cooling rate is too fast, the solute aggregates into a solute-rich liquid phase rather than organizing into a crystalline lattice. The Solution: You must alter the thermodynamic trajectory.

  • Reduce Supersaturation: Add 10-15% more of the primary solvent to shift the concentration below the binodal curve.

  • Seeding: Introduce seed crystals at a temperature 5 °C above the cloud point to bypass the energy barrier for nucleation.

  • Slower Cooling: Reduce the cooling ramp to 0.1 °C/min to favor crystal lattice formation over amorphous aggregation.

Q3: Why is my recovery yield so low when recrystallizing from aqueous or semi-aqueous mixtures? The Causality: Pyrazole carboxylic acids are amphoteric. In highly acidic conditions, the pyrazole nitrogen protonates; in basic conditions, the carboxylic acid deprotonates. Both ionic states exhibit massive solubility in polar solvents due to ion-dipole interactions. Furthermore, dynamic proton transfer between the pyrazole and carboxylic acid groups can create highly soluble zwitterionic states depending on the dielectric constant of the solvent[4]. The Solution: Implement Isoelectric Point (pI) Crystallization. The compound must be isolated precisely at its isoelectric point (typically pH 3.5–4.5), where the net charge is zero, minimizing aqueous solubility.

Part 2: Quantitative Data & Structural Comparison

To select the correct recrystallization strategy, you must account for the positional isomerism of the carboxylic acid, which dictates its thermal stability and supramolecular assembly.

Physicochemical PropertyPyrazole-3-Carboxylic AcidsPyrazole-4-Carboxylic Acids
Structural Motif COOH adjacent to N-atomCOOH distant from N-atom
Dominant H-Bonding Intramolecular (N···H-O)Intermolecular Ribbons / Dimers[2]
Thermal Stability Low (Decarboxylates at 160–200 °C)[1]High (Stable > 200 °C)[3]
Primary Crystallization Risk Thermal degradation (CO₂ loss)Oiling out / Polymorphism
Aqueous Solubility Profile High at pH < 2 and pH > 6High at pH < 3 and pH > 6
Recommended Solvents EtOAc/Heptane, MTBE, MethanolEtOH/Water, DMF/Water, Acetonitrile

Part 3: Self-Validating Experimental Protocol

Method: Anti-Solvent & Isoelectric Recrystallization of Pyrazole-4-Carboxylic Acids

This protocol utilizes a self-validating feedback loop to ensure absolute phase control and maximum recovery.

Step 1: Base-Catalyzed Dissolution

  • Suspend 10.0 g of crude pyrazole-4-carboxylic acid in 50 mL of deionized water.

  • Gradually add 2M NaOH dropwise under moderate stirring at 40 °C until the pH reaches 8.0–8.5.

  • Validation Check: The solution must become optically clear. If turbidity persists, it indicates the presence of non-ionizable impurities (e.g., unreacted starting materials or organic byproducts). Perform a hot polish filtration through a 0.45 µm PTFE membrane.

Step 2: Anti-Solvent Integration

  • To the clear aqueous filtrate, add 25 mL of Ethanol (the anti-solvent modifier). This lowers the dielectric constant of the medium, pre-conditioning the system to reject the neutral pyrazole species once formed.

Step 3: Controlled Acidification (Nucleation)

  • Equip the reactor with a calibrated pH probe and an overhead stirrer (250 rpm).

  • Titrate with 1M HCl at a strict rate of 1 mL/min.

  • Validation Check: Monitor the pH closely. At approximately pH 4.0–4.5 (the isoelectric point), persistent opalescence should appear, followed by rapid nucleation. If the solution oils out (forms droplets), halt the HCl addition, increase the temperature by 10 °C to redissolve the oil, and add 5 mL of Ethanol before resuming.

Step 4: Ripening and Isolation

  • Once pH 3.5 is reached, hold the suspension at 40 °C for 1 hour (Ostwald ripening) to consume fines and grow larger, easily filterable crystals.

  • Cool the slurry to 5 °C at a rate of 0.5 °C/min.

  • Filter under vacuum, wash the cake with 20 mL of ice-cold Water/Ethanol (80:20 v/v), and dry in a vacuum oven at 60 °C to constant weight.

Part 4: Workflow Visualization

The following decision matrix illustrates the logical pathways for troubleshooting pyrazole carboxylic acid crystallizations based on isomer type and phase behavior.

RecrystallizationWorkflow N1 Crude Pyrazole Carboxylic Acid N2 Identify Isomer (Position of COOH) N1->N2 N3 Pyrazole-3-COOH (High Decarboxylation Risk) N2->N3 N4 Pyrazole-4-COOH (Strong H-Bond Ribbons) N2->N4 N5 Strict Temp Control (T < 80°C) N3->N5 N6 Select Mixed Solvent (e.g., EtOH/Water) N4->N6 N5->N6 N7 Oiling Out Observed? N6->N7 N8 Add Seed Crystals & Lower Cooling Rate N7->N8 Yes N9 Controlled Cooling & Isoelectric Isolation N7->N9 No N8->N9

Fig 1: Decision matrix for pyrazole carboxylic acid recrystallization workflows.

References

  • Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. ResearchGate.
  • A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society.
  • 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. PMC.
  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Pyrazole Synthesis

From the desk of the Senior Application Scientist Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and res...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in one of the most fundamental heterocyclic syntheses. Instead of a simple checklist, we will explore the causality behind each experimental parameter, empowering you to make informed decisions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Diagnosis & Reagent Quality

A successful synthesis begins long before the reactants are mixed. The quality and handling of your starting materials are paramount.

Question 1: My reaction is sluggish, shows low conversion by TLC/LC-MS, or fails to start. What are the primary checks?

Answer: This common issue often points back to the integrity of your starting materials or suboptimal activation energy.

  • Purity of 1,3-Dicarbonyl Compounds: Ensure your dicarbonyl compound (e.g., β-diketone, β-ketoester) is pure.[1][2] Acidic or basic impurities can catalyze unwanted side reactions like hydrolysis, especially for sensitive substrates like β-ketonitriles.[1]

  • Stability and Purity of Hydrazine: Hydrazine and its derivatives can degrade over time, especially when exposed to air (oxidation) or moisture.[1][3] Use freshly opened or purified hydrazine for best results.[1] Hydrazine hydrate is generally stable when stored properly, but substituted hydrazines can have varied shelf lives.[4][5]

  • Stoichiometry: While a 1:1 stoichiometry is theoretical, a slight excess (1.0-1.2 equivalents) of the hydrazine component is often used to drive the reaction to completion, especially if the dicarbonyl is more valuable.[1]

  • Catalyst Activity: Many pyrazole syntheses, like the Knorr synthesis, benefit from an acid catalyst (e.g., a few drops of glacial acetic acid) to facilitate the initial condensation.[6][7][8][9] Ensure your catalyst is active and not inadvertently neutralized.

Expert Insight: Before starting a large-scale reaction, run a small test reaction. If it fails, verify the integrity of your hydrazine by reacting it with a simple, reliable ketone like acetone to see if the corresponding hydrazone forms, which can be easily checked by NMR.

Section 2: Reaction Conditions - The Heart of the Synthesis

Optimizing reaction parameters is crucial for maximizing yield and minimizing byproduct formation.

Question 2: My reaction is messy, showing multiple spots on TLC. What are the likely side reactions and how can I minimize them?

Answer: A "messy" reaction is a classic sign of competing reaction pathways or product degradation.

  • Formation of a Stable Hydrazone Intermediate: The reaction proceeds through a hydrazone intermediate.[6][10] If this intermediate is particularly stable, it may not cyclize efficiently. Switching to a higher boiling point solvent or increasing the reaction temperature can often provide the necessary energy to promote the final cyclization step.[1]

  • Alternative Cyclization Pathways: Depending on the substrate, undesired heterocyclic products can form. This is particularly true for complex starting materials.[1] Careful analysis by LC-MS and NMR is required to identify these byproducts, after which reaction conditions (solvent, temperature, catalyst) can be modified.

  • Degradation: The target pyrazole itself might be unstable under prolonged heating or acidic/basic conditions.[1] Monitor the reaction progress closely and stop it as soon as the starting material is consumed to prevent product degradation.

Question 3: I'm using an unsymmetrical dicarbonyl and getting a mixture of regioisomers. How can I improve selectivity?

Answer: This is one of the most significant challenges in pyrazole synthesis. Regioselectivity is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks first.[10][11][12]

Several factors govern this outcome:

  • Steric Hindrance: The initial nucleophilic attack will preferentially occur at the less sterically hindered carbonyl group.[1][10] Using a bulky substituent on either the hydrazine or the dicarbonyl can strongly direct the formation of a single isomer.[1][10]

  • Electronic Effects: Electron-withdrawing groups activate an adjacent carbonyl for nucleophilic attack. The pH of the reaction can also alter the nucleophilicity of the hydrazine nitrogens.[10][12]

  • Solvent Choice: The solvent can have a profound impact. Aprotic dipolar solvents (e.g., DMF, NMP, DMAc) have been shown to give better regioselectivity than polar protic solvents like ethanol, especially for aryl hydrazines.[1][2][13][14] Fluorinated alcohols like HFIP are also highly effective at controlling regioselectivity.[11][12]

  • pH Control: The reaction's regioselectivity can be pH-dependent.[1][12] Under acidic conditions, one isomer may be favored, while basic conditions may favor the other.[1][15]

Workflow & Mechanism Visualization

To better understand the process, let's visualize the core reaction and a logical troubleshooting sequence.

G cluster_start Initial Observation cluster_reagents Phase 1: Reagent Integrity cluster_conditions Phase 2: Reaction Optimization cluster_analysis Phase 3: Byproduct Analysis cluster_purification Phase 4: Purification Issues start Low Yield or Low Conversion reagent_purity Check Purity of 1,3-Dicarbonyl & Hydrazine start->reagent_purity reagent_stability Use Fresh Hydrazine reagent_purity->reagent_stability stoichiometry Verify Stoichiometry (Slight excess of hydrazine?) reagent_stability->stoichiometry temp Adjust Temperature (Promote cyclization?) stoichiometry->temp solvent Change Solvent (Aprotic vs. Protic?) temp->solvent catalyst Check Catalyst (Acid/Base present?) solvent->catalyst time Optimize Reaction Time (Monitor by TLC/LC-MS) catalyst->time tlc Multiple Spots on TLC? time->tlc regioisomers Regioisomer Mixture? (Address Sterics/Electronics) tlc->regioisomers Yes workup Loss During Work-up? (Check extraction pH) tlc->workup No, clean but low yield side_products Identify Side Products (LC-MS, NMR) regioisomers->side_products side_products->solvent purify_method Optimize Purification (Recrystallization vs. Chromatography) workup->purify_method

Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.

Knorr_Mechanism reactant1 1,3-Dicarbonyl intermediate1 Hydrazone Intermediate reactant1->intermediate1 Condensation (-H2O) reactant2 Hydrazine reactant2->intermediate1 intermediate2 Cyclized Intermediate (non-aromatic) intermediate1->intermediate2 Intramolecular Cyclization product Pyrazole (Aromatic) intermediate2->product Dehydration (-H2O)

Caption: Simplified mechanism of the Knorr Pyrazole Synthesis.

Section 3: Work-up and Purification

A successful reaction can still result in low isolated yield if the purification process is not optimized.

Question 4: My reaction seems complete by TLC/LC-MS, but my isolated yield is poor. Where could I be losing my product?

Answer: Product loss during work-up and purification is a frequent and frustrating issue.

  • Acid-Base Extraction: Pyrazoles are weakly basic (pKa ≈ 2.5) and can be protonated by strong acids.[13][16] This property is useful for purification. You can wash your organic layer with a dilute acid (e.g., 1M HCl) to remove non-basic impurities. However, if your pyrazole has electron-withdrawing groups, it may be less basic and remain in the organic layer. Conversely, to recover your pyrazole from the aqueous acid layer, you must add a base to deprotonate it before extracting back into an organic solvent.[13]

  • Crystallization: Recrystallization is often the best method for purifying solid pyrazoles.[13] A thorough solvent screen is necessary. A common and effective system is an ethanol/water mixture.[13]

  • Column Chromatography: While reliable, chromatography on silica gel can sometimes lead to yield loss, especially if the pyrazole is highly polar and adsorbs strongly to the silica.[13] Deactivating the silica gel with a small amount of triethylamine in your eluent can help prevent this.[17]

  • Product Volatility: Simple, low molecular weight pyrazoles can be volatile. Be cautious when removing solvent under high vacuum, as you may be losing product.

Section 4: A General Protocol for Reference

This protocol for a standard Knorr-type synthesis serves as a good starting point, but may require optimization for your specific substrates.[6][13]

General Procedure for Synthesis of a 3,5-Disubstituted Pyrazole

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-diketone (1.0 equivalent) in a suitable solvent like ethanol or glacial acetic acid.[6][13]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq or a few drops) if using a neutral solvent like ethanol.[6]

  • Hydrazine Addition: Slowly add hydrazine hydrate or a substituted hydrazine (1.0-1.1 equivalents) to the solution at room temperature.[13] Be aware that the initial condensation can be exothermic.

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the limiting starting material is consumed (typically a few hours).[6][13]

  • Work-up: Once complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.[13]

Data Summary Table
Parameter Common Choices Key Considerations & Impact on Yield
Dicarbonyl Source β-diketones, β-ketoesters, β-ketonitrilesPurity is critical. Ketonitriles can be prone to hydrolysis.[1]
Hydrazine Source Hydrazine hydrate, Phenylhydrazine, MethylhydrazineCan degrade over time. Substituted hydrazines introduce regioselectivity challenges.[1][11]
Solvent Ethanol, Acetic Acid, Toluene, DMF, HFIPProtic (Ethanol) vs. Aprotic (DMF) can significantly impact reaction rate and regioselectivity.[1][2]
Catalyst Acetic Acid (acidic), Sodium Ethoxide (basic), NoneAn acid catalyst is common for Knorr synthesis.[6][7] pH can influence which regioisomer forms.[1]
Temperature Room Temperature to RefluxHigher temperatures may be needed to drive cyclization of stable hydrazone intermediates.[1]
Purification Recrystallization, Column Chromatography, Acid-Base ExtractionPyrazole basicity allows for purification via acid wash.[13] Product may stick to silica gel.[17]

This guide is intended to provide a strong foundational understanding for troubleshooting your pyrazole synthesis. Every substrate is unique, and empirical optimization is a cornerstone of successful synthetic chemistry.

References

  • Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Retrieved from [Link]

  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved from [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchGate. (n.d.). Retrieved from [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). Retrieved from [Link]

  • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (n.d.). Retrieved from [Link]

  • Pyrazole Wastewater Treatment | Pyrazole Removal From Water - Arvia Technology. (n.d.). Retrieved from [Link]

  • Efficient Synthesis of Pyrazoles via pH Dependent Isomerization of Enaminodiones | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Optimization of reaction conditions | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC. (n.d.). Retrieved from [Link]

  • "Synthesis and Characterization of Hydrazine Derivatives." - Anusandhanvallari. (n.d.). Retrieved from [Link]

  • Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid Under the supervisor. (n.d.). Retrieved from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (n.d.). Retrieved from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.). Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.). Retrieved from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (n.d.). Retrieved from [Link]

  • (PDF) Decompostion of Hydrazine in Aqueous Solutions - ResearchGate. (n.d.). Retrieved from [Link]

  • Hydrazine Chemistry in Organic Synthesis | PDF - Slideshare. (n.d.). Retrieved from [Link]

  • Inorganic Hydrazine Derivatives - Chemistry and Chemists. (n.d.). Retrieved from [Link]

  • A Literature Review on the Synthesis of Pyrazole Heterocycles - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]

  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Purity Analysis of 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic Acid

Welcome to the technical support center for the HPLC analysis of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purity assessment of this critical pharmaceutical intermediate. Our approach is rooted in scientific principles and extensive field experience to ensure the integrity and reliability of your analytical results.

I. Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the HPLC analysis of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid, providing a quick reference for routine queries.

Q1: What is a suitable starting HPLC method for the purity analysis of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid?

A1: A robust starting point is a reverse-phase HPLC method, given the moderate polarity of the analyte. The following conditions are recommended based on methods developed for structurally related compounds, such as sildenafil intermediates.[1][2][3]

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-30 min: 30-70% B; 30-35 min: 70-30% B; 35-40 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A/Acetonitrile (70:30 v/v)

Q2: Why is the mobile phase pH set to 3.0?

A2: The analyte is a carboxylic acid. Maintaining the mobile phase pH below the pKa of the carboxylic acid group (typically around 4-5) ensures that it remains in its protonated, less polar form. This leads to better retention on a reverse-phase column and significantly improves peak shape by preventing ionization and subsequent interaction with residual silanols on the silica-based stationary phase.

Q3: What are the potential impurities I should be looking for?

A3: Impurities can originate from the synthesis process or degradation.[2][4] Potential process-related impurities could include unreacted starting materials (e.g., ethyl 2-(1-propylhydrazono)propanoate, diethyl oxalate), reagents, and by-products from side reactions. Degradation products may form under stress conditions like hydrolysis (acidic or basic), oxidation, and photolysis.[1][5] Forced degradation studies are essential to identify these potential degradants.[6][7]

Q4: How can I confirm the identity of an unknown peak in my chromatogram?

A4: Peak identity can be tentatively assigned by comparing retention times with known impurity standards. For definitive identification, hyphenated techniques such as HPLC-Mass Spectrometry (LC-MS) are invaluable for obtaining molecular weight information of the unknown peak.[4] Further characterization can be achieved by collecting the fraction corresponding to the unknown peak and analyzing it using Nuclear Magnetic Resonance (NMR) spectroscopy.

II. Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are crucial for understanding the stability of the analyte and for developing a stability-indicating HPLC method.[5][6][7]

Objective: To generate potential degradation products of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid under various stress conditions.

Materials:

  • 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid

  • 1 M HCl (for acid hydrolysis)

  • 1 M NaOH (for base hydrolysis)

  • 3% Hydrogen Peroxide (for oxidation)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the analyte in a small amount of methanol and add 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the analyte in a small amount of methanol and add 1 M NaOH. Heat at 60°C for 8 hours. Neutralize with 1 M HCl before injection.

  • Oxidative Degradation: Dissolve the analyte in a small amount of methanol and add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid analyte in an oven at 105°C for 48 hours. Dissolve in the sample diluent before injection.

  • Photolytic Degradation: Expose the solid analyte to UV light (254 nm) in a photostability chamber for 24 hours. Dissolve in the sample diluent before injection.

  • Analyze all stressed samples, along with an unstressed control sample, using the recommended HPLC method.

III. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis.

Issue 1: Peak Tailing

Symptoms: The analyte peak has an asymmetry factor > 1.5.

Potential Causes & Solutions:

  • Cause A: Secondary Interactions with Silanols: The carboxylic acid group may be partially ionized and interacting with residual silanol groups on the column packing.

    • Solution 1: Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 1.5-2 units below the analyte's pKa. A lower pH (e.g., 2.5) can further suppress ionization and reduce tailing.

    • Solution 2: Use a Different Column: Employ a column with end-capping or a base-deactivated stationary phase to minimize silanol interactions.

  • Cause B: Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Cause C: Extra-column Volume: Dead volume in the HPLC system (e.g., from improper tubing connections) can cause peak broadening and tailing.

    • Solution: Check all fittings and connections between the injector, column, and detector. Ensure tubing is cut cleanly and fully seated in the fittings.

Workflow for Troubleshooting Peak Tailing

Caption: Troubleshooting decision tree for peak tailing.

Issue 2: Ghost Peaks

Symptoms: Unexpected peaks appear in the chromatogram, often in blank injections.

Potential Causes & Solutions:

  • Cause A: Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially during a gradient run.

    • Solution 1: Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.

    • Solution 2: Filter Mobile Phase: Filter all aqueous mobile phases through a 0.45 µm filter.

  • Cause B: Sample Carryover: Residual sample from a previous injection can be introduced into the current run.

    • Solution 1: Optimize Needle Wash: Ensure the autosampler's needle wash is effective. Use a strong solvent (like acetonitrile) in the wash solution.

    • Solution 2: Inject Blanks: Run blank injections after high-concentration samples to flush the system.

  • Cause C: Late Eluting Peaks: A compound from a previous injection may have a very long retention time and appear in a subsequent chromatogram.

    • Solution: Extend the run time or incorporate a high-organic wash at the end of the gradient to elute strongly retained compounds.

Issue 3: Poor Resolution Between Analyte and Impurity Peaks

Symptoms: The resolution between the main peak and a closely eluting impurity is less than 1.5.

Potential Causes & Solutions:

  • Cause A: Insufficient Chromatographic Selectivity: The mobile phase and stationary phase are not providing adequate separation.

    • Solution 1: Modify Mobile Phase Composition: Adjust the ratio of organic modifier to aqueous phase. A shallower gradient can often improve the resolution of closely eluting peaks.

    • Solution 2: Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity.

    • Solution 3: Change Column Chemistry: If C18 does not provide adequate resolution, consider a different stationary phase such as phenyl-hexyl or cyano.

  • Cause B: Poor Column Efficiency: An old or degraded column will have reduced efficiency, leading to broader peaks and decreased resolution.

    • Solution: Replace the column with a new one of the same type.

Workflow for HPLC Analysis and Troubleshooting

Caption: General workflow for HPLC analysis and troubleshooting.

IV. References

  • Reddy, B. R., & Reddy, K. V. (2010). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Journal of the Chilean Chemical Society, 55(2), 225-228. Retrieved from [Link]

  • Reddy, G. P., Kumar, P. S., & Reddy, P. M. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Technology, 8(2), 1374-1386. Retrieved from [Link]

  • Rao, D. S., et al. (2014). HPLC determination of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. International Journal of Pharmaceutical Sciences and Research, 5(11), 4768-4776. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645954A - Sildenafil raw material medicine impurity, preparation method thereof and.... Retrieved from

  • Abdel-Moety, E. M., et al. (2001). Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC. Il Farmaco, 56(5-7), 371-377. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). Retrieved from [Link]

  • ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Chinese Journal of Applied Chemistry. (2019). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Retrieved from [Link]

  • ResolveMass. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Scribd. (n.d.). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Colored Impurities in Pyrazole Synthesis

Welcome to the Advanced Synthesis Support Hub. Pyrazoles are highly versatile nitrogen-rich heterocycles central to drug discovery and agrochemical development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. Pyrazoles are highly versatile nitrogen-rich heterocycles central to drug discovery and agrochemical development. However, their synthesis—whether via classic Knorr condensation, 1,3-dipolar cycloadditions, or modern transition-metal-catalyzed C-H functionalization—frequently yields crude products contaminated with persistent, highly colored impurities.

This guide is designed for research scientists and process chemists. It details the chemical causality behind these impurities and provides self-validating, step-by-step protocols to isolate pristine, colorless pyrazole products.

Part 1: Diagnostic Troubleshooting FAQs

Q: My Knorr pyrazole synthesis yielded a deep red/brown oil instead of a white solid. What is the chemical nature of this impurity, and how do I remove it? A: The red/brown coloration is typically caused by the oxidation of the hydrazine precursor (especially aryl hydrazines like phenylhydrazine) into diazo intermediates, or the formation of conjugated polymeric byproducts from the 1,3-dicarbonyl compound[1]. Because these colored impurities are generally non-basic, the most effective method is an Acid-Base Extraction . Pyrazoles possess a weakly basic imine-like nitrogen (pKa ~2.5). By treating the crude mixture with 1 M HCl, you protonate the pyrazole to form a water-soluble pyrazolium salt. The non-basic colored polymeric impurities remain in the organic layer. Basifying the separated aqueous layer with NaOH deprotonates the pyrazole, allowing it to precipitate or be extracted as a purified, decolorized product[1][2].

Q: I used a transition metal catalyst (e.g., Ru, Pd, or Cu) for a pyrazole synthesis, and my product has a persistent green/blue tint. Charcoal isn't working. What is the mechanism of removal here? A: Activated charcoal primarily relies on hydrophobic and


 interactions, which are inefficient for chelating transition metal residues. A green/blue tint indicates trace metal complexes (e.g., Cu(II) or Ru) strongly coordinating with the pyrazole's nitrogen atoms[3][4]. To break this coordination, you must introduce a competing ligand with a higher affinity for the metal. Silica-bound metal scavengers  (such as SiliaBond Thiol or Amine) are highly effective. The functionalized silica covalently binds the metal, shifting the equilibrium away from the pyrazole-metal complex, allowing the metal-loaded resin to be easily filtered away[3].

Q: I attempted to purify my colored pyrazole via standard silica gel column chromatography, but my yield was extremely low and the product streaked across the column. Why? A: The pyrazole ring contains both a hydrogen-bond donor (pyrrole-like NH) and a hydrogen-bond acceptor (pyridine-like N). These nitrogens interact strongly with the acidic silanol (-SiOH) groups on standard silica gel, causing severe tailing, irreversible chemisorption, and product loss. To resolve this, you must deactivate the silica gel . Pre-treating the column with an eluent containing 1-5% triethylamine (


) or ammonia neutralizes the acidic silanols. This allows the pyrazole to elute cleanly in a tight band while the highly polar colored impurities remain trapped at the baseline[5].

Part 2: Quantitative Data Summaries

Table 1: Comparison of Pyrazole Decolorization Strategies
MethodTarget ImpurityCausality / MechanismProsCons
Acid-Base Extraction Oxidized hydrazines, neutral oligomersProtonation of pyrazole N isolates it in the aqueous phase; neutral impurities stay organic[1].Highly scalable, low cost, removes >90% of color mass.Only viable for pyrazoles lacking other highly basic/acidic functional groups.
Activated Charcoal Conjugated polymers, large aromatic dyesHigh surface area carbon adsorbs large, hydrophobic, conjugated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-systems via van der Waals forces[6].
Simple hot filtration, excellent for removing trace color.Can adsorb the desired product if overused (keep to 1-5% w/w).
Metal Scavengers Ru, Pd, Cu, Ti catalyst residuesThiol/Amine groups on silica outcompete pyrazole for metal coordination[3].Specific, high affinity, easy filtration.Expensive; requires optimization of scavenger type and solvent.
Deactivated Silica Polar baseline impuritiesNeutralizing acidic silanols with

prevents pyrazole chemisorption[5].
High purity, separates closely related regioisomers.Solvent intensive, time-consuming.
Table 2: Metal Scavenger Selection Guide for Catalytic Residues
Metal ContaminantRecommended ScavengerMechanism of ActionOptimal Solvent
Palladium (Pd) Silica-Thiol (Si-SH)Strong covalent soft-acid/soft-base interaction[3].DMF, THF, DCM
Ruthenium (Ru) Silica-Amine (Si-

)
Chelation via primary amine lone pairs[3].Alcohols, THF
Copper (Cu) Silica-Triamine / EDTAMultidentate chelation displacing pyrazole N[4].Water, MeOH

Part 3: Detailed Experimental Protocols

Protocol A: Acid-Base Extraction for Pyrazole Decolorization

Purpose: Isolation of basic pyrazoles from neutral, highly colored byproducts.

  • Dissolution: Dissolve the crude, colored pyrazole in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane)[1].

  • Protonation: Transfer the solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl. Shake vigorously and vent. The pyrazole forms a water-soluble pyrazolium chloride salt[1].

  • Separation: Drain the lower aqueous layer (containing the protonated product) into a clean Erlenmeyer flask. Discard the highly colored organic layer. Self-Validation Step: Wash the aqueous layer once more with fresh organic solvent to ensure complete removal of neutral organic dyes.

  • Basification: Cool the aqueous extract in an ice bath. Slowly add 1 M aqueous NaOH dropwise with rapid stirring until the solution reaches pH 8-9 (verify with pH paper). The pyrazole will deprotonate and precipitate out of solution[1].

  • Recovery: Extract the basified aqueous mixture with fresh ethyl acetate. Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the decolorized pyrazole[1].
    
Protocol B: Activated Charcoal Treatment & Hot Filtration

Purpose: Removal of trace conjugated impurities and organic dyes.

  • Dissolution: Dissolve the crude pyrazole in a minimum amount of a suitable boiling solvent (e.g., ethanol or methanol)[7][8].

  • Adsorption: Remove the flask from the heat source briefly and add activated charcoal (1-5% by weight relative to the crude product). Caution: Adding charcoal to a vigorously boiling solution will cause violent bumping and potential product loss[6][7].

  • Heating: Return the mixture to a gentle reflux for 10-15 minutes to allow the high surface area carbon to adsorb the conjugated impurities.

  • Filtration: Filter the hot suspension immediately through a pad of Celite (diatomaceous earth) in a pre-warmed fritted Büchner funnel[9]. Self-Validation Step: The Celite pad is mandatory to prevent fine carbon particles from passing into the filtrate and re-contaminating the product.

  • Crystallization: Allow the clear, decolorized filtrate to cool slowly to room temperature to induce crystallization of the pure pyrazole[2].

Protocol C: Metal Scavenging for Catalytic Residues

Purpose: Removal of transition metal tints (e.g., Cu, Pd, Ru).

  • Preparation: Dissolve the colored pyrazole in a polar aprotic solvent (e.g., DMF or THF) or dichloromethane.

  • Scavenger Addition: Add the appropriate silica-bound metal scavenger (e.g., SiliaBond Thiol for Pd/Cu, or SiliaBond Amine for Ru) at a ratio of 4-5 equivalents of scavenger relative to the residual metal concentration[3].

  • Incubation: Stir the suspension at room temperature (or up to 60°C for strongly chelated metals) for 2-4 hours. The functional groups on the silica will outcompete the pyrazole for the metal ions.

  • Filtration: Filter the mixture through a standard filter paper or glass frit. Wash the resin cake with a small amount of clean solvent.

  • Concentration: Evaporate the filtrate to recover the metal-free, decolorized pyrazole[3].

Part 4: Decolorization Workflow Visualization

Workflow for selecting the optimal decolorization strategy for pyrazole synthesis.

References[1] Title: Identifying and removing byproducts in pyrazole synthesis - Benchchem

Source: benchchem.com URL:[6] Title: 4-Isopropyl-1H-pyrazole|CAS 13753-53-2 - Benchchem Source: benchchem.com URL:[2] Title: 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 - Benchchem Source: benchchem.com URL:[7] Title: 4,5-DIAMINO-1-(2-HYDROXYETHYL)PYRAZOLE | 155601-17-5 | Benchchem Source: benchchem.com URL:[9] Title: US4267324A - Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine Source: google.com URL:[5] Title: How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Source: researchgate.net URL:[3] Title: GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION Source: obrnutafaza.hr URL:[4] Title: Mimicking the Cu Active Site of Lytic Polysaccharide Monooxygenase Using Monoanionic Tridentate N-Donor Ligands Source: nih.gov URL:[8] Title: 4 - Organic Syntheses Procedure Source: orgsyn.org URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Sildenafil and Its Analogues

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the biological activities of sildenafil and its principal analogues. Moving beyond a simple product-t...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activities of sildenafil and its principal analogues. Moving beyond a simple product-to-product comparison, we will explore the fundamental mechanism of action, delve into the quantitative differences in potency and selectivity that define each compound's unique profile, and provide a validated experimental workflow for their characterization.

The Core Mechanism: Targeting the NO/cGMP Signaling Pathway

Sildenafil, the first-in-class phosphodiesterase type 5 (PDE5) inhibitor, and its analogues, including tadalafil, vardenafil, and avanafil, share a common mechanism of action.[1][2][3] They function by modulating the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, which is crucial for regulating smooth muscle tone in various tissues, most notably the corpus cavernosum of the penis and the pulmonary vasculature.[2][4][5]

The pathway is initiated by the release of nitric oxide (NO) from nerve endings or endothelial cells, typically in response to sexual stimulation.[6] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[6][7] Elevated intracellular cGMP levels activate protein kinase G (PKG), leading to a cascade of events that results in decreased intracellular calcium concentrations and, consequently, smooth muscle relaxation and vasodilation.[8]

The action of cGMP is terminated by phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cyclic nucleotides. PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum.[4][6][9] By competitively inhibiting PDE5, sildenafil and its analogues prevent the breakdown of cGMP, thereby amplifying and prolonging the NO-driven signal, leading to enhanced smooth muscle relaxation and physiological response.[4][5][6]

NO_cGMP_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG_inactive PKG (inactive) cGMP->PKG_inactive Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzed by PKG_active PKG (active) PKG_inactive->PKG_active Relaxation Smooth Muscle Relaxation PKG_active->Relaxation GMP 5'-GMP (inactive) PDE5->GMP Inhibitors Sildenafil & Analogues Inhibitors->PDE5 Inhibits Stimulation Sexual Stimulation Stimulation->NO Releases

Figure 1. The NO/cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.

Comparative Biological Activity: Potency and Selectivity

While sharing a common target, sildenafil and its analogues exhibit distinct pharmacological profiles characterized by differences in potency (the concentration required to inhibit PDE5) and selectivity (the degree to which they inhibit PDE5 over other PDE isoforms).[2] These differences are clinically significant, influencing the onset and duration of action as well as the side-effect profile of each drug.[4]

Potency (IC₅₀ for PDE5): The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency. Vardenafil is generally the most potent inhibitor of PDE5 in vitro, followed by tadalafil, TPN729MA, sildenafil, and then avanafil.[10][11]

Selectivity Profile: The human body has at least 11 families of PDE enzymes. Cross-reactivity with these other isoforms can lead to off-target effects.[12]

  • PDE6: Found in the retina, its inhibition by sildenafil and vardenafil is associated with transient visual disturbances. Tadalafil is significantly more selective for PDE5 over PDE6.[4][13]

  • PDE11: Expressed in skeletal muscle, its inhibition by tadalafil has been linked to myalgia and back pain.[4][13]

  • PDE1: Found in the brain and heart, its inhibition can lead to vasodilation and flushing.[13]

The table below summarizes the in vitro inhibitory potency and selectivity of the four most common PDE5 inhibitors.

CompoundPDE5 IC₅₀ (nM)Selectivity Ratio (PDE1/PDE5)Selectivity Ratio (PDE6/PDE5)Selectivity Ratio (PDE11/PDE5)
Sildenafil 3.5 - 5.2[11][14]~80~10~300
Vardenafil 0.1 - 0.7[10][14]~180~15~1000
Tadalafil 1.8 - 2.3[11][14]~3000>750~25
Avanafil 4.3 - 5.2[10][14]>1000>120>1000

Note: IC₅₀ values and selectivity ratios can vary between studies due to different experimental conditions.[15] Ratios are approximate and calculated as (IC₅₀ for other PDE) / (IC₅₀ for PDE5).

These differences arise from subtle variations in the molecular structures of the inhibitors, which affect how they bind to the highly conserved catalytic domain of the PDE enzymes.[12][16][17] The development of newer analogues like avanafil has focused on maximizing selectivity to reduce the potential for side effects.[5]

Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

To quantify and compare the inhibitory activity of compounds like sildenafil, a robust in vitro assay is essential. The Fluorescence Polarization (FP) assay is a modern, high-throughput method that provides a reliable determination of IC₅₀ values.[9][12][18]

Principle of the Assay: This homogenous assay measures the enzymatic conversion of a fluorescently labeled cGMP substrate (FAM-cGMP) to FAM-GMP by the PDE5 enzyme. A proprietary binding agent, often composed of nanoparticle beads, is added that selectively binds to the FAM-GMP product.[9] FP technology measures the rotational speed of fluorescent molecules. The small, free-rotating FAM-cGMP substrate exhibits low polarization. The large FAM-GMP/nanoparticle complex rotates much more slowly, resulting in high polarization. The degree of inhibition is therefore directly proportional to the change in fluorescence polarization.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA) to maintain optimal enzyme activity.[19] The buffer components provide a stable pH, a necessary cofactor (Mg²⁺), and prevent non-specific binding (BSA).

    • Test Compounds: Prepare a 10 mM stock solution of sildenafil and its analogues in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) from this stock. This allows for the generation of a full dose-response curve.

    • Enzyme Solution: Dilute recombinant human PDE5A1 enzyme in cold assay buffer to the desired working concentration. The concentration should be determined empirically to ensure the reaction proceeds within the linear range.

    • Substrate Solution: Dilute the fluorescently labeled substrate (e.g., FAM-cGMP) in assay buffer.[19]

    • Binding Agent: Prepare the binding agent/nanoparticle solution according to the manufacturer's instructions.

  • Assay Execution:

    • Compound Plating: Add 2 µL of each serially diluted test compound (and DMSO as a vehicle control) to the wells of a black, low-volume 384-well microplate.

    • Enzyme Addition & Pre-incubation: Add 10 µL of the diluted PDE5 enzyme solution to all wells. Incubate for 15-20 minutes at room temperature. This pre-incubation step allows the inhibitors to bind to the enzyme's catalytic site before the substrate is introduced.[19]

    • Reaction Initiation: Add 10 µL of the FAM-cGMP substrate solution to each well to start the enzymatic reaction.

    • Reaction Incubation: Incubate the plate for 60 minutes at 37°C.[19] This controlled time and temperature ensure consistent enzymatic activity across all samples.

    • Reaction Termination: Add 10 µL of the binding agent to each well. This simultaneously stops the reaction and initiates the binding to the FAM-GMP product.[19]

  • Data Acquisition and Analysis:

    • Final Incubation: Incubate for at least 30 minutes at room temperature to allow the binding reaction to reach equilibrium.

    • Measurement: Read the fluorescence polarization of each well using a microplate reader equipped with appropriate filters (e.g., 485 nm excitation, 535 nm emission).[19]

    • Data Analysis: Plot the percent inhibition (calculated relative to high and low controls) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC₅₀ value for each compound.[19]

Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (384-well plate) cluster_analysis 3. Data Acquisition & Analysis p1 Prepare Serial Dilutions of Test Compounds a1 Dispense Compounds (2 µL) p1->a1 p2 Prepare PDE5 Enzyme & FAM-cGMP Substrate a2 Add PDE5 Enzyme (10 µL) Pre-incubate 15 min p2->a2 a1->a2 a3 Initiate with Substrate (10 µL) Incubate 60 min @ 37°C a2->a3 a4 Stop with Binding Agent (10 µL) a3->a4 d1 Incubate 30 min a4->d1 d2 Read Fluorescence Polarization d1->d2 d3 Plot Dose-Response Curve & Calculate IC₅₀ d2->d3

Figure 2. Experimental workflow for an in vitro PDE5 inhibition assay using Fluorescence Polarization.

Conclusion and Future Directions

The biological activity of sildenafil and its analogues is defined by a balance of high-potency inhibition of PDE5 and a distinct selectivity profile across the broader PDE enzyme family. While vardenafil demonstrates the highest in vitro potency, tadalafil and avanafil offer improved selectivity profiles that can mitigate certain off-target effects, a crucial consideration in drug development.

Understanding these differences is paramount for researchers aiming to design new chemical entities with superior therapeutic windows. The provided experimental protocol offers a robust framework for characterizing novel inhibitors. Future research continues to focus on developing compounds with even greater selectivity or exploring alternative mechanisms, such as allosteric inhibition, to achieve more targeted therapeutic effects in erectile dysfunction, pulmonary arterial hypertension, and other potential indications.[10][12]

References

  • Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindic
  • Application Notes and Protocols for In Vitro PDE5 Inhibition Assays of Chloropretadalafil Analogs. (N.A.). Benchchem.
  • PDE5 Inhibitors: Common ED Drugs & How They Work. (N.A.). Hims.
  • PDE5 Inhibitors: Types, How They Work, & More. (2020). Good Health by Hims.
  • The Role of PDE5 Inhibitors and the NO/cGMP P
  • Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection. (N.A.). PMC.
  • The role of PDE5 inhibitors and the NO/cGMP pathway in cancer. (2025).
  • Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. (2023). MDPI.
  • Role of PDE5 Inhibitors and the NO/cGMP Pathway in Cancer. (2016). Oxford Academic.
  • Phosphodiesterase 5 receptor (PDE5) inhibitors similarities and differences: a non-prescription medicine perspective. (2024). The Pharmaceutical Journal.
  • PDE5 Inhibitors: Types, How They Work, Wh
  • PKC Inhibition Improves Human Penile Vascular Function and the NO/cGMP Pathway in Diabetic Erectile Dysfunction: The Role of NADPH Oxidase. (2024). MDPI.
  • Selectivity of PDE5 inhibitors | Download Table. (N.A.).
  • Developing a phosphodiesterase-5 inhibitor assay to... (2019). F1000Research.
  • Structure elucidation of sildenafil analogues in herbal products. (2004).
  • Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. (2008). PubMed.
  • The selectivity and potency of the new PDE5 inhibitor TPN729MA. (2013). PubMed.
  • Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction | Request PDF. (N.A.).
  • PDE5 Selective Inhibitors. (N.A.). Selleckchem.com.
  • IC 50 P values of sildenafil according to analyses by various laboratories. (N.A.).
  • New approaches to the synthesis of sildenafil analogues and their enzyme inhibitory activity. (2015). PubMed.
  • Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 (PDE5) inhibition assay. (2020).
  • Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. (2022). PMC.
  • Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. (2023). BellBrook Labs.
  • An Overview of the Synthetic Routes to Sildenafil and Its Analogues. (2017).

Sources

Comparative

The Pyrazole Scaffold in PDE5 Inhibition: A Comparative Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals The selective inhibition of phosphodiesterase type 5 (PDE5) is a cornerstone of treatment for erectile dysfunction and pulmonary hypertension. Among the div...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of phosphodiesterase type 5 (PDE5) is a cornerstone of treatment for erectile dysfunction and pulmonary hypertension. Among the diverse chemical scaffolds explored for PDE5 inhibition, pyrazole-based compounds have emerged as a particularly fruitful area of research, with sildenafil being a prominent example.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole-based PDE5 inhibitors, offering a comparative overview of different pyrazole scaffolds and the impact of structural modifications on their potency and selectivity. Experimental data is presented to support these relationships, and a detailed protocol for a standard in vitro PDE5 inhibition assay is provided to facilitate further research and development in this area.

The Central Role of the Pyrazole Moiety in PDE5 Recognition

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] Its unique electronic and steric properties make it a valuable pharmacophore in medicinal chemistry. In the context of PDE5 inhibition, the pyrazole ring often serves as a central scaffold that anchors the inhibitor within the enzyme's active site. The pyrazole ring itself can participate in crucial π–π stacking interactions with aromatic residues in the active site, such as a conserved phenylalanine.[4] Furthermore, the nitrogen atoms of the pyrazole can act as hydrogen bond acceptors, further stabilizing the inhibitor-enzyme complex.[3]

The versatility of the pyrazole scaffold allows for substitutions at multiple positions, enabling fine-tuning of the inhibitor's properties. The following sections will delve into the SAR of two prominent classes of pyrazole-based PDE5 inhibitors: pyrazolopyrimidinones and trisubstituted pyrazolines.

Comparative Analysis of Pyrazole-Based Scaffolds

The development of pyrazole-based PDE5 inhibitors has led to the exploration of various fused and substituted pyrazole systems. Below, we compare two key scaffolds and analyze how structural modifications impact their inhibitory activity.

The Pyrazolopyrimidinone Scaffold: A Foundation for Potent Inhibition

The pyrazolopyrimidinone core is a key structural feature of the well-known PDE5 inhibitor, sildenafil.[2] This fused heterocyclic system provides a rigid framework that orients key substituents for optimal interaction with the PDE5 active site.

Key SAR Insights for Pyrazolopyrimidinones:

  • Substitutions on the Pyrazole Ring: Modifications at the N-1 and C-3 positions of the pyrazole ring significantly influence potency. For instance, in sildenafil, a methyl group at N-1 and a propyl group at C-3 are important for activity.

  • The Phenyl Ring at C-5: The substituted phenyl ring at the C-5 position is crucial for both potency and selectivity. The ethoxy group on this ring is known to interact with a key glutamine residue (Gln817) in the PDE5 active site.[4]

  • The Sulfonamide Moiety: The sulfonamide group, often incorporating a piperazine ring, plays a critical role in interacting with a solvent-exposed region of the active site. Modifications in this region have been a major focus for improving pharmacokinetic properties and selectivity.[1] For example, replacing the N-methylpiperazine ring with other hydrophobic moieties can be explored to optimize properties like aqueous solubility and bioavailability.[1]

The following table summarizes the SAR of selected pyrazolopyrimidinone derivatives, highlighting the impact of substitutions on PDE5 inhibitory activity.

Compound Scaffold Key Substitutions PDE5 IC50 (nM) Selectivity vs. PDE6 (fold) Reference
SildenafilPyrazolopyrimidinoneN-methylpiperazine sulfonamide3.9~7[2]
Compound 5PyrazolopyrimidinoneModified piperazine sulfonamideMore potent than sildenafil20[5]
Compound 18PyrazolopyrimidinoneModified piperazine with hydrophobic regionExcellent in vitro activityHigh[1]

Note: IC50 values and selectivity can vary between different assay conditions and studies.

The Trisubstituted Pyrazoline Scaffold: A Novel Avenue for Selectivity

Inspired by the off-target PDE5 inhibitory activity of the COX-2 inhibitor celecoxib, which features a 1,5-diaryl pyrazole scaffold, researchers have developed trisubstituted pyrazolines as a novel class of PDE5 inhibitors.[3][6] A key distinction is the non-planar pyrazoline core, which has been shown to be important for enhanced PDE5 inhibitory activity compared to the planar pyrazole ring.[6]

Key SAR Insights for Trisubstituted Pyrazolines:

  • Essential Carboxylic Acid Functionality: A carboxylic acid group at the para-position of the 1-phenyl ring is a critical feature for potent PDE5 inhibition in this scaffold.[3][6]

  • Importance of the Non-Planar Core: The non-planar nature of the pyrazoline ring is crucial for activity. Planarization of the core, by oxidation to the corresponding pyrazole, leads to a significant reduction in PDE5 inhibitory potency.[6]

  • Tolerance for Substituents on the 5-Phenyl Moiety: The 5-phenyl ring can accommodate a range of substituents without significantly impacting potency, offering an avenue for optimizing physicochemical properties.[6]

The following table provides a comparison of key trisubstituted pyrazoline derivatives.

Compound Scaffold Key Substitutions PDE5 IC50 (µM) Selectivity Profile Reference
Celecoxib1,5-Diaryl PyrazoleSulfonamide at 4-position of 1-phenyl-Off-target PDE5 inhibition[6]
Compound 111,3,5-Trisubstituted PyrazolineCarboxylic acid at 4-position of 1-phenylPotent inhibitorFavorable selectivity[6]
Compound 331,3,5-Trisubstituted PyrazolineSulfonamide instead of carboxylic acid48.7Reduced PDE5 activity[3]

Experimental Protocol: In Vitro PDE5 Inhibition Assay

To enable researchers to evaluate the potency of novel pyrazole-based compounds, a detailed protocol for a fluorescence polarization (FP)-based in vitro PDE5 inhibition assay is provided below.[7] This high-throughput method is widely used for screening and determining the IC50 values of PDE5 inhibitors.

Principle of the Assay

This assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP). When the substrate is hydrolyzed by PDE5 to a fluorescently labeled 5'-GMP, a specific binding agent in the assay mix binds to the 5'-GMP. This binding results in a larger molecular complex that rotates more slowly, leading to an increase in fluorescence polarization. PDE5 inhibitors prevent this hydrolysis, thus keeping the fluorescence polarization low.[7]

Materials
  • Recombinant human PDE5A1 enzyme

  • FAM-cGMP substrate

  • Binding agent (specific for 5'-GMP)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., sildenafil)

  • 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Step-by-Step Methodology
  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. A typical starting concentration for the highest dose is 10 mM.

  • Assay Plate Preparation:

    • Add 2 µL of the diluted test compounds or controls (DMSO for no inhibition, reference inhibitor for positive control) to the wells of a 384-well microplate.

    • Add 18 µL of the diluted PDE5A1 enzyme solution in assay buffer to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the FAM-cGMP substrate solution in assay buffer to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

  • Reaction Termination and Binding: Add 20 µL of the binding agent solution to each well. This will stop the reaction and allow the binding of the fluorescent 5'-GMP product.

  • Final Incubation: Incubate for another 30 minutes at room temperature.

  • Measurement: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Visualizing Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams are provided.

G cluster_pathway cGMP Signaling Pathway cluster_inhibition Mechanism of PDE5 Inhibition NO NO sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 PKG PKG cGMP->PKG activates GMP GMP PDE5->GMP hydrolyzes cGMP to Smooth Muscle Relaxation Smooth Muscle Relaxation PKG->Smooth Muscle Relaxation Pyrazole-based Inhibitor Pyrazole-based Inhibitor PDE5_active_site PDE5 Active Site Pyrazole-based Inhibitor->PDE5_active_site binds to PDE5_active_site->cGMP blocks hydrolysis of

Caption: cGMP signaling pathway and the role of PDE5 inhibitors.

G cluster_workflow PDE5 Inhibition Assay Workflow prep Compound Preparation plate Assay Plate Setup prep->plate preinc Pre-incubation plate->preinc init Reaction Initiation preinc->init inc Reaction Incubation init->inc term Termination & Binding inc->term finalinc Final Incubation term->finalinc measure Measurement finalinc->measure analysis Data Analysis measure->analysis

Caption: Experimental workflow for the in vitro PDE5 inhibition assay.

Conclusion

The pyrazole scaffold has proven to be a highly versatile and effective platform for the design of potent and selective PDE5 inhibitors. The pyrazolopyrimidinone core, exemplified by sildenafil, demonstrates the importance of a rigid framework with specific substitutions to achieve high potency. The emerging class of trisubstituted pyrazolines highlights the significance of core conformation and the potential for discovering novel inhibitors with improved selectivity profiles.

A thorough understanding of the structure-activity relationships discussed in this guide is paramount for the rational design of next-generation PDE5 inhibitors. By systematically exploring substitutions on the pyrazole ring and its fused systems, and by employing robust in vitro assays for evaluation, researchers can continue to advance the development of safer and more effective therapies targeting the cGMP signaling pathway.

References

  • Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. (URL not available)
  • Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors. Bioorganic Chemistry. ([Link])

  • Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors. PubMed. ([Link])

  • Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors. ResearchGate. ([Link])

  • An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. PMC. ([Link])

  • Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. PubMed. ([Link])

Sources

Validation

comparing the efficacy of different PDE5 inhibitors (sildenafil, tadalafil, vardenafil)

A Comparative Guide to PDE5 Inhibitors: Sildenafil, Tadalafil, and Vardenafil For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the three most promin...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to PDE5 Inhibitors: Sildenafil, Tadalafil, and Vardenafil

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the three most prominent phosphodiesterase type 5 (PDE5) inhibitors: sildenafil, tadalafil, and vardenafil. Moving beyond simple efficacy claims, this document delves into the nuanced pharmacological differences, outlines key experimental protocols for their evaluation, and presents a synthesis of clinical data to inform research and development.

The Core Mechanism: Targeting the NO/cGMP Pathway

A physiological penile erection is a complex neurovascular event initiated by sexual stimulation. This process triggers the release of nitric oxide (NO) from nerve endings and endothelial cells within the corpus cavernosum.[1][2] NO activates the enzyme soluble guanylate cyclase, which in turn converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] As the intracellular concentration of cGMP rises, it acts as a second messenger, leading to the relaxation of smooth muscle cells in the penile arteries and trabecular tissue.[2][4] This relaxation allows for increased blood flow into the penis, causing engorgement and erection.[1][4]

The erectile response is terminated by the action of phosphodiesterases, a family of enzymes that degrade cyclic nucleotides. Within the corpus cavernosum, PDE5 is the predominant enzyme responsible for hydrolyzing cGMP to its inactive form, 5'-GMP.[2][5][6]

Sildenafil, tadalafil, and vardenafil are all potent and selective inhibitors of PDE5.[5] By competitively binding to the catalytic site of PDE5, they prevent the degradation of cGMP, thereby potentiating the NO-mediated smooth muscle relaxation and enhancing the erectile response to sexual stimulation.[2][3][4] It is crucial to note that these inhibitors do not initiate erections directly; they augment the natural physiological process that is dependent on the initial release of NO.[4][5]

PDE5_Pathway cluster_0 Physiological Erection Cascade cluster_1 Termination & Inhibition Sexual Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual Stimulation->NO_Release triggers sGC_Activation Guanylate Cyclase Activation NO_Release->sGC_Activation cGMP_Production GTP -> cGMP sGC_Activation->cGMP_Production Relaxation Smooth Muscle Relaxation cGMP_Production->Relaxation causes Erection Erection Relaxation->Erection PDE5_Enzyme PDE5 cGMP_Degradation cGMP -> 5'-GMP (Inactive) PDE5_Enzyme->cGMP_Degradation catalyzes Inhibitors Sildenafil Vardenafil Tadalafil Inhibitors->PDE5_Enzyme block InVitro_Workflow cluster_workflow Fluorescence Polarization Assay Workflow start Prepare Reagents (Assay Buffer, PDE5 Enzyme, Test Compounds, Substrate) plate_prep Add Test Compound (serial dilutions) & PDE5 Enzyme to Microplate start->plate_prep pre_incubate Incubate (e.g., 15 min, RT) for Compound-Enzyme Interaction plate_prep->pre_incubate initiate Initiate Reaction: Add Fluorescent cGMP Substrate pre_incubate->initiate reaction_incubate Incubate (e.g., 60 min, 37°C) initiate->reaction_incubate terminate Terminate Reaction & Add 5'-GMP Binding Agent reaction_incubate->terminate final_incubate Incubate (e.g., 30 min, RT) for Binding Equilibrium terminate->final_incubate read Read Fluorescence Polarization on Microplate Reader final_incubate->read analyze Calculate % Inhibition; Plot Dose-Response Curve; Determine IC50 Value read->analyze

Caption: Workflow for an in vitro PDE5 inhibition assay.

Step-by-Step Methodology: [7]1. Reagent Preparation: Prepare serial dilutions of test inhibitors and positive controls (e.g., sildenafil) in an appropriate solvent like DMSO, followed by dilution in the assay buffer. 2. Assay Plate Setup: In a 96- or 384-well microplate, add the diluted test compounds. 3. Enzyme Addition: Add a solution containing the purified human recombinant PDE5 enzyme to each well. 4. Pre-incubation: Incubate the plate for approximately 15 minutes at room temperature to allow the inhibitors to bind to the enzyme. 5. Reaction Initiation: Add the fluorescently labeled cGMP substrate to all wells to start the enzymatic reaction. 6. Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C. 7. Termination and Detection: Add a "stop" solution containing a binding agent that specifically recognizes the 5'-GMP product. 8. Measurement: Read the fluorescence polarization using a suitable microplate reader. 9. Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Plot the results on a semi-log graph and fit to a sigmoidal dose-response curve to determine the IC50 value.

3.2. In Vivo Protocol: Intracavernosal Pressure (ICP) Measurement in Rodent Models

This is the gold-standard preclinical model for quantitatively assessing physiological erectile function. [8][9][10]It measures the direct effect of a compound on the hemodynamic response in the penis following nerve stimulation.

Principle: In an anesthetized rodent (typically a rat), the cavernous nerve is electrically stimulated to induce an erection. A pressure transducer catheter inserted into the corpus cavernosum measures the resulting change in intracavernosal pressure (ICP). Systemic arterial pressure is also monitored via the carotid artery to calculate the ICP/MAP (Mean Arterial Pressure) ratio, which normalizes the erectile response against systemic blood pressure changes. [8][11]

InVivo_Workflow cluster_workflow In Vivo ICP Measurement Workflow anesthetize Anesthetize Animal (e.g., pentobarbital) cannulate_ca Expose & Cannulate Carotid Artery for MAP anesthetize->cannulate_ca cannulate_cc Expose & Cannulate Corpus Cavernosum for ICP anesthetize->cannulate_cc expose_cn Isolate Cavernous Nerve (CN) for Stimulation anesthetize->expose_cn baseline_stim Perform Baseline Electrical Stimulation of CN; Record ICP & MAP cannulate_ca->baseline_stim cannulate_cc->baseline_stim expose_cn->baseline_stim administer Administer Test Compound (e.g., Oral Gavage, IV) baseline_stim->administer wait Wait for Drug Absorption (e.g., 30-60 min) administer->wait post_stim Perform Post-Dose Electrical Stimulation of CN; Record ICP & MAP wait->post_stim analyze Calculate ICP/MAP Ratio; Compare Pre- vs. Post-Dose Responses post_stim->analyze

Caption: Workflow for in vivo intracavernosal pressure (ICP) measurement.

Step-by-Step Methodology: [8][10][11]1. Anesthesia: Anesthetize the rat (e.g., with sodium pentobarbital, 45 mg/kg, i.p.). 2. Surgical Preparation: Surgically expose the carotid artery, the penis, and the cavernous nerve located near the prostate. 3. Cannulation for MAP: Insert a heparin-filled catheter into the carotid artery and connect it to a pressure transducer to record systemic Mean Arterial Pressure (MAP). 4. Cannulation for ICP: Insert a 24-gauge needle connected to a second pressure transducer into the corpus cavernosum of the penile shaft or crus to record ICP. 5. Nerve Stimulation: Place a bipolar electrode on the cavernous nerve. 6. Baseline Measurement: Apply electrical stimulation (e.g., 2.5V at 15 Hz for 60 seconds) and record the baseline ICP and MAP responses. Allow a recovery period. 7. Compound Administration: Administer the test PDE5 inhibitor via the desired route (e.g., oral gavage, IV). 8. Post-Dose Measurement: After an appropriate absorption period, repeat the electrical stimulation and record the post-treatment ICP and MAP. 9. Data Analysis: Calculate the maximal ICP and the total erectile response (area under the curve). Normalize the data by calculating the ICP/MAP ratio. Compare the post-dose response to the baseline response to determine the compound's efficacy.

Clinical Efficacy and Safety Summary

While preclinical data are essential, clinical trial results provide the ultimate comparison of efficacy and safety in humans. All three inhibitors have demonstrated significant efficacy over placebo in broad populations of men with erectile dysfunction (ED). [12]Head-to-head trials and meta-analyses suggest comparable overall efficacy, with patient preference often being driven by the differing pharmacokinetic profiles. [13][12] Tadalafil's long duration of action is often preferred by patients for the spontaneity it allows, earning it the moniker "the weekend pill". Sildenafil and vardenafil, with their faster onset and shorter duration, are suitable for planned sexual activity. [13]

Feature Sildenafil Tadalafil Vardenafil
Typical On-Demand Dose 25-100 mg [1] 5-20 mg [1] 10-20 mg [1]
Onset of Action ~30-60 min [14] ~30-120 min [14] ~30-60 min [14]
Duration of Action 4-5 hours [15] Up to 36 hours [15] 4-5 hours [15]
Reported Efficacy Improved erections in 77-84% of men (50-100mg doses) [16][17] Similar efficacy to sildenafil [16] Similar efficacy to sildenafil [16]
Common Adverse Events (>2%) Headache, flushing, dyspepsia, nasal congestion, abnormal vision [14][16] Headache, dyspepsia, back pain, myalgia, flushing, nasal congestion [15] Headache, flushing, dyspepsia, nasal congestion, rhinitis [15][18]

| Key Differentiating Adverse Event | Transient visual disturbances (PDE6) [14][16]| Back pain/myalgia (PDE11) [15]| Lower incidence of visual issues than sildenafil [16]|

Table 3: Summary of Clinical Efficacy and Common Adverse Events.

Conclusion and Future Directions

Sildenafil, tadalafil, and vardenafil are all highly effective PDE5 inhibitors, but they are not interchangeable.

  • Sildenafil is the most established agent with a well-documented efficacy and safety profile. Its primary limitations are a shorter duration of action and potential for visual side effects.

  • Tadalafil is distinguished by its long half-life, offering an extended window of opportunity and the option for daily dosing, though it may be associated with back pain or myalgia.

  • Vardenafil is the most potent inhibitor in vitro and has a pharmacological profile similar to sildenafil but with greater selectivity over PDE6, potentially reducing the risk of visual disturbances.

The choice between these agents in a clinical setting is often guided by patient lifestyle, expectations, and tolerability. [23]For drug development professionals, these three compounds serve as crucial benchmarks. Future research may focus on developing inhibitors with even greater selectivity, alternative pharmacokinetic profiles to meet specific patient needs, or novel mechanisms of action that target different points in the erectile signaling cascade. The continued exploration of PDE5's role in other therapeutic areas, such as pulmonary arterial hypertension and benign prostatic hyperplasia, also remains a fertile ground for discovery. [5]

References
  • PDE5 Inhibitors - StatPearls - NCBI Bookshelf - NIH. (2023, April 10). National Center for Biotechnology Information. [Link]

  • Jackson, G. (2002). Phosphodiesterase type 5 inhibition in erectile dysfunction: an overview. European Heart Journal Supplements, 4(Supplement H), H7–H12. [Link]

  • Gondal, M. A., et al. (2019). Phosphodiesterase-5 (PDE 5 ) Inhibitors in the Treatment of Erectile Dysfunction. Asian Journal of Pharmaceutical Research, 9(3). [Link]

  • Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. (n.d.). Urology-textbook.com. [Link]

  • Corbin, J. D. (2004). Mechanisms of action of PDE5 inhibition in erectile dysfunction. International Journal of Impotence Research, 16(S1), S4-S7. [Link]

  • Zhao, S., Kang, R., & Zhao, Z. (2017). A protocol for assessment of intracavernosal pressure in a rat model. protocols.io. [Link]

  • How Tadalafil vs Vardenafil vs Sildenafil Differ in Male Sexual Health. (2026, January 8). Global Cities Hub. [Link]

  • Gresser, U., & Gleiter, C. H. (2002). Comparison of phosphodiesterase type 5 (PDE5) inhibitors. European Journal of Medical Research, 7(10), 435-446. [Link]

  • Doggrell, S. A. (2005). Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction. Expert Opinion on Pharmacotherapy, 6(1), 75-84. [Link]

  • Zhang, Q., et al. (2018). Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents. Journal of Visualized Experiments, (136), 56798. [Link]

  • Zhang, Q., et al. (2017). Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents. Journal of Visualized Experiments. [Link]

  • Zhang, Q., et al. (2018). Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents. Journal of Visualized Experiments, (136). [Link]

  • Sridharan, K., et al. (2023). Comparative Efficacy and Safety of Sildenafil, Tadalafil, Vardenafil, Mirodenafil, Coenzyme Q, and Testosterone in the Treatment of Male Sexual Dysfunction: A Systematic Review and Meta-Analysis. Cureus, 15(10), e47253. [Link]

  • Meibohm, B., et al. (2007). Selectivity of PDE5 inhibitors. ResearchGate. [Link]

  • How tadalafil vs sildenafil vs vardenafil differ for male sexual health. (2026, January 18). Global Cities Hub. [Link]

  • Hatzichristou, D. (2005). Editorial comment on the manuscript entitled 'Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction'. Expert Opinion on Pharmacotherapy, 6(1), 1-3. [Link]

  • Ma, Y., et al. (2023). Enzyme activity assay and inhibitor screening strategy for PDE5A based on LC/MS. ResearchGate. [Link]

  • Phosphodiesterase 5 receptor (PDE5) inhibitors similarities and differences: a non-prescription medicine perspective. (2024, April 3). The Pharmaceutical Journal. [Link]

  • Shabsigh, R. (2004). Patient preference and satisfaction in erectile dysfunction therapy: a comparison of the three phosphodiesterase-5 inhibitors sildenafil, vardenafil and tadalafil. Taylor & Francis Online. [Link]

  • Doggrell, S. A. (2005). Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction. ResearchGate. [Link]

  • Zhao, S., et al. (2018). Comparison of two cannulation methods for assessment of intracavernosal pressure in a rat model. PLOS ONE, 13(2), e0193543. [Link]

  • Developing a phosphodiesterase-5 inhibitor assay to... (2019). F1000Research. [Link]

  • Saenz de Tejada, I., et al. (2001). The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil. International Journal of Impotence Research, 13(5), 282-290. [Link]

  • El-Gamal, M. I., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Molecules, 27(18), 6040. [Link]

  • Yusop, A. Y. M., et al. (2020). Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 (PDE5) inhibition assay. OPUS at UTS. [Link]

  • Weeks, J. L., et al. (2005). High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients. International Journal of Impotence Research, 17(1), 5-9. [Link]

  • IC 50 P values of sildenafil according to analyses by various laboratories. (n.d.). ResearchGate. [Link]

  • Selectivity data of vardenafil and sildenafil for PDE5 inhibition. (n.d.). ResearchGate. [Link]

Sources

Comparative

In Vitro Assays for PDE5 Inhibition by Pyrazole Derivatives: A Comprehensive Comparison Guide

Executive Summary The development of phosphodiesterase type 5 (PDE5) inhibitors has revolutionized the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). Among the various chemical scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of phosphodiesterase type 5 (PDE5) inhibitors has revolutionized the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). Among the various chemical scaffolds explored, pyrazole derivatives—most notably the pyrazolopyrimidinone core of sildenafil—have demonstrated exceptional clinical efficacy. This guide provides an objective comparison of pyrazole-based PDE5 inhibitors against other structural classes, detailing the mechanistic causality behind their function. Furthermore, it outlines a highly robust, self-validating in vitro Fluorescence Polarization (FP) assay protocol designed for researchers and drug development professionals.

Mechanistic Grounding: The Pyrazole Scaffold

To understand why pyrazole derivatives are highly effective PDE5 inhibitors, one must examine the NO/cGMP signaling cascade. Upon sexual stimulation, nitric oxide (NO) activates soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP)[1]. cGMP acts as a secondary messenger, activating Protein Kinase G (PKG) to induce smooth muscle relaxation[2].

PDE5 terminates this signal by hydrolyzing cGMP into inactive 5'-GMP. Pyrazole derivatives, particularly pyrazolopyrimidinones, are structurally designed to mimic the purine ring of cGMP. This structural mimicry allows them to competitively bind to the catalytic active site of the PDE5 enzyme, preventing the degradation of cGMP and thereby prolonging vasodilation[3].

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP (Active) sGC->cGMP Catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Binds Relax Smooth Muscle Relaxation PKG->Relax Induces GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Inhibitor Pyrazole Derivatives (e.g., Sildenafil) Inhibitor->PDE5 Blocks

Diagram 1: The NO/cGMP signaling pathway and the mechanism of PDE5 inhibition.

Comparative Potency and Selectivity

When benchmarking novel pyrazole derivatives, it is critical to compare their half-maximal inhibitory concentration (IC50) and selectivity profiles against established therapeutics. Sildenafil (a pyrazolopyrimidinone) and Tadalafil (a carboline derivative) serve as the primary reference standards.

While sildenafil exhibits a highly potent IC50 of approximately 3.5 to 5.6 nM[1][3], its selectivity over PDE6 (the enzyme responsible for retinal phototransduction) is only about 10-fold, which can lead to visual disturbances. In contrast, novel experimental pyrazole derivatives (such as Compound 15) are often engineered to balance potency with distinct pharmacokinetic profiles or improved solubility, even if their absolute IC50 is higher[4].

Table 1: In Vitro PDE5 Inhibition and Selectivity
CompoundStructural ClassPDE5 IC50 (nM)PDE6 IC50 (nM)Selectivity (PDE5/PDE6)
Pyrazolopyrimidinone3.5 - 5.6~35 - 56~10x
Tadalafil Carboline derivative4.0>1000>250x
Novel Pyrazole72.0~3314.6x

Assay Methodology: The Causality of Fluorescence Polarization

To generate the data shown above, researchers rely on in vitro biochemical assays. While radiometric assays (using [3H]-cGMP) are sensitive, they require hazardous radioactive handling. Fluorescence Polarization (FP) has emerged as the gold standard due to its automation-friendly, homogeneous "mix-incubate-read" format[5].

The Physical Principle (Causality): The assay utilizes a fluorescently labeled substrate, FAM-cGMP. Because it is a small molecule, it tumbles rapidly in solution, emitting depolarized light. When active PDE5 hydrolyzes FAM-cGMP into FAM-GMP, a proprietary binding agent is introduced that specifically recognizes the GMP moiety. This binding creates a massive molecular complex that tumbles very slowly, preserving the polarization of the emitted light[6].

  • High PDE5 Activity (No Inhibitor) = High Polarization (mP).

  • High PDE5 Inhibition (Effective Pyrazole) = Low Polarization (mP).

Workflow Prep 1. Reagent Prep (Enzyme, Substrate) PreInc 3. Pre-incubation (PDE5 + Inhibitor) Prep->PreInc Dilute 2. Compound Dilution (Serial in DMSO) Dilute->PreInc React 4. Reaction Initiation (Add FAM-cGMP) PreInc->React Stop 5. Termination (Add Binding Agent) React->Stop Read 6. FP Detection (Microplate Reader) Stop->Read Analyze 7. Data Analysis (IC50 Calculation) Read->Analyze

Diagram 2: Step-by-step workflow for the Fluorescence Polarization PDE5 inhibition assay.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the following protocol integrates internal controls to validate the assay window and confirm reagent stability.

Materials Required
  • Enzyme: Recombinant human PDE5A1 (purified).

  • Substrate: Fluorescein-labeled cGMP (FAM-cGMP).

  • Buffer: 40 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA[7].

  • Detection: FP binding agent (e.g., IMAP nanoparticles or anti-GMP antibody).

Step-by-Step Methodology
  • Compound Preparation: Serially dilute the test pyrazole derivative and the reference standard (Sildenafil) in 100% DMSO. Dilute further in assay buffer to achieve a final DMSO concentration of

    
     1% in the well to prevent solvent-induced enzyme denaturation.
    
  • Self-Validating Controls Setup:

    • Vehicle Control (Max Signal): Add assay buffer, DMSO (1%), and PDE5 enzyme. (Validates 100% enzyme activity).

    • Blank Control (Min Signal): Add assay buffer and DMSO (1%) without enzyme. (Validates the baseline polarization of the free FAM-cGMP tracer).

  • Pre-Incubation (Critical Step): Add 10 µL of the PDE5 enzyme to the 384-well microplate containing the diluted inhibitors. Incubate at room temperature for 15 minutes.

    • Causality: Pyrazole derivatives are competitive inhibitors. Pre-incubation allows the compound to reach thermodynamic binding equilibrium with the enzyme before the high-affinity substrate is introduced[6].

  • Reaction Initiation: Add 10 µL of the FAM-cGMP substrate to all wells to start the hydrolysis. Incubate at 37°C for 60 minutes[8].

  • Termination and Detection: Stop the reaction by adding the binding agent (which often contains EDTA to chelate the

    
     required for PDE5 activity). Incubate for 60 minutes at room temperature, then read the microplate on an FP-capable reader (Excitation: ~485 nm, Emission: ~530 nm).
    
Data Analysis

Calculate the percentage of inhibition for each well using the formula:



Plot the % Inhibition against the 

of the compound concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to derive the IC50 value. A successful assay is validated if the Sildenafil reference curve yields an IC50 between 3.5 and 5.6 nM[1][3].

References

Sources

Validation

comparative analysis of pyrazole synthesis methods

Title: Comparative Analysis of Pyrazole Synthesis Methods: A Technical Guide for Drug Development Introduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approv...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Pyrazole Synthesis Methods: A Technical Guide for Drug Development

Introduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including celecoxib (anti-inflammatory), crizotinib (anticancer), and rimonabant[1]. For drug development professionals, selecting the optimal pyrazole synthesis route is a critical decision that dictates overall yield, regioselectivity, and scalability[2]. While classical methods have historically dominated, modern demands for green chemistry and complex substitution patterns have driven the adoption of alternative methodologies[3]. This guide provides an objective, data-driven comparison of classical Knorr condensations, 1,3-dipolar cycloadditions, and microwave-assisted multicomponent reactions (MCRs), complete with self-validating experimental protocols.

Mechanistic Pathways & Strategic Selection

Pyrazole_Synthesis_Workflows P1 1,3-Dicarbonyls + Hydrazines R1 Knorr Synthesis (Cyclocondensation) P1->R1 P2 Alkynes/Alkenes + 1,3-Dipoles R2 [3+2] Cycloaddition (Dipolar) P2->R2 P3 Aldehydes + Hydrazines + Active Methylenes R3 Multicomponent Reaction (Microwave/Ultrasound) P3->R3 I1 Hydrazone Intermediate R1->I1 I2 Pyrazoline Intermediate R2->I2 Prod Substituted Pyrazole Core R3->Prod One-Pot Cascade I1->Prod Dehydration (-H2O) I2->Prod Oxidation (-H2)

Figure 1: Mechanistic pathways of classical and modern pyrazole synthesis.

The construction of the pyrazole ring generally follows one of three distinct mechanistic logic paths:

  • Classical Knorr Synthesis: Relies on the condensation of 1,3-dicarbonyl compounds with hydrazines. While robust, thermodynamic equilibration at high temperatures often leads to poor regioselectivity when using unsymmetrical diketones[4].

  • 1,3-Dipolar Cycloaddition: Utilizes diazo compounds or in situ generated nitrile imines reacting with alkynes or electron-deficient olefins. This [3+2] approach provides exceptional regiocontrol, making it ideal for highly functionalized, sterically hindered targets.

  • Multicomponent Reactions (MCRs): Often accelerated by microwave (MW) or ultrasound irradiation, MCRs assemble the pyrazole core from three or more simple precursors (e.g., aldehydes, active methylenes, and hydrazines) in a single pot. This maximizes atom economy and minimizes hazardous byproducts[3],[5].

Quantitative Performance Comparison

To objectively evaluate these methods, we must compare their performance metrics across typical pharmaceutical workflows. The data below synthesizes recent literature findings to guide route selection based on project constraints[1],[3],[4].

Synthesis MethodKey PrecursorsTypical YieldReaction TimeTemp / EnergyRegioselectivity
Classical Knorr 1,3-Diketones + Hydrazines50–85%2–12 hReflux (80–100°C)Poor to Moderate
Modified Knorr (DMA) 1,3-Diketones + Arylhydrazines59–98%1–4 hRoom Temp (25°C)Excellent
[3+2] Cycloaddition Alkynes + Diazo Compounds70–95%4–24 hRT to 80°C (Metal Cat.)Excellent
Microwave MCR Aldehydes + Active Methylenes80–99%5–15 minMW (150–400W)Good to Excellent

Self-Validating Experimental Protocols

As an application scientist, it is crucial to understand why a protocol works, not just how to execute it. The following methodologies are designed as self-validating systems, where physical observations confirm mechanistic milestones.

Protocol A: Regioselective Knorr Synthesis (Modified Room-Temperature Approach) Objective: Synthesize 1-aryl-3,4,5-substituted pyrazoles with high regiocontrol. Causality: Traditional Knorr reactions under reflux conditions provide the thermodynamic energy required for intermediate hydrazones to equilibrate, yielding a mixture of regioisomers. By conducting the reaction in N,N-dimethylacetamide (DMA) at room temperature, the polar aprotic solvent stabilizes the transition state of the initial nucleophilic attack by the more nucleophilic nitrogen of the arylhydrazine. This kinetically traps the desired regioisomer[4].

  • Step 1: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in anhydrous DMA (0.5 M concentration).

  • Step 2: Add arylhydrazine (1.1 equiv) dropwise at 25°C under continuous stirring.

  • Step 3: Stir the reaction mixture at room temperature for 1–4 hours.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc). The appearance of a single, distinct product spot (rather than two closely eluting spots typical of regioisomer mixtures) confirms kinetic regiocontrol.

  • Step 4: Quench with ice water to precipitate the product. Filter, wash with cold water, and dry under a vacuum. Expected yield: 59–98%[2],[4].

Protocol B: Microwave-Assisted Multicomponent Synthesis Objective: Rapid, green synthesis of highly substituted pyrazoles. Causality: Microwave irradiation directly couples with the dipole moments of the reactants, causing rapid, localized volumetric heating. This circumvents the slow conductive heating of conventional oil baths, overcoming the activation energy barrier for the domino Knoevenagel-Michael-cyclization sequence in minutes. The drastically reduced reaction time suppresses the formation of thermodynamic degradation byproducts[3],[5].

  • Step 1: In a microwave-safe vessel, combine aromatic aldehyde (1.0 equiv), malononitrile (1.0 equiv), and hydrazine hydrate (1.2 equiv).

  • Step 2: Add a minimal amount of ethanol (or proceed solvent-free if the reactants form a eutectic melt).

  • Step 3: Subject the mixture to microwave irradiation (typically 150W–300W) at 80–100°C for 5–15 minutes[3].

  • Self-Validation: The reaction mixture will rapidly transition from a clear solution to a heavy, opaque precipitate within the first 10 minutes. This visual phase change indicates successful cyclocondensation and product insolubility in the green solvent.

  • Step 4: Cool to room temperature, filter the precipitate, and recrystallize from ethanol. Expected yield: 80–99%[3].

Protocol C: Copper-Catalyzed [3+2] Dipolar Cycloaddition Objective: Access sterically hindered 1,4-disubstituted pyrazoles. Causality: Uncatalyzed cycloadditions require harsh conditions and often yield mixtures. The addition of a Copper(I) catalyst coordinates with the terminal alkyne, increasing its electrophilicity and forming a reactive copper-acetylide intermediate. Simultaneously, the base generates the diazo dipole in situ. This dual-activation mechanism strictly dictates the trajectory of the [3+2] cycloaddition, exclusively yielding the 1,4-disubstituted pyrazole.

  • Step 1: Suspend terminal alkyne (1.0 equiv), tosylhydrazone (1.2 equiv), CuI (10 mol%), and K

    
    CO
    
    
    
    (2.0 equiv) in DMF.
  • Step 2: Heat the mixture to 80°C under an inert nitrogen atmosphere for 4–12 hours.

  • Self-Validation: Gentle gas evolution (N

    
     bubbling) will be observed as the tosylhydrazone decomposes into the active diazo intermediate. The cessation of bubbling serves as a visual indicator that the dipole precursor has been fully consumed.
    
  • Step 3: Dilute with EtOAc, wash with brine to remove DMF, dry over Na

    
    SO
    
    
    
    , and purify via column chromatography. Expected yield: 70–95%.

Conclusion

The evolution of pyrazole synthesis from classical Knorr condensations to microwave-assisted multicomponent reactions and catalyzed cycloadditions reflects a broader industry shift toward precision, speed, and sustainability. By aligning the mechanistic advantages of each route with specific structural targets, researchers can drastically optimize their drug discovery pipelines.

References

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review, ijpsjournal.com.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques, rsc.org.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues, rsc.org.
  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential, mdpi.com.

Sources

Comparative

Biological Evaluation of Novel Pyrazolo[4,3-d]pyrimidin-7-ones: A Comparative Technical Guide

Executive Summary: Beyond the Sildenafil Standard The pyrazolo[4,3-d]pyrimidin-7-one scaffold represents a privileged structure in medicinal chemistry, most famously serving as the core of Sildenafil (Viagra) . While fir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond the Sildenafil Standard

The pyrazolo[4,3-d]pyrimidin-7-one scaffold represents a privileged structure in medicinal chemistry, most famously serving as the core of Sildenafil (Viagra) . While first-generation inhibitors revolutionized the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH), they suffer from well-documented off-target liabilities—specifically cross-reactivity with PDE6 (causing visual disturbances) and PDE1 (causing hypotension/flushing).

This guide evaluates the next generation of "7-one" derivatives. Unlike the broad-spectrum inhibition of early congeners, novel derivatives utilize N1- and C3-substituent optimization to achieve super-selectivity . This document provides a technical roadmap for evaluating these novel compounds, contrasting their performance metrics directly against Sildenafil and Tadalafil.

The Scaffold Architecture & SAR Logic

To evaluate these compounds, one must understand the structural causality of their function. The pyrazolo[4,3-d]pyrimidin-7-one system is a bioisostere of guanine (the base of cGMP).

  • The Core: The pyrazolo[4,3-d]pyrimidine ring mimics the purine ring of cGMP, allowing it to dock into the catalytic pocket of Phosphodiesterase-5 (PDE5).

  • The 7-one Moiety: Acts as a hydrogen bond acceptor, mimicking the C6-carbonyl of guanine. This interaction is non-negotiable for high-affinity binding.

  • The "Novel" Zone (C3 & N1):

    • Standard (Sildenafil): Methyl at N1, Propyl at C3.

    • Novel Optimization: Bulky lipophilic groups at C3 (e.g., aryl or heteroaryl extensions) often improve selectivity against PDE6 by exploiting the subtle hydrophobic pocket differences between the isozymes.

Comparative Efficacy: Novel Derivatives vs. Standards[1]

The following data compares a representative "Novel Candidate" (Compound 5, based on recent optimization literature like Reddy et al.) against market standards.

Table 1: Enzymatic Potency and Selectivity Profile
CompoundPDE5 IC₅₀ (nM)PDE6 IC₅₀ (nM)Selectivity Ratio (PDE6/PDE5)Clinical Implication
Sildenafil (Standard) 3.538~10 High risk of visual side effects (blue haze).
Tadalafil (Alternative) 2.0>10,000>5,000Low visual risk, but distinct scaffold (β-carboline).
Novel Compound 5 1.2 >800 ~660 Superior potency with significantly reduced visual liability.
Novel Compound 7d 4.5120~26Moderate improvement; potential antiproliferative off-targets.

Key Insight: While Tadalafil offers the best selectivity, it requires a completely different chemical class. The "Novel Compound 5" demonstrates that the pyrazolo[4,3-d]pyrimidin-7-one scaffold can achieve high selectivity if the C3-substituent is optimized to clash with the PDE6 non-catalytic domain, a feat Sildenafil fails to achieve.

Mechanism of Action: The NO/cGMP Signaling Pathway

To validate biological activity, researchers must confirm the compound acts via the Nitric Oxide (NO) pathway. The inhibitor prevents the degradation of cGMP, sustaining the signal for smooth muscle relaxation.

G NO Nitric Oxide (NO) GC Guanylyl Cyclase NO->GC Activates cGMP cGMP (Cyclic Guanosine Monophosphate) GC->cGMP Converts GTP to GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis by PDE5 Relax Smooth Muscle Relaxation (Vasodilation) PKG->Relax Phosphorylation Cascade PDE5 PDE5 Enzyme (Degradation) PDE5->GMP Inhibitor Pyrazolo[4,3-d]pyrimidin-7-one (Inhibitor) Inhibitor->PDE5 BLOCKS

Figure 1: The NO/cGMP signaling cascade. The novel inhibitor targets the PDE5 node, preventing cGMP hydrolysis and sustaining vasodilation.

Experimental Protocols (Self-Validating Systems)

To reproduce the data in Table 1, use the following industry-standard protocols.

Protocol A: Fluorescence Polarization (FP) PDE5 Assay

Why this method? Unlike radioactive SPA methods, FP is homogeneous, non-radioactive, and ratiometric, reducing false positives from liquid handling errors.

Reagents:

  • Recombinant human PDE5A1 enzyme.

  • FAM-cGMP substrate (Fluorescein-labeled).

  • IMAP Binding Reagent (Molecular Devices) or equivalent metal-binding nanoparticles.

Step-by-Step Workflow:

  • Preparation: Dilute Novel Compounds in DMSO (10 mM stock) and serially dilute in Assay Buffer (10 mM Tris-HCl, pH 7.2, 10 mM MgCl₂, 0.05% NaN₃).

  • Enzyme Incubation: Add 10 µL of PDE5 enzyme (approx. 0.2 ng/well) to a 384-well black plate. Add 5 µL of compound. Incubate for 15 min at RT to allow inhibitor binding.

  • Reaction Start: Add 5 µL of FAM-cGMP substrate (100 nM final concentration).

  • Kinetics: Incubate for 60 minutes at RT. The PDE5 enzyme cleaves the phosphate group from cGMP.

  • Termination: Add 60 µL of IMAP Binding Reagent.

    • Mechanism: The binding reagent complexes with the product (GMP) but not the substrate (cGMP).

    • Readout: Small cGMP rotates fast (Low Polarization). Complexed GMP rotates slow (High Polarization).

  • Analysis: Measure FP (mP) on a multi-mode plate reader (Ex 485 nm / Em 520 nm).

    • Validation: High mP = High Activity (High GMP). Low mP = High Inhibition (Intact cGMP).

Protocol B: Selectivity Profiling (The Critical Step)

Do not rely solely on PDE5 data. You must run a counter-screen against PDE6 (isolated from bovine retina) and PDE1 (bovine heart).

  • Acceptance Criteria: A viable clinical candidate must show >50-fold selectivity against PDE6 to minimize retinal side effects.

Evaluation Workflow

The following diagram illustrates the logical flow from synthesis to lead selection.

Workflow Start Novel Pyrazolo[4,3-d] Synthesis Screen1 Primary Screen: PDE5 Enzymatic Assay (Target < 10 nM) Start->Screen1 Decision1 Potent? Screen1->Decision1 Screen2 Selectivity Panel: PDE6 (Retina) & PDE1 (Heart) Decision1->Screen2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 Selectivity > 50-fold? Screen2->Decision2 CellAssay Cellular Assay: cGMP Accumulation (Smooth Muscle Cells) Decision2->CellAssay Yes Decision2->Discard No ADME ADME Profiling: Solubility & Metabolic Stability CellAssay->ADME Lead Lead Candidate ADME->Lead

Figure 2: The critical path for evaluating pyrazolo[4,3-d]pyrimidin-7-ones. Note the "Selectivity Gate" (Decision 2) which eliminates most Sildenafil analogs.

Emerging Applications: Anticancer Potential[2][3][4][5]

While this guide focuses on PDE5, it is scientifically negligent to ignore the "poly-pharmacology" of this scaffold. Recent studies (e.g., Li et al., 2013) indicate that modifications at the C3 position can shift the affinity from PDE5 to Cyclin-Dependent Kinases (CDKs) .

  • The Switch: Replacing the C3-propyl group (standard for PDE5) with a bulky aryl-amine often abolishes PDE5 activity and enhances CDK2/CDK9 inhibition.

  • Evaluation: If your compound fails the PDE5 selectivity screen (Decision 2 above), do not immediately discard it. Screen against a Kinase Panel (specifically CDK2, EGFR, and Src). It may be a potent antiproliferative agent.[1][2][3]

References

  • Reddy, G. L., et al. (2019). Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction. Bioorganic Chemistry.

  • Terrett, N. K., et al. (1996). Sildenafil (VIAGRA), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction. Bioorganic & Medicinal Chemistry Letters.

  • Li, Y., et al. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues as anti-tumor agents.[4] European Journal of Medicinal Chemistry.

  • Rotella, D. P. (2002). Phosphodiesterase 5 inhibitors: current status and potential applications. Nature Reviews Drug Discovery.

Sources

Validation

A Spectroscopic Guide to 3-methyl-1-propyl-1H-pyrazole-5-carboxylic Acid and Its Derivatives: An In-Depth Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed spectroscopic comparison of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid and its primary ester and amide derivatives. Pyra...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid and its primary ester and amide derivatives. Pyrazole scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. An accurate and thorough understanding of their structural and electronic properties, as revealed through spectroscopy, is paramount for rational drug design, quality control, and metabolic studies.

Herein, we delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish the parent acid from its derivatives. This analysis is grounded in the fundamental principles of each technique, explaining not just what is observed, but why specific spectral changes occur upon functional group modification. By synthesizing theoretical knowledge with practical experimental data, this guide serves as a self-validating resource for professionals in the chemical and pharmaceutical sciences.

The Core Scaffold: 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid

The parent compound, 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid, possesses a distinct set of structural features that give rise to a unique spectroscopic fingerprint. This baseline signature is the key against which all derivatives are compared.

  • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its aromaticity influences the chemical environment of its constituent atoms.

  • N1-Propyl Group: An alkyl substituent on the "pyrrole-like" nitrogen, which is crucial for modulating lipophilicity and molecular interactions.

  • C3-Methyl Group: An alkyl substituent that influences the electronic density of the pyrazole ring.

  • C5-Carboxylic Acid: A key functional group that is often modified to create prodrugs (esters) or modulate binding interactions (amides). Its acidic proton and carbonyl group are primary reporters in spectroscopic analysis.

Spectroscopic Techniques: Principles and Application

A multi-technique approach is essential for unambiguous structural characterization. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ), spin-spin coupling (J-coupling), and integration of signals, the connectivity of atoms can be definitively established[4]. For complex structures, two-dimensional (2D) NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for assigning quaternary carbons and confirming long-range connectivity[5][6].

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by measuring the absorption of infrared radiation corresponding to their characteristic vibrational frequencies. The presence, absence, or shift of specific absorption bands provides direct evidence of chemical transformations, such as the conversion of a carboxylic acid to an ester or an amide[7][8].

Mass Spectrometry (MS)

MS provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This allows for the confirmation of the elemental composition and offers insights into the molecule's structure and stability[9][10]. The fragmentation pathways are often predictable and serve as a secondary confirmation of the functional groups present[11].

Comparative Spectroscopic Analysis: Acid vs. Derivatives

The transformation of the C5-carboxylic acid group into an ester or an amide introduces distinct and predictable changes across all three spectroscopic techniques.

From Acid to Ester: Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate

Esterification replaces the acidic proton with an alkyl group (in this case, ethyl), profoundly altering the molecule's electronic and physical properties.

  • NMR Analysis: The most telling change is the disappearance of the broad singlet for the carboxylic acid proton (typically >10 ppm) and the appearance of new signals corresponding to the ethyl group: a quartet around 4.1-4.4 ppm (–O–CH₂ –CH₃) and a triplet around 1.2-1.4 ppm (–O–CH₂–CH₃ ). The C5-carbonyl carbon also experiences a slight shift in the ¹³C NMR spectrum.

  • IR Analysis: The broad O–H stretching band of the carboxylic acid (typically 2500-3300 cm⁻¹) vanishes completely. The C=O stretching frequency shifts from the ~1700-1725 cm⁻¹ range (for the hydrogen-bonded acid dimer) to a higher wavenumber of ~1720-1740 cm⁻¹, characteristic of an α,β-unsaturated ester[12].

  • MS Analysis: The molecular ion peak (M⁺) will increase by 28 Da (the mass of C₂H₄, representing the addition of an ethyl group and loss of a hydrogen atom). The fragmentation pattern will now include characteristic losses of the ethoxy group (•OCH₂CH₃) or ethylene (C₂H₄) via McLafferty rearrangement.

From Acid to Amide: 3-methyl-1-propyl-1H-pyrazole-5-carboxamide

Amidation replaces the hydroxyl of the carboxylic acid with an amino group, introducing N-H bonds and changing the nature of the carbonyl group.

  • NMR Analysis: The carboxylic acid O-H proton signal is replaced by one or two new signals for the amide N-H protons, which often appear as broad singlets between 5.0 and 8.5 ppm. In the ¹³C NMR spectrum, the C5-carbonyl carbon shifts to a different resonance compared to both the acid and the ester, typically around 160-170 ppm.

  • IR Analysis: The broad O-H stretch is replaced by N–H stretching bands in the 3100-3500 cm⁻¹ region. A primary amide (–CONH₂) will show two distinct bands (symmetric and asymmetric stretches). The C=O stretch (Amide I band) appears at a lower wavenumber than the acid or ester, typically between 1630-1695 cm⁻¹, due to resonance delocalization. A prominent N–H bending vibration (Amide II band) also appears around 1550-1640 cm⁻¹[13].

  • MS Analysis: The molecular ion peak (M⁺) will increase by 1 Da relative to the parent acid (mass of NH₂ minus OH). Amide fragmentation is characterized by α-cleavage and can involve the loss of the amide group.

Summary of Spectroscopic Data
Compound Technique Key Differentiating Features
Parent Acid ¹H NMR Broad singlet >10 ppm (–COOH).
¹³C NMR Carbonyl carbon (C=O) at ~165-175 ppm.
IR Broad O–H stretch (2500-3300 cm⁻¹); C=O stretch at ~1700-1725 cm⁻¹.
MS Molecular ion peak (M⁺); characteristic loss of •OH and •COOH.
Ethyl Ester ¹H NMR Absence of –COOH proton; Quartet at ~4.3 ppm (–OCH₂–); Triplet at ~1.3 ppm (–CH₃).
¹³C NMR Carbonyl carbon at ~160-170 ppm; signals for O–CH₂ (~60 ppm) and CH₃ (~14 ppm).
IR Absence of O–H stretch; C=O stretch shifts to higher frequency (~1720-1740 cm⁻¹).
MS M⁺ is 28 Da higher than acid; fragmentation includes loss of •OC₂H₅.
Primary Amide ¹H NMR Absence of –COOH proton; one or two broad singlets at 5.0-8.5 ppm (–CONH₂).
¹³C NMR Carbonyl carbon at ~160-170 ppm.
IR Absence of O–H stretch; N–H stretches (3100-3500 cm⁻¹); C=O (Amide I) at ~1630-1695 cm⁻¹; N-H bend (Amide II) at ~1550-1640 cm⁻¹.
MS M⁺ is 1 Da lower than acid; fragmentation includes α-cleavage.

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible spectroscopic data.

General Synthesis Workflow

The derivatization of the parent acid follows standard organic chemistry procedures. The workflow illustrates the conversion to the key ester and amide derivatives.

G cluster_0 Synthesis Pathway A 3-methyl-1-propyl-1H- pyrazole-5-carboxylic acid B Acid Chloride Intermediate (via SOCl₂ or (COCl)₂) A->B Activation C Ethyl Ester Derivative A->C Fischer Esterification (+ H⁺, Ethanol, Heat) B->C + Ethanol/Pyridine D Amide Derivative B->D + Ammonia G start Analyze Sample ir_check IR: Broad peak 2500-3300 cm⁻¹? start->ir_check nmr_check_acid ¹H NMR: Broad singlet >10 ppm? ir_check->nmr_check_acid Yes ir_check_nh IR: Two peaks 3100-3500 cm⁻¹? ir_check->ir_check_nh No acid Identified: Parent Carboxylic Acid nmr_check_acid->acid Yes inconclusive Inconclusive Data Re-evaluate nmr_check_acid->inconclusive No nmr_check_amide ¹H NMR: Broad singlet(s) 5-8.5 ppm? ir_check_nh->nmr_check_amide Yes nmr_check_ester ¹H NMR: Quartet (~4.3 ppm) & Triplet (~1.3 ppm)? ir_check_nh->nmr_check_ester No amide Identified: Amide Derivative nmr_check_amide->amide Yes nmr_check_amide->inconclusive No ester Identified: Ester Derivative nmr_check_ester->ester Yes nmr_check_ester->inconclusive No

Sources

Comparative

A Researcher's Guide to Assessing the Selectivity of Pyrazole Carboxylic Acid-Derived PDE5 Inhibitors

This guide provides an in-depth comparison of pyrazole carboxylic acid-derived phosphodiesterase 5 (PDE5) inhibitors, focusing on the critical aspect of selectivity. For researchers in drug development, achieving high ta...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of pyrazole carboxylic acid-derived phosphodiesterase 5 (PDE5) inhibitors, focusing on the critical aspect of selectivity. For researchers in drug development, achieving high target selectivity is paramount to minimizing off-target effects and improving the therapeutic window of a candidate compound. Here, we will explore the underlying principles, experimental workflows, and data interpretation necessary for a robust assessment of inhibitor selectivity, using the promising pyrazole carboxylic acid scaffold as our framework.

The Central Role of PDE5 and the Imperative of Selectivity

Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1] It specifically hydrolyzes cGMP, a second messenger that mediates a wide range of physiological processes, including the relaxation of smooth muscle cells.[2] Inhibition of PDE5 leads to an accumulation of intracellular cGMP, enhancing smooth muscle relaxation and vasodilation.[3][4] This mechanism is the foundation for the therapeutic success of PDE5 inhibitors in treating erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[5][6]

However, the human genome contains 11 families of phosphodiesterases (PDE1-11), many of which share structural similarities in their catalytic domains.[3][7] Non-selective inhibition of these other PDE isoforms can lead to a range of adverse effects, underscoring the critical need for highly selective inhibitors.[8][9]

  • PDE1: Found in the heart and vascular smooth muscle; its inhibition can lead to vasodilation and tachycardia.[9][10]

  • PDE6: Located exclusively in the retina; its inhibition is associated with visual disturbances, such as a blue-green tinge to vision.[9][11]

  • PDE11: Expressed in skeletal muscle, prostate, and testes; its inhibition has been linked to myalgia and back pain.[3][11]

The pyrazole carboxylic acid scaffold has emerged as a promising starting point for the design of novel, selective PDE5 inhibitors due to its established binding modes and synthetic tractability.[12][13]

The cGMP Signaling Pathway

The diagram below illustrates the central role of PDE5 in modulating cGMP levels. Effective inhibitors must selectively target PDE5 to prevent cGMP hydrolysis without significantly affecting other PDE isoforms that regulate cGMP or cAMP.

cGMP_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive activates sGC_active sGC (Active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC (Active) PKG Protein Kinase G (PKG) Activation cGMP->PKG GMP 5'-GMP (Inactive) cGMP->GMP hydrolysis by Off_Target_PDEs Other PDEs (e.g., PDE1, PDE6, PDE11) cGMP->Off_Target_PDEs hydrolysis by Relaxation Smooth Muscle Relaxation PKG->Relaxation PDE5 PDE5 PDE5->cGMP Inhibitor Pyrazole Carboxylic Acid Inhibitor Inhibitor->PDE5 inhibits

Caption: The cGMP signaling pathway and the inhibitory action of a PDE5 inhibitor.

The Experimental Framework for Assessing Selectivity

A systematic, multi-step process is required to reliably determine the selectivity profile of a new chemical entity. The foundation of this assessment is a panel of in vitro enzymatic assays.

Workflow for Determining PDE Inhibitor Selectivity

This workflow provides a logical progression from initial screening to comprehensive profiling, ensuring that resources are focused on the most promising candidates.

Selectivity_Workflow A Compound Synthesis (Pyrazole Carboxylic Acid Scaffold) B Primary Screen: PDE5 Potency Assay (IC50) A->B C Decision Point: Potency > Threshold? (e.g., IC50 < 100 nM) B->C D Secondary Screen: Selectivity Panel Assay (IC50 against PDE1, 3, 4, 6, 11, etc.) C->D Yes G Discard or Resynthesize C->G No E Data Analysis: Calculate Selectivity Ratios (IC50 off-target / IC50 PDE5) D->E F Lead Candidate Selection (High Potency & Selectivity) E->F

Caption: A typical experimental workflow for assessing PDE inhibitor selectivity.

Experimental Protocol: In Vitro Phosphodiesterase (PDE) Inhibitor Selectivity Assay

This protocol describes a robust, self-validating method for determining the IC50 values of a test compound against a panel of PDE isoforms. This example uses a well-established radiolabeled substrate method.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a panel of human PDE isoforms (e.g., PDE1-11) and thereby establish its selectivity profile.

Materials:

  • Recombinant human PDE enzymes (full panel: PDE1-11)

  • [³H]-cGMP and [³H]-cAMP (radiolabeled substrates)

  • Unlabeled cGMP and cAMP

  • Test compounds (e.g., pyrazole carboxylic acid derivatives) and reference inhibitors (e.g., sildenafil, tadalafil)

  • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT

  • Snake venom nucleotidase (from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex AG 1-X8)

  • Scintillation vials and scintillation fluid

  • 96-well microplates

Self-Validating System & Controls:

  • Positive Control: A known, potent inhibitor for each PDE isoform being tested (e.g., sildenafil for PDE5, rolipram for PDE4). This confirms enzyme activity and the assay's ability to detect inhibition.

  • Negative Control: Vehicle (e.g., DMSO) without any inhibitor. This establishes the 100% enzyme activity baseline (maximum signal).

  • Blank Control: Reaction mixture without the PDE enzyme. This measures background signal (minimum signal).

  • Substrate Linearity: Ensure the substrate concentration is at or below the Michaelis-Menten constant (Km) for each enzyme to ensure competitive inhibition is accurately measured.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds and reference inhibitors in the vehicle (e.g., DMSO). A typical starting concentration is 10 mM, diluted down to the pM range to generate a 10- to 12-point dose-response curve.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • 50 µL of Assay Buffer.

    • 25 µL of the diluted test compound, reference inhibitor, or vehicle control.

    • 25 µL of the appropriate PDE enzyme, diluted in Assay Buffer to a concentration that yields ~30-50% substrate hydrolysis in the negative control wells during the incubation period.

  • Initiate Reaction: Start the reaction by adding 25 µL of the radiolabeled substrate ([³H]-cGMP for PDE1, 2, 5, 6, 9, 10, 11; [³H]-cAMP for PDE3, 4, 7, 8), diluted in Assay Buffer to a final concentration of ~0.1 µM.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

  • Terminate Reaction: Stop the enzymatic reaction by boiling the plate for 1 minute or by adding a stop solution (e.g., 0.1 M HCl).

  • Nucleotidase Digestion: Add 25 µL of snake venom nucleotidase (1 mg/mL) to each well. Incubate at 30°C for 15 minutes. This step converts the radiolabeled 5'-monophosphate product (e.g., [³H]-GMP) into a radiolabeled nucleoside (e.g., [³H]-guanosine).

  • Separation: Add the reaction mixture to an anion-exchange resin column or slurry. The unreacted, negatively charged substrate ([³H]-cGMP) will bind to the resin, while the neutral product ([³H]-guanosine) will pass through.

  • Quantification: Collect the eluate into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of hydrolyzed substrate and thus to the enzyme activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the negative (0% inhibition) and blank (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each PDE isoform.

Comparative Data & Structure-Activity Relationships (SAR)

The true value of the pyrazole carboxylic acid scaffold lies in its tunability. Minor chemical modifications can lead to significant changes in potency and selectivity. Structure-activity relationship (SAR) studies have shown that substitutions at the N1, C3, and C5 positions of the pyrazole ring, as well as modifications of the carboxylic acid ester, can dramatically influence binding affinity.[12] For instance, adding a phenyl group at the N1 position can substantially increase potency towards a target PDE.[12]

The table below presents hypothetical but representative data for a series of pyrazole carboxylic acid-derived PDE5 inhibitors (PCA-1, PCA-2) compared to established drugs.

CompoundPDE5 IC50 (nM)PDE1 IC50 (nM)PDE6 IC50 (nM)PDE11 IC50 (nM)Selectivity vs. PDE1 (Fold)Selectivity vs. PDE6 (Fold)Selectivity vs. PDE11 (Fold)
Sildenafil 3.5[11]140[11]34[11]74[11]40~10~21
Tadalafil 0.94[11]>10,000>10,00037[11]>10,600>10,600~40
Vardenafil 0.7[11]91[11]11[11]>10,000~130~15>14,000
Avanafil 5.2>10,000630>5,000>1,900~120>960
PCA-1 (Lead) 15.05,0009004,50033360300
PCA-2 (Optimized) 1.8>20,0001,200>20,000>11,100667>11,100

Note: IC50 values for established inhibitors are compiled from various sources and may show variability.[14] Data for Avanafil is illustrative of a highly selective second-generation inhibitor.[3][15] Data for PCA-1 and PCA-2 are hypothetical to demonstrate the principles of lead optimization.

Interpretation and Clinical Implications

The data table clearly illustrates the path of drug discovery.

  • Sildenafil and Vardenafil: These first-generation inhibitors show excellent potency for PDE5 but have limited selectivity against PDE6, which explains the potential for visual side effects at higher doses.[8][11]

  • Tadalafil: This compound exhibits remarkable selectivity against most PDEs but shows some cross-reactivity with PDE11, which may be associated with the reported side effects of myalgia.[3][11]

  • Avanafil: As a second-generation inhibitor, it demonstrates high selectivity across the board, which is believed to contribute to its improved tolerability profile.[3][15]

  • PCA-1 (Hypothetical Lead): This compound shows good initial potency and moderate selectivity. While promising, its 60-fold selectivity against PDE6 would warrant further optimization to minimize the risk of visual disturbances.

  • PCA-2 (Hypothetical Optimized Compound): Through structure-based design and SAR exploration, this optimized analog achieves sub-nanomolar potency for PDE5 while demonstrating outstanding selectivity (>600-fold) against all tested off-targets. A compound with this profile would be a strong candidate for further preclinical development, with a high probability of having a favorable side-effect profile.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively assess the selectivity of novel pyrazole carboxylic acid-derived compounds, paving the way for the development of safer and more effective next-generation PDE5 inhibitors.

References

  • Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Lawrence Berkeley National Laboratory. [Link]

  • Borrelli, F., et al. (2022). Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. MSD Manual Professional Edition. [Link]

  • BellBrook Labs (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. BellBrook Labs. [Link]

  • Kott, P., et al. (2012). Selectivity of Avanafil, a PDE5 Inhibitor for the Treatment of Erectile Dysfunction: Implications for Clinical Safety and Improved Tolerability. The Journal of Sexual Medicine. [Link]

  • Bunnage, M. E., et al. (2006). A Novel Series of Potent and Selective PDE5 Inhibitors with Potential for High and Dose-Independent Oral Bioavailability. Journal of Medicinal Chemistry. [Link]

  • Cleveland Clinic (2022). Phosphodiesterase Inhibitors: Types and Purpose. Cleveland Clinic. [Link]

  • Eurofins Discovery (n.d.). Cyclic Nucleotide Phosphodiesterases, Inhibition/Selectivity. Eurofins Discovery. [Link]

  • Alzheimer's Drug Discovery Foundation (2022). PDE5 Inhibitors. Alzheimer's Drug Discovery Foundation. [Link]

  • Singh, B., et al. (2023). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. Chemistry & Biodiversity. [Link]

  • Al-Harbi, K. S., et al. (2023). Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. Molecules. [Link]

  • Woroń, J., et al. (2023). The multifunctional role of phosphodiesterase 5 inhibitors in medicine. Via Medica Journals. [Link]

  • Kass, D. A., et al. (2007). Phosphodiesterase Type 5: Expanding Roles in Cardiovascular Regulation. Circulation Research. [Link]

  • Lutter, F. H., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

  • ResearchGate (n.d.). Structure−Activity Relationships of N -Acyl Pyrroloquinolone PDE-5 Inhibitors. ResearchGate. [Link]

  • ResearchGate (n.d.). A Novel Series of Potent and Selective PDE5 Inhibitors with Potential for High and Dose-Independent Oral Bioavailability. ResearchGate. [Link]

  • Pires, M., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit sildenafil in seized drug samples. F1000Research. [Link]

  • SciSpace (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • ResearchGate (n.d.). The selectivity of PDE5i for PDE isoforms, compared to PDE5 (PDE5 = 1). ResearchGate. [Link]

  • Singh, B., et al. (2023). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. PubMed. [Link]

  • Tímári, G., et al. (2005). Structure-activity relationships of PDE5 inhibitors. Current Medicinal Chemistry. [Link]

  • Cawrse, N., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Analytical and Bioanalytical Chemistry. [Link]

  • Aksoydan, B., et al. (2018). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Molecular Graphics & Modelling. [Link]

  • de Oliveira, R. J., et al. (2019). In Silico Mapping of Essential Residues in the Catalytic Domain of PDE5 Responsible for Stabilization of Its Commercial Inhibitors. Molecules. [Link]

  • Andersson, K. E. (2018). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology. [Link]

  • Al-Omary, F. A., et al. (2024). A novel phosphodiesterase target as a therapeutic approach: inhibiting DEN-induced hepatocellular carcinoma progression. EXCLI Journal. [Link]

  • Sharma, S., et al. (2020). Novel Pyrazolo[4, 3-c]Quinolin-3-One Derivatives as PDE5A Inhibitors. Letters in Drug Design & Discovery. [Link]

  • Manfroni, G., et al. (2006). Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. Journal of Medicinal Chemistry. [Link]

Sources

Validation

The Evolution of Pyrazole Synthesis: A Comparative Guide to Catalyst Performance

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs such as Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and Apixaban (anticoagulant). Historically, th...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs such as Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and Apixaban (anticoagulant). Historically, the classic Knorr pyrazole synthesis—the condensation of 1,3-dicarbonyl compounds with hydrazines—relied heavily on homogeneous acid catalysts under harsh reflux conditions.

As a Senior Application Scientist, I have observed firsthand the bottlenecks of these traditional methods: poor atom economy, tedious aqueous workups, toxic solvent waste, and the inability to recover the catalyst 1. Modern drug development demands scalable, green, and high-yielding alternatives. This guide objectively compares the performance of next-generation heterogeneous catalysts—ranging from solid acid resins to magnetic nanoparticles—providing actionable data and self-validating experimental protocols for synthetic chemists.

Mechanistic Causality: How Catalysts Dictate Reaction Efficiency

In pyrazole synthesis, the catalyst plays a dual role. First, it activates the carbonyl carbon (via Lewis or Brønsted acid sites), lowering the activation energy for nucleophilic attack by the hydrazine. Second, it facilitates the subsequent intramolecular cyclization and dehydration steps to yield the aromatic pyrazole ring.

Homogeneous catalysts (like acetic acid or p-TsOH) often suffer from product inhibition and dilute the reaction's thermodynamic driving force. In contrast, heterogeneous catalysts provide localized, high-concentration active sites while remaining insoluble. This phase separation drives the equilibrium forward and allows for simple mechanical or magnetic recovery 2.

Mechanism A 1,3-Dicarbonyl + Hydrazine B Catalyst Activation (Acidic/Basic Sites) A->B Coordination C Hydrazone Intermediate B->C Nucleophilic Attack D Intramolecular Cyclization C->D Catalyst-Assisted E Dehydration (-H2O) D->E Aromatization F Substituted Pyrazole E->F Final Product

Mechanistic pathway of catalyst-assisted pyrazole synthesis.

Quantitative Comparison of Catalyst Performance

To select the optimal catalyst for a synthetic workflow, one must balance reaction kinetics, environmental impact, and downstream processing. The table below summarizes the performance metrics of various catalytic systems based on recent empirical data.

Catalyst CategorySpecific ExampleReaction MediumTempTimeYieldRecyclability
Traditional Homogeneous Acetic Acid / PTSAOrganic SolventsReflux2–4 h<70%None
Solid Acid Resin Amberlyst-70AqueousRoom Temp15 min>90%Up to 5 cycles
Magnetic Nanoparticles CoFe₂O₄@SiO₂Aqueous / GreenRoom Temp<30 min>90%>5 cycles
Carbon-Based NPs Graphene OxideSolvent-free / GreenRoom Temp10–20 min>90%Multiple cycles

Deep Dive: Evaluating Catalyst Categories

Solid Acid Resins (e.g., Amberlyst-70)

Performance Insight: Amberlyst-70 is a macroreticular polymer-based catalyst. Its highly cross-linked hydrophobic backbone creates a unique microenvironment. When used in aqueous media, organic reactants are thermodynamically driven out of the water and into the hydrophobic pores where the sulfonic acid groups reside. This localized concentration effect drastically accelerates the reaction rate at room temperature, achieving 94% selectivity and yield in just 15 minutes 3. Causality: The resin eliminates the need for volatile organic compounds (VOCs) by turning water's poor solvation of organics into a kinetic advantage.

Magnetic Nanoparticles (MNPs)

Performance Insight: Catalysts like CoFe₂O₄@SiO₂ or Fe₃O₄-supported complexes offer an extreme surface-area-to-volume ratio, maximizing reactant-catalyst collisions 4. The silica coating prevents the agglomeration of the magnetic core and provides a robust platform for functionalization. Causality: The superparamagnetic nature of these particles allows for instantaneous recovery using an external neodymium magnet. This completely bypasses the need for vacuum filtration, which often leads to the mechanical degradation and mass loss of traditional solid catalysts 2.

Carbon-Based Nanocatalysts (Graphene Oxide)

Performance Insight: Graphene oxide (GO) acts as a highly efficient, metal-free Lewis base/acid catalyst. Its 2D sheet structure provides massive surface exposure, facilitating rapid condensation and cyclization in solvent-free or green solvent conditions without structural degradation over multiple cycles 5.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your lab, the following protocols incorporate self-validating checkpoints. A protocol is only as good as its built-in quality control.

Protocol A: Aqueous Synthesis of Pyrazoles using Amberlyst-70
  • Preparation: In a 50 mL round-bottom flask, add the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) to 10 mL of distilled water.

  • Catalysis: Add 10 mol% of Amberlyst-70 resin to the suspension.

  • Reaction & Validation: Stir the mixture at room temperature.

    • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. Complete consumption of the starting dicarbonyl typically occurs within 15 minutes.

  • Isolation: Filter the reaction mixture to separate the insoluble Amberlyst-70 resin. Extract the aqueous filtrate with ethyl acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude product from ethanol.

    • Self-Validation Check: Confirm product identity and regioselectivity via melting point determination and ¹H-NMR spectroscopy.

  • Catalyst Recovery: Wash the recovered resin with ethanol and dry at 60°C for 2 hours. The catalyst is now ready for the next cycle.

Protocol B: Multicomponent Synthesis using Magnetic Nanoparticles (MNPs)
  • Preparation: Mix an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol) in a green solvent system (e.g., water/ethanol mixture).

  • Catalysis: Introduce 15 mg of CoFe₂O₄@SiO₂ magnetic nanocatalyst.

  • Reaction & Validation: Stir at room temperature for 20-30 minutes.

    • Self-Validation Check: Observe the visual precipitation of the solid pyrazole derivative and confirm reaction completion via TLC.

  • Magnetic Separation: Place an external neodymium magnet against the flask wall. The MNPs will rapidly aggregate against the glass. Decant the clear liquid containing the product.

  • Purification: Wash the crude solid with water and recrystallize to obtain the pure pyrazole.

  • Catalyst Recovery: Wash the magnetically retained catalyst inside the flask with hot ethanol, dry under vacuum, and reuse directly for the next batch.

Workflow S1 Mix Reactants in Green Solvent S2 Add Magnetic Nanocatalyst S1->S2 S3 Stir at Room Temp (Reaction Phase) S2->S3 S4 Apply External Magnet S3->S4 Completion (TLC) S5 Decant Liquid (Product) S4->S5 Separation S6 Wash & Dry Catalyst S4->S6 Recovery S7 Purify Pyrazole (Recrystallization) S5->S7 S6->S2 Re-use (>5 cycles)

Workflow for magnetic nanoparticle-catalyzed pyrazole synthesis and recovery.

Conclusion

Transitioning from traditional homogeneous acids to advanced heterogeneous systems like Amberlyst-70 and MNPs is not merely an environmental choice; it is a fundamental performance upgrade. These catalysts offer superior kinetics, higher yields, and drastically simplified downstream processing. By adopting these self-validating protocols, synthetic chemists can streamline the development of pyrazole-based therapeutics while adhering to the principles of green chemistry.

References

  • Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst.Taylor & Francis Online.
  • Synthesis, Characterization, and Application of CoFe₂O₄@SiO₂@CPTES@Melamine Nanoparticles as a Magnetic Catalyst for the Synthesis of Pyrazole Derivatives.Journal of Applied Organometallic Chemistry.
  • Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles.Asian Journal of Green Chemistry.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.National Institutes of Health (NIH).
  • Magnetic Nanoparticles-Supported Synthesis of Pyrazole Scaffolds: A Review.ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and environmentally responsible disposal of specialized chemical reagents is just as critical as the experimental workflows they enable. 3-methyl-1-propyl-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and environmentally responsible disposal of specialized chemical reagents is just as critical as the experimental workflows they enable. 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid is a highly functionalized pyrazole derivative widely utilized in medicinal chemistry and agrochemical development[1]. However, its unique structural features—specifically the nitrogen-rich pyrazole ring and the reactive carboxylic acid moiety—dictate strict operational and disposal protocols.

This guide provides a comprehensive, self-validating system for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains rigorous safety and environmental compliance.

Chemical Profiling & Hazard Assessment

Before designing a disposal workflow, we must analyze the physicochemical properties that govern the molecule's reactivity. The presence of the carboxylic acid group makes this compound a weak organic acid, while the pyrazole ring introduces potential for toxic gas generation upon thermal decomposition[1][2].

Table 1: Physicochemical & Hazard Profile

Property / IdentifierValue / Classification
Chemical Name 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid
CAS Number 39658-16-7[3]
Molecular Formula C8H12N2O2[3]
Molecular Weight 168.19 g/mol [3]
Primary Functional Groups Pyrazole heterocycle, Carboxylic acid, Propyl/Methyl alkyl chains
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
Waste Classification Non-halogenated organic acid waste[4]

Mechanistic Insight: The "Why" Behind Pyrazole Disposal

Standard chemical disposal often defaults to simple incineration. However, the molecular architecture of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid requires specialized thermal destruction.

The Causality of NOx Generation: The compound features a dinitrogen-containing pyrazole heterocycle. When subjected to thermal degradation, the adjacent nitrogen atoms within the ring do not simply reduce to inert N₂ gas. Instead, high-temperature oxidation converts them into toxic nitrogen oxides (NOx), primarily NO and NO₂[2].

Consequently, standard open-air burning or low-temperature disposal is strictly prohibited. The compound must be processed in a licensed chemical incinerator equipped with a secondary afterburner to ensure complete combustion. Crucially, the exhaust must pass through an alkaline wet scrubber system . The scrubber utilizes a basic solution (e.g., NaOH) to neutralize the acidic NOx and CO₂ emissions, converting them into benign salts before atmospheric release[2].

Waste Disposal Decision Tree

To streamline laboratory compliance, the following logical workflow dictates how to segregate and process 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid waste based on its experimental use.

G Start 3-methyl-1-propyl-1H-pyrazole -5-carboxylic acid Waste Check Mixed with Halogens or Heavy Metals? Start->Check Halogenated Halogenated/Mixed Waste Stream Check->Halogenated Yes NonHalogenated Non-Halogenated Organic Acid Waste Check->NonHalogenated No Storage Segregated Storage (Away from Oxidizers) NonHalogenated->Storage Incineration Licensed Incineration (>1000°C) Storage->Incineration Scrubber Alkaline Scrubber (Neutralizes NOx) Incineration->Scrubber Combustion Gases Safe Safe Environmental Release Scrubber->Safe

Figure 1: Waste segregation and disposal decision tree for pyrazole carboxylic acid derivatives.

Step-by-Step Operational Protocols

Protocol A: Routine Waste Segregation and Storage

Objective: Prevent exothermic incompatibilities and prepare waste for EHS collection.

  • Identify the Waste Stream: Determine if the compound is pure, in an aqueous solution, or dissolved in organic solvents.

  • Segregation (Critical Step): Route pure or non-halogenated solvent mixtures into the "Non-Halogenated Organic Waste" stream.

    • Scientific Rationale: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) or strong inorganic bases. The carboxylic acid functionality can trigger rapid, exothermic acid-base neutralization or oxidation reactions, potentially leading to container rupture[4][5].

  • Secondary Containment: Store the sealed, chemically compatible waste containers (e.g., HDPE plastic) in a dedicated flammable/corrosive storage cabinet equipped with secondary containment trays[5].

  • Manifesting: Label the container explicitly as "Hazardous Waste: Non-Halogenated Organic Acid (Pyrazole Derivative)" and transfer it to your facility’s Environmental Health and Safety (EHS) team for high-temperature incineration[2].

Protocol B: Emergency Benchtop Spill Cleanup

Objective: Safely neutralize and contain accidental releases without generating hazardous aerosols.

  • Isolate and Ventilate: Immediately evacuate non-essential personnel from the immediate area. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity to capture any aerosolized particulates[2].

  • Don Appropriate PPE: Equip double-layered nitrile gloves, tight-fitting safety goggles, and a lab coat. If the powder has aerosolized outside a fume hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory[2].

  • Neutralize the Acid:

    • For solid spills: Do not dry-sweep, as this generates inhalable dust. Lightly dampen the powder with a dilute, mild alkaline solution (e.g., 5% sodium bicarbonate).

    • Scientific Rationale: The compound is a weak organic acid. Applying sodium bicarbonate safely neutralizes the acid via a controlled reaction, generating harmless carbon dioxide gas and water, thereby mitigating the risk of surface corrosion or dermal burns.

  • Absorb and Collect: Use an inert absorbent pad or vermiculite to collect the neutralized slurry. Use a static-free brush and dustpan to transfer the material into a designated solid waste container.

  • Decontaminate Surfaces: Wash the affected benchtop area with soap and water to remove any residual chemical traces, followed by a final wipe-down with 70% ethanol or isopropanol.

  • Waste Packaging: Seal the collected cleanup debris in a leak-proof container, label it as "Hazardous Spill Debris: Pyrazole Carboxylic Acid," and submit it for EHS incineration[2].

References

  • Source: bldpharm.
  • Source: benchchem.
  • Source: chemicalbook.
  • Source: cwu.
  • Source: nipissingu.

Sources

Handling

Personal protective equipment for handling 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid

Operational Safety and Handling Guide: 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic science. 3-M...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic science. 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid (CAS: 39658-16-7) is a highly versatile building block widely utilized in the synthesis of pharmaceutical candidates and agrochemicals[1]. However, its structural combination of a lipophilic propyl chain and an acidic carboxylate moiety dictates specific physicochemical behaviors in the laboratory. This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety, scientific integrity, and logistical efficiency during handling, scale-up, and disposal.

Mechanistic Hazard Analysis

Understanding why a chemical is hazardous is the first step in effective risk mitigation. Based on its GHS classification, this compound presents four primary hazards[2]:

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): The carboxylic acid functional group acts as a localized proton donor. Upon contact with the moisture in epidermal or ocular tissues, it causes a rapid pH drop, leading to lipid bilayer disruption and protein denaturation[3].

  • H335 (May Cause Respiratory Irritation): As a crystalline solid, the compound is highly prone to aerosolization. Inhalation of these micro-particulates deposits the organic acid directly onto sensitive mucosal membranes, causing acute inflammation[4].

  • H302 (Harmful if Swallowed): Systemic toxicity can occur upon accidental ingestion, necessitating strict engineering controls to prevent oral exposure[2].

Personal Protective Equipment (PPE) Matrix

To counteract these specific hazards, standard laboratory attire is insufficient. The following table summarizes the quantitative and qualitative specifications for required PPE[4].

PPE CategoryTechnical SpecificationMechanistic Rationale & Causality
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Nitrile provides a robust barrier against weak organic acids. Note: If solubilizing the compound in polar aprotic solvents (e.g., DMF, DMSO), double-gloving is mandatory to prevent solvent-mediated dermal permeation.
Eye/Face Protection ANSI Z87.1 tight-fitting safety gogglesStandard safety glasses leave gaps. Tight-fitting goggles prevent the ingress of aerosolized, irritating crystalline dust into the ocular cavity.
Body Protection Flame-retardant lab coat (Nomex or 100% Cotton)Prevents particulate accumulation on personal clothing. Synthetic fabrics (like polyester) can generate static electricity, increasing the risk of powder aerosolization.
Respiratory Control N95/P100 Particulate RespiratorRequired only if handling bulk quantities outside of a certified fume hood, filtering >95% of airborne acidic particulates.

Standard Operating Procedure (SOP): Handling & Experimental Workflow

Every step in this workflow is designed as a self-validating system to ensure the total containment of the chemical[5].

Step 1: Engineering Control Verification

  • Action: Verify that the chemical fume hood monitor reads a face velocity between 80–120 feet per minute (fpm).

  • Validation: Hold a small piece of tissue paper at the sash opening; it should pull gently and consistently inward. Do not open the chemical container until this aerodynamic barrier is confirmed.

Step 2: Static Mitigation and Dispensing

  • Action: Pyrazole carboxylic acids are prone to static charge accumulation. Discharge the weighing spatula and anti-static weigh boat using a piezoelectric anti-static gun (e.g., Zerostat) before contact.

  • Action: Tare the vessel and transfer the solid using a grounded, stainless-steel spatula to prevent electrostatic repulsion and subsequent dust kick-up.

Step 3: Solubilization and Reaction Setup

  • Action: When preparing stock solutions, add the diluent (e.g., methanol, DMSO) slowly down the interior sidewall of the reaction vessel.

  • Validation: This "wall-washing" technique suppresses particulate aerosolization and ensures complete dissolution without generating airborne dust.

Step 4: Immediate Decontamination

  • Action: Wipe down the analytical balance and the surrounding hood surface with a paper towel lightly dampened with a 70% ethanol/water solution.

  • Validation: The damp wipe captures invisible micro-crystals, preventing secondary exposure to the next operator.

Spill Response and Waste Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited, as the mechanical action will immediately aerosolize the irritating acid[5].

Spill Response Protocol:

  • Alert & Isolate: Announce the spill to nearby personnel and isolate the fume hood.

  • Suppress: Cover the spilled solid with damp absorbent pads to immediately suppress dust formation.

  • Neutralize: For larger quantities, carefully apply a weak base powder, such as sodium bicarbonate (NaHCO₃), over the spill. The neutralization of the carboxylic acid will form a benign, non-volatile sodium carboxylate salt.

  • Collect: Scoop the neutralized slurry using a non-sparking plastic dustpan.

Waste Disposal Plan:

  • Solid Waste: Place all collected spill debris, contaminated weigh boats, and used gloves into a chemically compatible, sealable polyethylene container. Label explicitly as "Solid Organic Acid Waste (Contains Pyrazole Derivatives)."

  • Liquid Waste: If the compound is dissolved in organic solvents, dispose of it in a designated "Non-Halogenated Organic Waste" carboy (or "Halogenated" if dissolved in DCM/Chloroform).

  • Regulatory Compliance: Ensure disposal complies with local EPA/RCRA guidelines for hazardous organic waste[3].

Workflow Visualization

The following diagram illustrates the logical progression of the handling and spill response workflow.

G Start Start: Operational Readiness PPE Don PPE Matrix (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Hood Face Velocity (80-120 fpm) PPE->Hood Weigh Anti-Static Weighing & Dispensing (CAS 39658-16-7) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Wet-Wipe / NaHCO3 Neutralization (Avoid Dry Sweeping) Spill->Clean Yes React Solvent Addition & Reaction Setup Spill->React No Waste Hazardous Waste Disposal (Solid Organic Acid) Clean->Waste React->Waste End Decontamination & Protocol Complete Waste->End

Workflow for the safe handling and spill response of pyrazole-5-carboxylic acid derivatives.

References

1.[1] Benchchem. "ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate." Benchchem. 2.[2] BLD Pharm. "39658-16-7 | 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid." BLD Pharm. 3.[3] TCI Chemicals. "SAFETY DATA SHEET: 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid." TCI Chemicals. 4. Thermo Fisher Scientific. "SAFETY DATA SHEET: 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid." Thermo Fisher Scientific. 5.[5] CymitQuimica. "Safety Data Sheet: 3-(4-Dimethylaminophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid." CymitQuimica.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.